molecular formula C18H17N3O4S B061668 PD 160170 CAS No. 181468-88-2

PD 160170

Cat. No.: B061668
CAS No.: 181468-88-2
M. Wt: 371.4 g/mol
InChI Key: YUVNGBZROXQYQH-UHFFFAOYSA-N
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Description

5-nitro-6-(2-propan-2-ylphenyl)sulfonyl-8-quinolinamine is a nitro compound and a member of quinolines.

Properties

IUPAC Name

5-nitro-6-(2-propan-2-ylphenyl)sulfonylquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-11(2)12-6-3-4-8-15(12)26(24,25)16-10-14(19)17-13(7-5-9-20-17)18(16)21(22)23/h3-11H,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVNGBZROXQYQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1S(=O)(=O)C2=C(C3=C(C(=C2)N)N=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431337
Record name 5-nitro-6-(2-propan-2-ylphenyl)sulfonylquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181468-88-2
Record name 5-nitro-6-(2-propan-2-ylphenyl)sulfonylquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-[[2-(1-Methylethyl)phenyl]sulfonyl]-5-nitro-8-quinolinamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ34MN6NT8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Enigmatic Mechanism of CA-170: A Technical Guide to a First-in-Class Oral Immune Checkpoint Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of CA-170, an investigational, orally bioavailable small molecule designed to modulate the immune system for the treatment of cancer. Developed by Aurigene Discovery Technologies and Curis, Inc., CA-170 has been a subject of significant interest and scientific debate within the oncology research community. This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of CA-170's molecular interactions, functional effects, and the preclinical data supporting its development.

Core Mechanism of Action: A Tale of Two Checkpoints and a Controversial Interaction

CA-170 is designed as a dual antagonist of two critical immune checkpoint proteins: Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA).[1][2][3] These proteins, often overexpressed by tumor cells and suppressive immune cells in the tumor microenvironment, play a pivotal role in dampening the anti-tumor immune response. By inhibiting these pathways, CA-170 aims to restore the activity of tumor-infiltrating T-lymphocytes, leading to enhanced tumor cell killing.[1][4]

A significant point of discussion surrounds the precise molecular interaction of CA-170 with PD-L1. While initial reports and descriptions positioned CA-170 as a direct inhibitor of the PD-1/PD-L1 interaction, subsequent independent studies have presented conflicting evidence.[1][5] Rigorous biophysical assays, including Nuclear Magnetic Resonance (NMR) spectroscopy and Homogeneous Time-Resolved Fluorescence (HTRF), failed to demonstrate direct binding of CA-170 to recombinant human or mouse PD-L1.[1][5]

To reconcile these findings with the observed biological activity, an alternative "defective ternary complex" model has been proposed.[6] This hypothesis suggests that CA-170 may bind to PD-L1 within the cellular context, inducing a conformational change that disrupts downstream signaling upon PD-1 engagement, without physically preventing the formation of the PD-1:PD-L1 complex.[6] This nuanced mechanism underscores the complexity of small molecule interactions with cell surface proteins.

In contrast to the ambiguity with PD-L1, CA-170's antagonism of VISTA is a more clearly defined aspect of its mechanism.[3][7] VISTA, another member of the B7 family of immune regulatory proteins, acts as a potent suppressor of T-cell function through a distinct and non-redundant pathway to PD-1/PD-L1.[3] By targeting both pathways, CA-170 has the potential for a broader and more robust anti-tumor immune response.[3] It is important to note that CA-170 is not reported to have activity against other immune checkpoints such as TIM-3.

Quantitative Preclinical Data

The preclinical development of CA-170 has been supported by a range of in vitro and in vivo studies demonstrating its immunological activity and anti-tumor efficacy.

In Vitro Functional Activity
Assay TypeTarget PathwayEffectPotency (EC50/IC50)Reference
T-cell Proliferation RescuePD-L1Reversal of PD-L1-mediated inhibition of T-cell proliferationNot explicitly reported in nM, but demonstrated potent activity[8]
IFN-γ Secretion RescuePD-L1 / VISTARestoration of IFN-γ secretion by T-cells suppressed by PD-L1 or VISTANot explicitly reported in nM, but demonstrated potent activity[3][8]
HTRF AssayPD-1/PD-L1 InteractionNo disruption of the PD-1:PD-L1 complexNo inhibitory activity observed[1][5]
NMR Binding AssayPD-L1No direct binding to recombinant PD-L1No binding detected[1][5]
In Vivo Anti-Tumor Efficacy
Tumor ModelMouse StrainCA-170 DosageTumor Growth Inhibition (TGI)Reference
MC38 Colon CarcinomaC57BL/610 mg/kg/day (oral)43% (p < 0.01)[9]
B16F10 Melanoma (Metastasis)Not SpecifiedNot SpecifiedSignificant reduction in metastatic nodules
CT26 Colon Carcinoma (in combo w/ cyclophosphamide)BALB/c3 mg/kg/day & 10 mg/kg/day (oral)Significant survival advantage (p < 0.01 & p < 0.001 respectively)[9]

Key Experimental Methodologies

The following sections provide an overview of the key experimental protocols employed in the characterization of CA-170.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Interaction

Objective: To determine if CA-170 can physically disrupt the interaction between PD-1 and PD-L1.

Protocol:

  • Recombinant human PD-1 and PD-L1 proteins are used. One protein is labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2).

  • The labeled proteins are incubated together in a microplate to allow for complex formation.

  • Serial dilutions of CA-170 or a known inhibitor (positive control) are added to the wells.

  • The plate is incubated to allow for any potential disruption of the protein-protein interaction.

  • The plate is read on an HTRF-compatible reader, which excites the donor fluorophore and measures the emission from both the donor and acceptor fluorophores.

  • A high HTRF signal indicates proximity of the donor and acceptor (i.e., an intact PD-1:PD-L1 complex), while a low signal indicates disruption. The IC50 value is calculated from the dose-response curve. In the case of CA-170, no significant reduction in the HTRF signal was observed.[1][5]

T-Cell Proliferation Rescue Assay

Objective: To assess the ability of CA-170 to restore the proliferative capacity of T-cells that are being suppressed by PD-L1 or VISTA.

Protocol:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated.

  • T-cells within the PBMC population are stimulated with anti-CD3 and anti-CD28 antibodies to induce proliferation.

  • To model immune suppression, recombinant PD-L1 or VISTA protein is added to the cell culture.

  • CA-170 is added at various concentrations to test its ability to rescue T-cell proliferation in the presence of the inhibitory checkpoint proteins.

  • Cell proliferation is measured after a set incubation period (e.g., 72 hours) using methods such as [³H]-thymidine incorporation or a dye dilution assay (e.g., CFSE).

  • An increase in T-cell proliferation in the presence of CA-170, compared to the suppressed control, indicates functional antagonism of the checkpoint pathway.

In Vivo Syngeneic Mouse Tumor Models

Objective: To evaluate the anti-tumor efficacy of orally administered CA-170 in an immunocompetent setting.

Protocol:

  • A suitable mouse strain (e.g., C57BL/6 for MC38 tumors) is selected.

  • A suspension of murine tumor cells (e.g., MC38 colon carcinoma) is injected subcutaneously into the flank of the mice.

  • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • CA-170 is administered orally, typically on a daily schedule, at a predetermined dose. The control group receives a vehicle.

  • Tumor volume is measured regularly (e.g., every 2-3 days) with calipers.

  • At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry or flow cytometry of tumor-infiltrating lymphocytes.

  • The tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.

Visualizing the Mechanism and Experimental Design

Signaling Pathway of CA-170

CA170_Mechanism cluster_TME Tumor Microenvironment cluster_Interaction Immune Checkpoint Interaction Tumor Cell Tumor Cell PDL1 PD-L1 Tumor Cell->PDL1 expresses VISTA VISTA Tumor Cell->VISTA can express T-Cell T-Cell T-Cell->Tumor Cell Tumor Cell Killing (restored by CA-170) PD1 PD-1 T-Cell->PD1 expresses VISTA Receptor VISTA Receptor (e.g., VSIG3) T-Cell->VISTA Receptor expresses PDL1->PD1 inhibitory signal PD1->T-Cell inhibition VISTA->VISTA Receptor inhibitory signal VISTA Receptor->T-Cell inhibition CA170 CA-170 (Oral Administration) CA170->PDL1 blocks signaling (defective ternary complex) CA170->VISTA antagonizes

Caption: Proposed mechanism of action for CA-170.

Experimental Workflow for In Vivo Efficacy

InVivo_Workflow cluster_Setup Experiment Setup cluster_Treatment Treatment Phase cluster_Analysis Data Analysis A 1. Syngeneic Tumor Cell Culture B 2. Subcutaneous Implantation A->B C 3. Tumor Growth & Randomization B->C D 4. Oral Administration (CA-170 or Vehicle) C->D E 5. Regular Tumor Volume Measurement D->E F 6. Calculate Tumor Growth Inhibition (TGI) E->F G 7. (Optional) Ex Vivo Analysis of Tumors F->G

Caption: Workflow for assessing in vivo anti-tumor efficacy.

Conclusion

CA-170 represents a novel approach to cancer immunotherapy as an orally administered dual inhibitor of PD-L1 and VISTA. The controversy surrounding its direct interaction with PD-L1 highlights the complexities of small molecule drug development in the field of immuno-oncology and underscores the importance of employing a multifaceted experimental approach to elucidate the true mechanism of action. The proposed "defective ternary complex" model, if further validated, could open new avenues for the design of non-antibody-based immune checkpoint modulators. Preclinical data robustly supports the functional consequences of CA-170 administration, demonstrating the restoration of T-cell activity and significant anti-tumor efficacy in vivo. Ongoing and future clinical studies will be critical in determining the therapeutic potential of CA-170 in patients with advanced cancers.

References

The Discovery and Development of CA-170: An In-Depth Technical Guide for Oncology Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Orally Bioavailable Small Molecule Targeting Immune Checkpoints PD-L1 and VISTA

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of CA-170, a first-in-class, orally available small molecule immune checkpoint inhibitor. Designed for researchers, scientists, and drug development professionals, this document details the preclinical and clinical journey of CA-170, including its therapeutic rationale, experimental validation, and clinical evaluation in oncology.

Introduction: The Rationale for a Small Molecule Immune Checkpoint Inhibitor

The advent of immune checkpoint inhibitors, primarily monoclonal antibodies targeting the PD-1/PD-L1 axis, has revolutionized cancer treatment.[1] However, these antibody-based therapies have limitations, including intravenous administration, long in vivo half-life that can contribute to immune-related adverse events (irAEs), and high production costs.[1] This created a compelling need for orally bioavailable small molecule inhibitors that could offer improved dosing flexibility, better management of irAEs due to shorter pharmacokinetic exposure, and the potential to target multiple checkpoint pathways.[2]

CA-170 emerged from this landscape as an investigational new drug developed by Aurigene Discovery Technologies.[2][3] It is designed to selectively and dually target two key negative regulators of T-cell activation: Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA).[2][3] By inhibiting these pathways, CA-170 aims to restore the immune system's ability to recognize and eliminate tumor cells.[3]

Mechanism of Action: Dual Inhibition of PD-L1 and VISTA Signaling

CA-170 is proposed to exert its anti-tumor effects by blocking two distinct and non-redundant immune checkpoint pathways.[4]

The PD-1/PD-L1 Pathway

The interaction between PD-1 on activated T-cells and its ligand PD-L1, often overexpressed on tumor cells, leads to the suppression of T-cell-mediated anti-tumor immunity.[2] CA-170 is designed to disrupt this interaction, thereby unleashing the cytotoxic potential of T-cells against cancer cells.[5]

The VISTA Pathway

VISTA (V-domain Ig Suppressor of T-cell Activation) is another critical negative checkpoint regulator that can independently suppress T-cell responses.[4][6] VISTA is expressed on both immune cells (myeloid and T-cells) and some tumor cells.[4][6] Preclinical studies have suggested that dual blockade of the PD-1/PD-L1 and VISTA pathways can be synergistic in enhancing anti-tumor immunity.[4]

A point of contention has arisen from independent research suggesting that CA-170 may not directly bind to PD-L1, as demonstrated by NMR and HTRF assays.[7] The developing company, however, has presented evidence of CA-170 binding to PD-L1 in a cellular context, proposing a mechanism involving the formation of a defective ternary complex.[8]

Below is a diagram illustrating the proposed dual mechanism of action of CA-170.

CA170_Mechanism cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T-Cell PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Inhibitory Interaction VISTA_Ligand VISTA (as Ligand) VISTA_Receptor VISTA (as Receptor) VISTA_Ligand->VISTA_Receptor Inhibitory Interaction Inhibitory_Signal Inhibitory Signal PD-1->Inhibitory_Signal VISTA_Receptor->Inhibitory_Signal TCR TCR Activation_Signal T-Cell Activation TCR->Activation_Signal Inhibitory_Signal->Activation_Signal CA-170 CA-170 CA-170->PD-L1 Inhibits CA-170->VISTA_Ligand Inhibits CA170_Workflow cluster_Discovery Discovery & Preclinical cluster_Clinical Clinical Development Target_ID Target Identification (PD-L1 & VISTA) Lead_Gen Lead Generation (Small Molecule Library Screening) Target_ID->Lead_Gen In_Vitro In Vitro Characterization (T-cell assays, Binding assays) Lead_Gen->In_Vitro In_Vivo In Vivo Efficacy (Syngeneic Mouse Models) In_Vitro->In_Vivo PK Pharmacokinetics (Mouse, Monkey) In_Vivo->PK Tox Toxicology Studies (Rodents, Primates) Phase1 Phase 1 Trial (NCT02812875) (Safety, PK, Dose Escalation) Tox->Phase1 PK->Tox Phase2 Phase 2 Trial (Efficacy in Specific Tumors) Phase1->Phase2 VISTA_Signaling cluster_APC Antigen Presenting Cell cluster_TCell T-Cell VISTA_on_APC VISTA VISTA_Receptor_on_TCell Putative VISTA Receptor VISTA_on_APC->VISTA_Receptor_on_TCell Ligand-Receptor Interaction (T-cell extrinsic inhibition) Inhibition Suppression of T-Cell Activation VISTA_Receptor_on_TCell->Inhibition VISTA_on_TCell VISTA VISTA_on_TCell->Inhibition Receptor Function (T-cell intrinsic inhibition) TCR_Signal TCR Signaling Inhibition->TCR_Signal

References

The Role of CA-170 in Reinvigorating T-Cell Immunity: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CA-170 is a first-in-class, orally bioavailable small molecule designed to modulate the immune system's response to cancer by targeting key inhibitory checkpoint pathways. This technical guide provides an in-depth analysis of CA-170's mechanism of action, focusing on its role in T-cell activation and proliferation. By antagonizing the Programmed Death-Ligand 1 (PD-L1), PD-L2, and V-domain Ig Suppressor of T-cell Activation (VISTA) pathways, CA-170 aims to restore and enhance anti-tumor immunity.[1][2] This document summarizes preclinical and clinical findings, details experimental methodologies, and presents signaling pathways to offer a comprehensive resource for the scientific community.

Mechanism of Action: Dual Antagonism of PD-L1 and VISTA

CA-170 functions as a dual antagonist of the PD-1/PD-L1 and VISTA pathways, which are critical negative regulators of T-cell function.[1][3] Tumors often exploit these pathways to evade immune surveillance. By blocking these inhibitory signals, CA-170 promotes the activation and proliferation of T-cells, leading to an enhanced anti-tumor response.[1][4]

A notable point of discussion in the scientific literature is the precise mechanism of CA-170's interaction with PD-L1. While initial reports suggested direct binding and disruption of the PD-1/PD-L1 complex, subsequent biophysical studies have indicated that CA-170 may not directly bind to PD-L1.[5] An alternative proposed mechanism is the formation of a defective ternary complex, which still results in the blockade of PD-L1 signaling.[6][7] Regardless of the exact binding mode, functional assays consistently demonstrate CA-170's ability to rescue T-cell function from PD-L1-mediated suppression.[6][8]

PD-L1 Signaling Pathway

The interaction between PD-1 on activated T-cells and its ligand, PD-L1, on tumor cells or antigen-presenting cells (APCs), delivers an inhibitory signal to the T-cell. This signaling cascade, primarily through the recruitment of the phosphatase SHP-2, dampens T-cell receptor (TCR) signaling, leading to reduced cytokine production, proliferation, and cytotoxic activity. CA-170 functionally blocks this inhibitory signal, thereby restoring T-cell effector functions.

PDL1_Pathway cluster_Tcell T-Cell cluster_APC APC / Tumor Cell TCR TCR Activation T-Cell Activation (Proliferation, Cytokine Release) TCR->Activation PD1 PD-1 SHP2 SHP-2 PD1->SHP2 Inhibition Inhibition of TCR Signaling SHP2->Inhibition Inhibition->Activation MHC MHC MHC->TCR Signal 1 PDL1 PD-L1 PDL1->PD1 Inhibitory Signal CA170 CA-170 CA170->PDL1 Antagonism

PD-L1 Inhibitory Pathway and CA-170 Intervention.
VISTA Signaling Pathway

VISTA is another critical immune checkpoint that can function as both a ligand and a receptor, primarily expressed on hematopoietic cells.[9] When expressed on APCs, VISTA can engage an inhibitory receptor on T-cells, leading to suppressed proliferation and cytokine production. As a receptor on T-cells, it can also transmit inhibitory signals. CA-170's antagonism of the VISTA pathway provides a distinct and non-redundant mechanism for enhancing anti-tumor immunity.[3]

VISTA_Pathway cluster_Tcell T-Cell cluster_APC_V APC / Myeloid Cell TCR_V TCR Inhibition_V T-Cell Inhibition (Suppression of Proliferation & Cytokine Release) VISTA_R VISTA Receptor (on T-Cell) VISTA_R->Inhibition_V MHC_V MHC MHC_V->TCR_V Activation Signal VISTA_L VISTA Ligand (on APC) VISTA_L->VISTA_R Inhibitory Signal CA170_V CA-170 CA170_V->VISTA_L Antagonism MLR_Workflow cluster_prep Cell Preparation cluster_analysis Analysis Isolate_R Isolate Responder PBMCs (Donor A) Coculture Co-culture Responder & Stimulator Cells + CA-170 (various concentrations) Isolate_R->Coculture Isolate_S Isolate Stimulator PBMCs (Donor B) Inactivate_S Inactivate Stimulator (Irradiation/Mitomycin C) Isolate_S->Inactivate_S Inactivate_S->Coculture Incubate Incubate 5-7 days Coculture->Incubate Proliferation Assess Proliferation (CFSE dilution or [3H]-Thymidine) Incubate->Proliferation Cytokine Assess Cytokine Production (ELISA for IFN-γ, IL-2) Incubate->Cytokine

References

An In-depth Technical Guide to the Selectivity of CA-170 for Immune Checkpoint Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of CA-170, a first-in-class, orally bioavailable small molecule antagonist designed to target the immune checkpoint regulators Programmed Death Ligand-1 (PD-L1), Programmed Death Ligand-2 (PD-L2), and V-domain Ig Suppressor of T-cell Activation (VISTA).[1][2][3] This document details the functional selectivity of CA-170, the experimental methodologies used for its characterization, and the current understanding of its mechanism of action.

Selectivity and Functional Activity Profile

CA-170 is an immune checkpoint inhibitor that has been shown in preclinical studies to selectively target the PD-1 and VISTA pathways.[4] Its primary targets are PD-L1, PD-L2, and VISTA.[2] Functional assays demonstrate that CA-170 can potently rescue the proliferation and effector functions of T cells that are suppressed by these specific checkpoint proteins.[4][5]

A key aspect of its profile is its selectivity over other immune checkpoint pathways within the B7 receptor/ligand family, such as CTLA-4.[4] Preclinical ex vivo experiments have shown that CA-170 can induce the effective proliferation of T cells and the production of Interferon-gamma (IFN-γ), a key marker of T cell activation, in cells specifically suppressed by PD-L1 or VISTA.[6]

Data Presentation: Functional Selectivity

While specific binding affinity values (K_i, K_d) for CA-170 are not consistently reported in publicly available literature, its functional activity and selectivity have been characterized in various cell-based assays. A notable study using Nuclear Magnetic Resonance (NMR) and Homogeneous Time-Resolved Fluorescence (HTRF) assays reported no direct binding between CA-170 and PD-L1, suggesting a potential IC50 value above 5-10 mM in that particular biophysical assay.[7] This has led to a scientific debate regarding its precise mechanism of action. Another proposed mechanism suggests that CA-170 may function by promoting the formation of a defective ternary complex between PD-1 and PD-L1, thereby blocking downstream signaling without preventing the initial protein-protein assembly.[4][8]

The table below summarizes the observed functional outcomes for CA-170 against its intended targets and key non-targets.

Target CheckpointAssay SystemKey Functional OutcomeReference
PD-L1 Human PBMCs stimulated with anti-CD3/anti-CD28, inhibited by recombinant PD-L1Potent rescue of IFN-γ release[4]
PD-L2 Human PBMCs stimulated with anti-CD3/anti-CD28, inhibited by recombinant PD-L2Potent rescue of IFN-γ release[4]
VISTA Human PBMCs stimulated with anti-CD3/anti-CD28, inhibited by recombinant VISTAPotent rescue of IFN-γ release[4][5]
CTLA-4 Jurkat cells stimulated with PHA, inhibited by recombinant hCTLA-4No rescue of IL-2 secretion[4]

Signaling Pathways and Experimental Workflows

Immune Checkpoint Signaling and CA-170 Inhibition

The diagram below illustrates the inhibitory signaling pathways of PD-L1 and VISTA at the immune synapse and the proposed points of intervention for CA-170.

G CA-170 Mechanism of Action at the Immune Synapse cluster_apc APC / Tumor Cell cluster_tcell T-Cell MHC MHC TCR TCR MHC->TCR Signal 1 (Activation) PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Signal 2 (Inhibition) VISTA VISTA VISTA_R VISTA Receptor (e.g., VSIG3) VISTA->VISTA_R Inhibition Activation T-Cell Activation (Proliferation, IFN-γ release) TCR->Activation PD1->Activation VISTA_R->Activation CA170 CA-170 CA170->PDL1 CA170->VISTA

CA-170 blocks inhibitory signals from PD-L1 and VISTA to restore T-cell activation.
Experimental Workflow for Selectivity Profiling

The following diagram outlines a typical workflow for characterizing the selectivity of an immune checkpoint inhibitor like CA-170.

G Workflow for CA-170 Selectivity Characterization start CA-170 (Test Compound) htrf HTRF Assay (PD-1/PD-L1 Interaction) start->htrf nmr NMR Spectroscopy (Direct Binding) start->nmr pbmc PBMC T-Cell Rescue Assay (IFN-γ Release) start->pbmc jurkat Jurkat IL-2 Secretion Assay (CTLA-4 Pathway) start->jurkat in_vivo In Vivo Tumor Models (Efficacy & PK/PD) pbmc->in_vivo jurkat->in_vivo

A multi-step process from biochemical assays to in vivo models assesses inhibitor selectivity.

Detailed Experimental Protocols

The following sections describe the methodologies for key experiments used to evaluate the functional selectivity of CA-170.

T-Cell Function Rescue Assay (PBMC)

This assay is crucial for demonstrating that a compound can restore T-cell function in the presence of specific immune checkpoint-mediated inhibition.

  • Objective: To measure the ability of CA-170 to rescue IFN-γ production from human T cells inhibited by recombinant PD-L1, PD-L2, or VISTA.

  • Methodology:

    • Cell Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy human donor blood using density gradient centrifugation.

    • Stimulation & Inhibition: PBMCs are seeded in 96-well plates and stimulated with anti-CD3 and anti-CD28 antibodies to activate T cells. Concurrently, recombinant human PD-L1, PD-L2, or VISTA protein is added to the culture to induce inhibition of T-cell activation.

    • Compound Treatment: A dose-response curve of CA-170 is prepared and added to the appropriate wells. Control wells include "uninhibited" (stimulation only) and "inhibited" (stimulation + checkpoint protein, no CA-170).

    • Incubation: The plates are incubated for a period of 48-72 hours at 37°C in a CO2 incubator to allow for T-cell response.[9]

    • Readout: After incubation, the supernatant is collected from each well. The concentration of IFN-γ is quantified using a standard Enzyme-Linked Immunosorbent Assay (ELISA).

    • Analysis: The percentage of rescue of IFN-γ release is calculated relative to the uninhibited and inhibited controls. An EC50 value can be determined from the dose-response curve.

CTLA-4 Selectivity Assay (Jurkat T-Cell)

This assay is used to confirm that CA-170 does not act on the CTLA-4 pathway, thereby demonstrating its selectivity.

  • Objective: To determine if CA-170 can rescue IL-2 secretion in a Jurkat T-cell model where activation is inhibited by the CTLA-4 pathway.

  • Methodology:

    • Cell Culture: Jurkat cells, an immortalized human T-lymphocyte cell line that produces Interleukin-2 (IL-2) upon activation, are co-cultured with Raji cells (an antigen-presenting B-cell line) that express CD80/CD86, the ligands for CTLA-4.[10][11]

    • Stimulation & Inhibition: T-cell activation is induced using an anti-CD3 agonist antibody or phytohemagglutinin (PHA).[4][8] Inhibition is achieved by adding a recombinant human CTLA-4-Ig fusion protein, which binds to CD80/CD86 and delivers a potent inhibitory signal.[4]

    • Compound Treatment: Serial dilutions of CA-170 are added to the co-culture. A known CTLA-4 blocking antibody is used as a positive control.

    • Incubation: The co-culture is incubated for approximately 20-24 hours to allow for IL-2 production.[8]

    • Readout: The amount of IL-2 secreted into the supernatant is measured by ELISA. Alternatively, an engineered Jurkat cell line containing an IL-2 promoter-driven luciferase reporter can be used, with luminescence as the readout.[8][10]

    • Analysis: The results will show if CA-170 can reverse the CTLA-4-mediated inhibition of IL-2 secretion. Preclinical data indicates it does not, confirming its selectivity.[4]

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is a high-throughput biophysical assay used to quantify protein-protein interactions, such as that between PD-1 and PD-L1, and to screen for inhibitors.[12][13]

  • Objective: To measure the direct inhibition of the PD-1 and PD-L1 protein interaction by a test compound in a biochemical, cell-free system.

  • Principle: The assay relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., ULight™ dye or Dy647).[12][13] One checkpoint protein (e.g., His-tagged PD-L1) is labeled with an antibody conjugated to the donor, while the other protein (e.g., biotinylated PD-1) is bound by streptavidin conjugated to the acceptor. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, allowing FRET to occur upon excitation of the donor. An inhibitor that disrupts this interaction will reduce the FRET signal.

  • Methodology:

    • Reagent Preparation: Recombinant tagged PD-1 and PD-L1 proteins, donor- and acceptor-conjugated detection reagents, and serial dilutions of the test compound (like CA-170) are prepared in an appropriate assay buffer.[1][12]

    • Assay Plate Setup: The test compound, PD-1 protein, and PD-L1 protein are added sequentially to the wells of a microplate.

    • Incubation: The mixture is incubated for a set period (e.g., 1-2 hours) at room temperature to allow the binding reaction to reach equilibrium.[1][13]

    • Detection: The TR-FRET signal is read on a compatible plate reader, which excites the donor and measures emission from both the donor and the acceptor after a time delay to reduce background fluorescence.

    • Analysis: The ratio of acceptor to donor emission is calculated. The percentage of inhibition is plotted against compound concentration to determine an IC50 value. As noted, one study found CA-170 to be inactive in this assay format.[7]

References

The Pharmacodynamics of Oral CA-170: A Dual VISTA and PD-L1 Checkpoint Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CA-170 is a first-in-class, orally bioavailable small molecule designed to dually target the immune checkpoint proteins V-domain Ig suppressor of T-cell activation (VISTA) and Programmed Death-Ligand 1 (PD-L1).[1][2] By inhibiting these two key negative regulators of T-cell function, CA-170 aims to restore and enhance the immune system's ability to recognize and eliminate tumor cells.[1][2] This technical guide provides an in-depth overview of the pharmacodynamics of CA-170, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the relevant biological pathways.

Mechanism of Action

CA-170 is designed to abrogate the suppression of T-lymphocyte immune responses mediated by PD-L1 and VISTA.[1] This leads to enhanced cytotoxic T-cell proliferation and activation, increased cytokine production, and ultimately, the inhibition of tumor cell growth.[1] Preclinical studies have suggested that the dual blockade of both VISTA and PD-L1 pathways can be synergistic, leading to enhanced anti-tumor activity compared to targeting either pathway alone.[3][4]

A point of contention in the scientific community is the direct binding of CA-170 to PD-L1. While initially described as a direct inhibitor, some studies utilizing biophysical assays such as Nuclear Magnetic Resonance (NMR) and Homogeneous Time-Resolved Fluorescence (HTRF) have reported no direct binding between CA-170 and human PD-L1.[5][6] The developers of CA-170, however, propose a mechanism involving the formation of a defective ternary complex.[7][8][9] Their research suggests that in a cellular context, CA-170 binds to PD-L1 without preventing the formation of the PD-1:PD-L1 complex, thereby blocking downstream signaling.[7][8][9]

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data from preclinical and clinical studies on CA-170.

Table 1: Preclinical In Vitro Functional Activity of CA-170 [10]

AssayTargetMetricResult
T-cell Proliferation RescuePD-L1EC5014 nM
T-cell Proliferation RescuePD-L2EC5025 nM
T-cell Proliferation RescueVISTAEC502.0 nM
IFN-γ Secretion RescuePD-L1EC501.1 nM
IFN-γ Secretion RescueVISTAEC500.6 nM

Table 2: Preclinical In Vivo Pharmacodynamic Effects of CA-170 in B16/F1 Tumor-Bearing Mice [9]

BiomarkerTreatment Group (100 mg/kg)Fold Increase vs. Vehicle
Peripheral Blood CD8+ CD69+ T-cellsCA-170~2.5
Peripheral Blood CD4+ CD69+ T-cellsCA-170~2.0
Tumor Infiltrating CD8+ CD69+ T-cellsCA-170~2.0
Tumor Infiltrating CD4+ CD69+ T-cellsCA-170~1.8

Table 3: Clinical Pharmacodynamic Effects of CA-170 in Peripheral Blood (Phase 1 Study) [11]

Biomarker (Activation Marker)Finding
T-cell Activation Markers (e.g., CD69, CD134, Granzyme B)≥1.5-fold increase in at least one marker in 29 out of 38 patients.
IFN-γ and IFN-γ induced genesUpregulation of at least one IFN-γ related gene in 7 out of 9 paired tumor biopsies.

Experimental Protocols

T-Cell Activation and Proliferation Rescue Assay

This assay evaluates the ability of CA-170 to rescue T-cell proliferation that is suppressed by PD-L1, PD-L2, or VISTA.

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured.

  • Stimulation and Inhibition: T-cells within the PBMC population are stimulated with anti-CD3 and anti-CD28 antibodies to induce proliferation. Recombinant PD-L1, PD-L2, or VISTA protein is added to the culture to inhibit this proliferation.

  • Treatment: CA-170 is added to the culture at various concentrations.

  • Proliferation Measurement: T-cell proliferation is measured after a set incubation period (e.g., 72 hours) using methods such as [3H]-thymidine incorporation or a cell proliferation dye (e.g., CFSE).

  • Data Analysis: The concentration of CA-170 that results in a 50% rescue of T-cell proliferation (EC50) is calculated.

Cytokine Release Assay

This assay measures the ability of CA-170 to restore cytokine production from T-cells that is inhibited by immune checkpoint proteins.[9]

  • Cell Culture and Stimulation: Similar to the proliferation assay, human PBMCs are stimulated with anti-CD3 and anti-CD28 antibodies in the presence of recombinant PD-L1 or VISTA.

  • Treatment: CA-170 is added at a range of concentrations.

  • Supernatant Collection: After an appropriate incubation period (e.g., 48-72 hours), the cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of cytokines, particularly Interferon-gamma (IFN-γ), in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array.[9][12]

  • Data Analysis: The EC50 value for the rescue of IFN-γ secretion is determined.

Signaling Pathways and Experimental Workflows

CA-170 Mechanism of Action on the PD-1/PD-L1 Axis

CA-170_PDL1_Pathway cluster_TCell T-Cell cluster_APC Antigen Presenting Cell / Tumor Cell PD-1 PD-1 T-Cell Activation T-Cell Activation PD-1->T-Cell Activation TCR TCR TCR->T-Cell Activation PD-L1 PD-L1 PD-L1->PD-1 Signal 2 (Inhibition) MHC MHC MHC->TCR Signal 1 (Activation) CA-170 CA-170 CA-170->PD-L1 Forms defective ternary complex CA-170_VISTA_Pathway cluster_TCell T-Cell cluster_APC Antigen Presenting Cell VISTA Receptor VISTA Receptor T-Cell Activation T-Cell Activation VISTA Receptor->T-Cell Activation VISTA VISTA VISTA->VISTA Receptor Inhibitory Signal CA-170 CA-170 CA-170->VISTA Inhibition Experimental_Workflow Isolate PBMCs Isolate PBMCs Stimulate & Inhibit Stimulate T-Cells (anti-CD3/CD28) + Inhibit (PD-L1 or VISTA) Isolate PBMCs->Stimulate & Inhibit Treat Add CA-170 (Dose Response) Stimulate & Inhibit->Treat Incubate Incubate (48-72h) Treat->Incubate Measure Proliferation Measure Proliferation Incubate->Measure Proliferation Measure Cytokines Measure Cytokines Incubate->Measure Cytokines

References

In-Depth Technical Guide: In Vivo and In Vitro Studies of CA-170

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CA-170 is a first-in-class, orally bioavailable small molecule designed to dually target the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA).[1][2][3] Developed by Aurigene Discovery Technologies and Curis, Inc., CA-170 represents a novel approach in cancer immunotherapy, aiming to overcome the limitations of antibody-based therapies by offering a convenient oral administration route and potentially a differentiated safety profile.[4][5][6][7] This technical guide provides a comprehensive overview of the preclinical in vivo and in vitro studies that have characterized the activity and mechanism of action of CA-170.

Mechanism of Action

CA-170 is proposed to function by antagonizing the immunosuppressive signaling of both the PD-1/PD-L1 and VISTA pathways.[1][3] While initial reports suggested direct binding to PD-L1, further studies have indicated a more complex mechanism. It is now believed that CA-170 induces the formation of a defective ternary complex with PD-1 and PD-L1, which blocks downstream signaling without physically preventing the interaction of the two proteins.[8][9] This unique mode of action, coupled with the inhibition of the VISTA pathway, leads to the reactivation of exhausted T-cells, enhancement of T-cell proliferation, and increased production of effector cytokines such as Interferon-gamma (IFN-γ).[1][2]

Data Presentation

In Vitro Efficacy

While specific IC50 and EC50 values from publicly available literature are limited, preclinical studies have consistently demonstrated the potent in vitro activity of CA-170. The tables below summarize the reported functional outcomes.

Assay TypeCell TypeOutcomeReference
T-Cell Proliferation AssayHuman PBMCs, Mouse SplenocytesDose-dependent rescue of T-cell proliferation in the presence of PD-L1 or VISTA.[10][11]
IFN-γ Secretion AssayHuman PBMCs, Mouse SplenocytesDose-dependent rescue of IFN-γ secretion in the presence of PD-L1 or VISTA.[1][10][11]
In Vivo Efficacy

CA-170 has demonstrated significant anti-tumor efficacy in various syngeneic mouse tumor models.

Tumor ModelMouse StrainDosing RegimenTumor Growth Inhibition (TGI)Reference
MC38 Colon AdenocarcinomaC57BL/610 mg/kg/day, oral43%[12]
CT26 Colon CarcinomaBALB/c10 mg/kg/day, oral43%[12]
Pharmacokinetics

Pharmacokinetic studies have been conducted in mice and monkeys to evaluate the absorption, distribution, metabolism, and excretion of CA-170.

SpeciesAdministrationBioavailabilityHalf-life (t½)CmaxTmaxAUCReference
MouseOral~40%~0.5 hoursData not availableData not availableData not available[2]
Cynomolgus MonkeyOral<10%3.25-4.0 hoursData not availableData not availableData not available[2]

Experimental Protocols

In Vitro Assays

1. T-Cell Proliferation Assay (CFSE-based)

This assay measures the ability of CA-170 to rescue T-cell proliferation from PD-L1 or VISTA-mediated suppression.

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors or splenocytes from mice using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling: T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE) dye at a final concentration of 5 µM.

  • Co-culture: CFSE-labeled T-cells are co-cultured with antigen-presenting cells (APCs) and a stimulating agent (e.g., anti-CD3/CD28 antibodies or a specific antigen). Recombinant PD-L1 or VISTA protein is added to suppress T-cell proliferation.

  • Treatment: CA-170 is added to the co-culture at various concentrations.

  • Incubation: The cells are incubated for 4-6 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis: T-cell proliferation is assessed by flow cytometry, measuring the dilution of CFSE fluorescence in daughter cells. The percentage of proliferating cells in the presence of CA-170 is compared to the suppressed control.[13][14][15][16][17]

2. IFN-γ Secretion Assay (ELISpot)

This assay quantifies the number of IFN-γ-secreting T-cells following treatment with CA-170.

  • Plate Coating: An ELISpot plate is coated with an anti-IFN-γ capture antibody overnight at 4°C.

  • Cell Plating: PBMCs or splenocytes are plated in the antibody-coated wells in the presence of a stimulating agent and recombinant PD-L1 or VISTA.

  • Treatment: CA-170 is added at varying concentrations.

  • Incubation: The plate is incubated for 18-48 hours at 37°C in a 5% CO2 incubator.

  • Detection: The cells are removed, and a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate (e.g., alkaline phosphatase).

  • Spot Development: A substrate is added to develop colored spots, where each spot represents a single IFN-γ-secreting cell.

  • Analysis: The spots are counted using an ELISpot reader.[18][19][20][21]

In Vivo Studies

1. Syngeneic Mouse Tumor Models

These studies evaluate the anti-tumor efficacy of CA-170 in immunocompetent mice.

  • Animal Models: Female C57BL/6 or BALB/c mice (6-8 weeks old) are used for the MC38 and CT26 tumor models, respectively.

  • Tumor Cell Implantation: 1 x 10^6 MC38 or 0.5 x 10^5 CT26 cells are injected subcutaneously into the flank of the mice.

  • Treatment: Once tumors are palpable, mice are randomized into treatment and vehicle control groups. CA-170 is administered orally once daily at the specified dose.

  • Tumor Measurement: Tumor volume is measured every 2-3 days using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated by comparing the average tumor volume of the treated group to the control group.[12]

Mandatory Visualization

G CA-170 Signaling Pathway cluster_pd1 PD-1/PD-L1 Pathway cluster_vista VISTA Pathway PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Binds SHP2 SHP2 PD-1->SHP2 Recruits & Activates PI3K PI3K SHP2->PI3K Dephosphorylates AKT AKT PI3K->AKT T-Cell Activation T-Cell Activation AKT->T-Cell Activation Inhibits CA-170_PDL1 CA-170 CA-170_PDL1->PD-1 Forms Defective Ternary Complex VISTA VISTA T-Cell_VISTA T-Cell VISTA->T-Cell_VISTA Suppresses Activation T-Cell Quiescence T-Cell Quiescence T-Cell_VISTA->T-Cell Quiescence CA-170_VISTA CA-170 CA-170_VISTA->VISTA Inhibits

Caption: CA-170 signaling pathway targeting PD-L1 and VISTA.

G In Vitro T-Cell Proliferation Assay Workflow Isolate PBMCs Isolate PBMCs Label with CFSE Label with CFSE Isolate PBMCs->Label with CFSE Co-culture Co-culture Label with CFSE->Co-culture Add Suppressors Add PD-L1/VISTA Co-culture->Add Suppressors Add CA-170 Add CA-170 Add Suppressors->Add CA-170 Incubate Incubate Add CA-170->Incubate Flow Cytometry Flow Cytometry Incubate->Flow Cytometry

Caption: Workflow for in vitro T-cell proliferation assay.

G In Vivo Syngeneic Tumor Model Workflow Implant Tumor Cells Implant Tumor Cells Tumor Growth Tumor Growth Implant Tumor Cells->Tumor Growth Randomize Mice Randomize Mice Tumor Growth->Randomize Mice Treat with CA-170 Treat with CA-170 Randomize Mice->Treat with CA-170 Measure Tumors Measure Tumors Treat with CA-170->Measure Tumors Daily Oral Dosing Analyze Data Analyze Data Measure Tumors->Analyze Data

Caption: Workflow for in vivo syngeneic tumor model studies.

References

Methodological & Application

Designing Preclinical Animal Studies for the Oral Immune Checkpoint Inhibitor CA-170: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CA-170 is a first-in-class, orally bioavailable small molecule inhibitor that dually targets the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA).[1][2][3] By inhibiting these two key negative regulators of T-cell activation, CA-170 aims to restore and enhance the immune system's ability to recognize and eliminate tumor cells.[3] Preclinical studies have demonstrated its anti-tumor efficacy in various syngeneic mouse models, making it a promising candidate for cancer immunotherapy.[1][2] These application notes provide detailed protocols for designing and conducting in vivo animal studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of orally administered CA-170.

Mechanism of Action: Dual Inhibition of PD-L1 and VISTA

CA-170's unique mechanism involves the simultaneous blockade of two distinct immune checkpoint pathways that suppress T-cell activity. PD-L1, expressed on tumor cells and other immune cells, interacts with its receptor PD-1 on activated T-cells, leading to T-cell exhaustion and immune evasion. VISTA, also a negative checkpoint regulator, is highly expressed on myeloid cells and T-cells and contributes to an immunosuppressive tumor microenvironment.[4][5] By targeting both pathways, CA-170 is designed to produce a more robust and durable anti-tumor immune response compared to single-pathway inhibition.[6][7]

CA170_Mechanism_of_Action cluster_TME Tumor Microenvironment cluster_TCell T-Cell Tumor Cell Tumor Cell PD-L1 PD-L1 Tumor Cell->PD-L1 expresses APC Antigen-Presenting Cell (APC) VISTA VISTA APC->VISTA expresses T-Cell T-Cell T-Cell->Tumor Cell Tumor Cell Killing PD-1 PD-1 VISTA_Receptor VISTA Receptor PD-L1->PD-1 Inhibits T-Cell VISTA->VISTA_Receptor Inhibits T-Cell CA-170 CA-170 CA-170->PD-L1 blocks CA-170->VISTA blocks Experimental_Workflow start Start tumor_implant Tumor Cell Implantation (Day 0) start->tumor_implant tumor_growth Tumor Growth Monitoring (Daily) tumor_implant->tumor_growth randomization Randomization into Treatment Groups (Tumor Volume ~100 mm³) tumor_growth->randomization treatment Daily Oral Gavage with CA-170 or Vehicle (e.g., 21 days) randomization->treatment monitoring Tumor Measurement & Body Weight Monitoring (Every 2-3 days) treatment->monitoring monitoring->treatment Continue Treatment endpoint Endpoint Analysis: - Tumor Growth Inhibition - Pharmacodynamics - Pharmacokinetics monitoring->endpoint End of Study end End endpoint->end

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CA-170 is an orally bioavailable small molecule that acts as a dual antagonist of the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig suppressor of T-cell activation (VISTA).[1][2][3][4] By inhibiting these two key negative regulators of T-cell function, CA-170 aims to enhance anti-tumor immunity.[3][5] Preclinical studies in various mouse models have demonstrated its potential as a cancer therapeutic, both as a monotherapy and in combination with other agents.[1][6][7] These notes provide a summary of the recommended dosages and detailed protocols for the in vivo evaluation of CA-170 in mouse models based on published preclinical data.

Data Presentation: CA-170 Dosage and Efficacy in Mouse Models

The following table summarizes the key quantitative data from preclinical studies of CA-170 in various mouse tumor models.

Mouse ModelCancer TypeCA-170 DosageAdministration RouteDosing ScheduleDurationEfficacyCombination Agents
MC38Colon Carcinoma10 mg/kg/dayOralDaily14 days43% Tumor Growth Inhibition (TGI)N/A
B16F10Melanoma (Metastasis)10 mg/kg/dayOralDaily14 days73% reduction in metastatic nodulesN/A
CT26Colon Carcinoma10 mg/kg/dayOralDaily12 days43% TGI (monotherapy), 68% TGI (combination)Docetaxel (10 mg/kg)
CT26Colon Carcinoma3 or 10 mg/kg/dayOralDailyNot SpecifiedSignificant survival advantageCyclophosphamide (100 mg/kg)
B16/F1Melanoma10 or 100 mg/kgOralNot Specified18 days23% TGI (10 mg/kg), 41% TGI (100 mg/kg)N/A

Signaling Pathway of CA-170

CA-170 functions by targeting two distinct immune checkpoint pathways that suppress T-cell activity. It blocks the interaction of PD-L1 and PD-L2 with their receptor PD-1 on T-cells, and it also inhibits the VISTA pathway. This dual inhibition is intended to produce a more robust anti-tumor immune response compared to targeting either pathway alone.[3][5]

CA170_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) / Tumor Cell cluster_TCell T-Cell PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Inhibitory Signal VISTA_APC VISTA VISTA_TCell VISTA Receptor VISTA_APC->VISTA_TCell Inhibitory Signal Inhibition T-Cell Inhibition PD-1->Inhibition VISTA_TCell->Inhibition TCR TCR Activation T-Cell Activation TCR->Activation Inhibition->Activation CA-170 CA-170 CA-170->PD-L1 Blocks Interaction CA-170->VISTA_APC Blocks Interaction Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Cell_Culture Tumor Cell Culture Tumor_Implantation Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimation Mouse Acclimation Animal_Acclimation->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment CA-170 or Vehicle Administration (Oral) Randomization->Treatment Efficacy_Monitoring Tumor Volume & Body Weight Measurement Treatment->Efficacy_Monitoring Endpoint Study Endpoint (e.g., Tumor Size) Efficacy_Monitoring->Endpoint Tissue_Harvest Tissue Harvest (Tumor, Spleen, etc.) Endpoint->Tissue_Harvest Data_Analysis Data Analysis (TGI, Statistics) Tissue_Harvest->Data_Analysis

References

Preparing Stock Solutions of CA-170: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of stock solutions of CA-170, an orally available small molecule inhibitor of the immune checkpoint proteins V-domain Ig suppressor of T-cell activation (VISTA) and Programmed Death-Ligand 1 (PD-L1).[1][2] Accurate preparation of stock solutions is critical for ensuring reproducible and reliable results in downstream experiments.

CA-170: Key Properties

CA-170 is a first-in-class dual antagonist of VISTA and PD-L1, which are negative checkpoint regulators of immune activation.[1] It has demonstrated the ability to enhance the proliferation of T lymphocytes inhibited by PD-L1, PD-L2, and VISTA in a dose-dependent manner and has shown anti-tumor effects in preclinical models.[1][3]

Quantitative Data Summary

For ease of reference, the key quantitative data for CA-170 are summarized in the table below.

PropertyValueSource
Molecular Weight 360.32 g/mol [2][4][5][6]
CAS Number 1673534-76-3[2][4][5]
Molecular Formula C₁₂H₂₀N₆O₇[2][4]
Solubility in DMSO 28.5 mg/mL to 72 mg/mL[5][6][7][8]
Appearance Solid Powder[1]

Experimental Protocol: Preparation of a 10 mM CA-170 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of CA-170 in dimethyl sulfoxide (B87167) (DMSO). This is a common starting concentration for many in vitro experiments.

Materials:

  • CA-170 powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) or glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Pre-weighing Preparation:

    • Ensure the analytical balance is calibrated and level.

    • Place a sterile, empty vial on the balance and tare to zero.

  • Weighing CA-170:

    • Carefully weigh the desired amount of CA-170 powder into the tared vial. For example, to prepare 1 mL of a 10 mM stock solution:

      • Calculation:

        • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

        • Mass (mg) = 10 mmol/L x 0.001 L x 360.32 g/mol x 1000 mg/g

        • Mass (mg) = 3.6032 mg

  • Dissolution:

    • Add the calculated volume of DMSO to the vial containing the CA-170 powder. For the example above, add 1 mL of DMSO.

    • Cap the vial securely.

    • Vortex the solution until the CA-170 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to facilitate dissolution, as some sources suggest ultrasonic and warming may be needed.[8]

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C or -80°C for long-term storage.

    • For short-term storage, 4°C is acceptable for a limited time.[1]

Storage Recommendations:

ConditionDurationSource
Solid Powder at -20°CUp to 3 years[5][6][7]
Solid Powder at 4°CUp to 2 years[5][8]
In Solvent at -80°C6 months to 1 year[1][5][7]
In Solvent at -20°C1 to 6 months[1][5][7]

Visualizing the Workflow

The following diagram illustrates the key steps in the preparation of a CA-170 stock solution.

G Workflow for Preparing CA-170 Stock Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Tare Vial Tare Vial Weigh CA-170 Weigh CA-170 Tare Vial->Weigh CA-170 Accurate Mass Add DMSO Add DMSO Weigh CA-170->Add DMSO Calculated Volume Vortex/Warm Vortex/Warm Add DMSO->Vortex/Warm Ensure Complete Dissolution Aliquot Aliquot Vortex/Warm->Aliquot Prevent Freeze-Thaw Store at -20°C/-80°C Store at -20°C/-80°C Aliquot->Store at -20°C/-80°C Long-Term Stability

Caption: A flowchart outlining the key steps for preparing a CA-170 stock solution.

Signaling Pathway of CA-170

CA-170 is designed to inhibit the PD-L1 and VISTA immune checkpoint pathways. By blocking these interactions, CA-170 aims to restore T-cell activation and enhance the anti-tumor immune response.

G Simplified Signaling Pathway of CA-170 cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Inhibitory Signal VISTA VISTA T-Cell Inhibition T-Cell Inhibition VISTA->T-Cell Inhibition Inhibitory Signal PD-1->T-Cell Inhibition T-Cell Activation T-Cell Activation T-Cell Inhibition->T-Cell Activation CA-170 CA-170 CA-170->PD-L1 Inhibition CA-170->VISTA Inhibition

Caption: The inhibitory action of CA-170 on the PD-L1 and VISTA signaling pathways.

References

Application Notes and Protocols for CA-170 in Syngeneic Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CA-170 is an orally bioavailable small molecule inhibitor targeting the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1), PD-L2, and V-domain Ig suppressor of T cell activation (VISTA).[1][2][3] By blocking these negative regulators of T cell function, CA-170 aims to restore and enhance the immune system's ability to recognize and eliminate tumor cells.[2][3] Preclinical studies in various syngeneic tumor models have demonstrated the anti-tumor efficacy of CA-170, both as a monotherapy and in combination with other cancer treatments.[1][4] These application notes provide a summary of the key findings and detailed protocols for the use of CA-170 in common syngeneic mouse models.

Mechanism of Action

CA-170 is believed to function by inducing the formation of a defective ternary complex with PD-L1, which blocks its signaling without preventing the assembly of the PD-1:PD-L1 complex.[1][4] This action rescues the proliferation and effector functions of T cells that are inhibited by PD-L1, PD-L2, and VISTA.[1][4][5] In preclinical models, oral administration of CA-170 has been shown to increase the proliferation and activation of tumor-infiltrating T cells.[1][4]

Data Summary from Syngeneic Tumor Models

The anti-tumor activity of CA-170 has been evaluated in several immunocompetent mouse tumor models. The following tables summarize the quantitative data from these studies.

Table 1: Single-Agent Anti-Tumor Efficacy of CA-170

Syngeneic ModelMouse StrainTreatmentDosing ScheduleTumor Growth Inhibition (TGI)p-value
MC38 Colon AdenocarcinomaC57BL/6CA-170 (10 mg/kg)Oral, daily for 14 days43%< 0.01
MC38 Colon AdenocarcinomaC57BL/6anti-PD-1 antibody (100 µ g/animal )Subcutaneous, weekly36%< 0.05
B16F10 Melanoma (Metastasis)C57BL/6CA-170 (10 mg/kg)Oral, daily for 14 days73% reduction in metastatic nodules< 0.01
CT26 Colon CarcinomaBALB/cCA-170 (10 mg/kg)Oral, daily for 12 days43%Not specified

Table 2: Combination Therapy Anti-Tumor Efficacy of CA-170 in CT26 Model

Treatment GroupDosing ScheduleTumor Growth Inhibition (TGI)p-value
Docetaxel (10 mg/kg)Not specified, for 12 days43%< 0.05
CA-170 (10 mg/kg) + Docetaxel (10 mg/kg)Not specified, for 12 days68%< 0.05
Cyclophosphamide (CTX) (100 mg/kg)Single doseNot specifiedNot applicable
CA-170 (3 mg/kg) + CTX (100 mg/kg)Oral, daily + single CTX doseSurvival advantage< 0.01
CA-170 (10 mg/kg) + CTX (100 mg/kg)Oral, daily + single CTX doseSurvival advantage< 0.001
anti-PD-1 antibody + CTX (100 mg/kg)Subcutaneous, weekly + single CTX doseSurvival advantage< 0.001

Table 3: Immune Cell Activation by CA-170 in Syngeneic Models

Syngeneic ModelTreatmentImmune Cell PopulationActivation MarkerFold Increase vs. Vehicle
CT26CA-170 (10 mg/kg, 5 days)CD8+ T cellsKi67Significant increase
CT26CA-170 (10 mg/kg, 5 days)CD8+ T cellsOX-40Significant increase
CT26CA-170 (10 mg/kg, 5 days)CD4+ T cellsKi67Significant increase
CT26CA-170 (10 mg/kg, 5 days)CD4+ T cellsOX-40Significant increase
MC38CA-170 (3 mg/kg, 7 days)Blood CD8+ T cellsGranzyme BSignificant increase
MC38CA-170 (3 mg/kg, 7 days)Tumor CD8+ T cellsGranzyme BSignificant increase
MC38CA-170 (3 mg/kg, 7 days)Blood CD8+ T cellsIFN-γSignificant increase
MC38CA-170 (3 mg/kg, 7 days)Tumor CD8+ T cellsIFN-γSignificant increase

Experimental Protocols

Cell Line Culture

MC38 (Murine Colon Adenocarcinoma)

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 10 mM HEPES, and 1X non-essential amino acids.

  • Culture Conditions: 37°C, 5% CO2.

  • Subculturing: Passage at 80-90% confluency. Wash with PBS, detach with a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed at a 1:5 to 1:10 ratio.

CT26 (Murine Colon Carcinoma)

  • Culture Medium: RPMI-1640 Medium supplemented with 10% FBS.

  • Culture Conditions: 37°C, 5% CO2.

  • Subculturing: Passage at 80-90% confluency. Wash with PBS, detach with 0.25% Trypsin-EDTA, and re-seed at an appropriate ratio.

B16F10 (Murine Melanoma)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS.

  • Culture Conditions: 37°C, 5% CO2.

  • Subculturing: Passage at 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at a 1:2 to 1:4 ratio.

In Vivo Syngeneic Tumor Model Studies

1. Subcutaneous Tumor Implantation (MC38 and CT26 Models)

  • Harvest cultured tumor cells during the exponential growth phase.
  • Wash the cells with sterile PBS and resuspend in PBS or Hank's Balanced Salt Solution (HBSS) at a concentration of 5 x 10^6 cells/mL.
  • Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the flank of the appropriate mouse strain (C57BL/6 for MC38, BALB/c for CT26).
  • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
  • Initiate treatment when tumors reach a predetermined size (e.g., 100-150 mm³).

2. Metastatic Tumor Model (B16F10 Model)

  • Harvest and prepare B16F10 cells as described above.
  • Inject 1 x 10^5 to 2 x 10^5 cells in 100-200 µL of sterile PBS via the tail vein of C57BL/6 mice.
  • Initiate treatment as per the study design (e.g., one day post-injection).
  • At the end of the study (e.g., 14-21 days), euthanize the mice and harvest the lungs.
  • Quantify metastatic nodules by counting the black pigmented foci on the lung surface.

3. Drug Administration

  • CA-170: Prepare a fresh formulation daily. Administer orally (p.o.) via gavage at the desired concentration (e.g., 3 or 10 mg/kg) in a suitable vehicle.
  • Control Antibodies (e.g., anti-PD-1): Administer subcutaneously (s.c.) or intraperitoneally (i.p.) at the specified dose (e.g., 100 µ g/animal ) and schedule (e.g., weekly).
  • Combination Agents (e.g., Docetaxel, Cyclophosphamide): Administer via the appropriate route (e.g., i.p.) at the specified dose and schedule.

Isolation of Tumor-Infiltrating Lymphocytes (TILs) and Flow Cytometry

1. Tumor Digestion

  • Excise tumors from euthanized mice and mince into small pieces.
  • Digest the tumor fragments in a solution containing collagenase (e.g., Collagenase D) and DNase I in a suitable buffer (e.g., RPMI 1640) at 37°C for 30-60 minutes with agitation.
  • Filter the resulting cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
  • Lyse red blood cells using an ACK lysis buffer.
  • Wash the cells with PBS or FACS buffer (PBS with 2% FBS).

2. Flow Cytometry Staining

  • Count the viable cells and adjust the concentration to 1-2 x 10^6 cells per sample.
  • Block Fc receptors with an anti-CD16/32 antibody.
  • Stain for surface markers using a cocktail of fluorescently conjugated antibodies (e.g., CD45, CD3, CD4, CD8, OX-40).
  • For intracellular staining (e.g., Ki67, Granzyme B, IFN-γ), fix and permeabilize the cells using a commercially available kit according to the manufacturer's instructions.
  • Stain for intracellular markers with the appropriate antibodies.
  • Wash the cells and resuspend in FACS buffer for analysis on a flow cytometer.

Visualizations

Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) / Tumor Cell cluster_TCell T Cell PDL1 PD-L1/L2 PD1 PD-1 PDL1->PD1 Inhibition VISTA_APC VISTA VISTA_R VISTA Receptor VISTA_APC->VISTA_R Inhibition Activation T Cell Activation PD1->Activation Inhibits VISTA_R->Activation Inhibits TCR TCR TCR->Activation Stimulates CA170 CA-170 CA170->PDL1 Blocks CA170->VISTA_APC Blocks

Caption: CA-170 blocks the inhibitory signals from PD-L1/L2 and VISTA.

Experimental_Workflow cluster_Setup Model Setup cluster_Treatment Treatment Phase cluster_Analysis Analysis Cell_Culture 1. Culture Syngeneic Tumor Cells (MC38, CT26, B16F10) Implantation 2. Implant Tumor Cells into Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth Implantation->Tumor_Growth Treatment_Start 4. Initiate Treatment when Tumors are Established Tumor_Growth->Treatment_Start Dosing 5. Daily Oral Dosing of CA-170 Treatment_Start->Dosing Endpoint 6. Euthanize at Endpoint Dosing->Endpoint Tumor_Analysis 7. Analyze Tumor Growth Inhibition Endpoint->Tumor_Analysis Immune_Analysis 8. Isolate TILs for Flow Cytometry Analysis Endpoint->Immune_Analysis

Caption: Workflow for in vivo efficacy studies of CA-170.

Logical_Relationship CA170 CA-170 Administration Blockade Blockade of PD-L1/VISTA CA170->Blockade TCell_Activation Increased T Cell Activation & Proliferation Blockade->TCell_Activation Immune_Response Enhanced Anti-Tumor Immune Response TCell_Activation->Immune_Response Tumor_Inhibition Tumor Growth Inhibition Immune_Response->Tumor_Inhibition

Caption: CA-170's mechanism leading to anti-tumor effects.

References

Assessing T-cell Activation with CA-170 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CA-170 is an orally bioavailable small molecule designed to antagonize the immune checkpoint regulatory proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA).[1][2] These checkpoints are crucial in suppressing T-cell function, and their blockade is a key strategy in cancer immunotherapy.[1][2] Preclinical studies have suggested that CA-170 can restore T-cell proliferation and effector functions that are inhibited by PD-L1 and VISTA.[2][3] This document provides detailed protocols for assessing the impact of CA-170 on T-cell activation, a critical step in evaluating its therapeutic potential. The methodologies outlined here are essential for researchers and professionals involved in the development of novel immunotherapies.

Mechanism of Action: CA-170 Signaling Pathway

CA-170 is designed to interfere with the inhibitory signaling cascades initiated by the PD-1/PD-L1 and VISTA pathways. By blocking these interactions, CA-170 aims to reactivate exhausted T-cells within the tumor microenvironment, leading to enhanced anti-tumor immunity.[4] This includes increased T-cell proliferation, cytokine production (such as Interferon-gamma, IFN-γ), and cytotoxic activity against cancer cells.[1][2]

CA170_Mechanism_of_Action CA-170 Mechanism of Action cluster_APC Antigen Presenting Cell (APC) / Tumor Cell cluster_T_Cell T-Cell PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Interaction VISTA VISTA VISTA_R VISTA Receptor VISTA->VISTA_R Interaction Inhibition Inhibition of T-Cell Function PD-1->Inhibition VISTA_R->Inhibition TCR TCR T-Cell Activation T-Cell Activation (Proliferation, Cytokine Release) TCR->T-Cell Activation Inhibition->T-Cell Activation CA-170 CA-170 CA-170->PD-L1 Inhibits CA-170->VISTA Inhibits

Caption: CA-170 inhibits PD-L1 and VISTA, blocking T-cell inhibitory signals.

Data Presentation: Summary of Expected Quantitative Outcomes

The following tables summarize the anticipated quantitative data from experiments assessing T-cell activation following CA-170 treatment. These are representative tables and actual results may vary.

Table 1: T-cell Proliferation

Treatment GroupConcentration (µM)Proliferation Index (CFSE Assay)
Unstimulated Control-1.0 ± 0.2
Stimulated Control (αCD3/αCD28)-8.5 ± 1.1
CA-1700.19.2 ± 1.3
CA-1701.012.5 ± 1.8
CA-17010.015.1 ± 2.0

Table 2: T-cell Activation Marker Expression (Flow Cytometry)

Treatment GroupConcentration (µM)% CD69+ of CD8+ T-cells% CD134+ of CD4+ T-cells
Unstimulated Control-2.1 ± 0.51.8 ± 0.4
Stimulated Control (αCD3/αCD28)-45.3 ± 5.238.6 ± 4.9
CA-1700.152.7 ± 6.144.2 ± 5.5
CA-1701.068.9 ± 7.359.8 ± 6.7
CA-17010.085.4 ± 8.976.5 ± 8.1

Table 3: IFN-γ Secretion (ELISpot Assay)

Treatment GroupConcentration (µM)Spot Forming Units (SFU) / 10^6 cells
Unstimulated Control-15 ± 5
Stimulated Control (Antigen)-250 ± 35
CA-1700.1310 ± 42
CA-1701.0450 ± 58
CA-17010.0620 ± 75

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro T-cell Proliferation Assay using CFSE

This protocol measures the proliferation of T-cells in response to stimulation in the presence of CA-170.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)

  • CA-170 (various concentrations)

  • 96-well flat-bottom plates

  • Flow cytometer

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Label PBMCs with CFSE at a final concentration of 1-5 µM for 10 minutes at 37°C.

  • Quench the staining by adding 5 volumes of complete RPMI-1640 medium.

  • Wash the cells twice with complete medium.

  • Resuspend cells at 1 x 10^6 cells/mL in complete medium.

  • Coat a 96-well plate with anti-CD3 antibody (1-5 µg/mL) overnight at 4°C. Wash wells with sterile PBS before adding cells.

  • Add 100 µL of CFSE-labeled cells to each well.

  • Add 100 µL of medium containing soluble anti-CD28 antibody (1-2 µg/mL) and the desired concentration of CA-170 or vehicle control.

  • Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

  • Harvest cells and stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

  • Analyze by flow cytometry, gating on the T-cell populations. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

T_Cell_Proliferation_Workflow T-Cell Proliferation Assay Workflow Isolate PBMCs Isolate PBMCs Label with CFSE Label with CFSE Isolate PBMCs->Label with CFSE Wash Cells Wash Cells Label with CFSE->Wash Cells Plate Cells Plate Cells Wash Cells->Plate Cells Incubate (4-5 days) Incubate (4-5 days) Plate Cells->Incubate (4-5 days) Prepare Stimuli Prepare αCD3/αCD28 + CA-170 Prepare Stimuli->Plate Cells Harvest & Stain Harvest & Stain Incubate (4-5 days)->Harvest & Stain Flow Cytometry Analysis Flow Cytometry Analysis Harvest & Stain->Flow Cytometry Analysis

Caption: Workflow for assessing T-cell proliferation using CFSE.

Protocol 2: Flow Cytometry for T-cell Activation Markers

This protocol details the measurement of early and late T-cell activation markers.

Materials:

  • PBMCs

  • Complete RPMI-1640 medium

  • Anti-CD3 and Anti-CD28 antibodies

  • CA-170 (various concentrations)

  • Fluorescently-labeled antibodies against: CD3, CD4, CD8, CD69, CD134 (OX40)

  • FACS buffer (PBS with 2% FBS)

  • 96-well U-bottom plates

  • Flow cytometer

Procedure:

  • Isolate PBMCs as described previously.

  • Resuspend cells at 2 x 10^6 cells/mL in complete medium.

  • Add 100 µL of cell suspension to each well of a 96-well U-bottom plate.

  • Add 100 µL of medium containing anti-CD3/anti-CD28 antibodies and the desired concentration of CA-170 or vehicle control.

  • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Harvest cells and wash with FACS buffer.

  • Resuspend cells in 50 µL of FACS buffer containing the antibody cocktail for surface markers (CD3, CD4, CD8, CD69, CD134).

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash cells twice with FACS buffer.

  • Resuspend cells in 200 µL of FACS buffer for analysis.

  • Acquire data on a flow cytometer. Analyze the percentage of CD69+ and CD134+ cells within the CD4+ and CD8+ T-cell gates.[5]

Flow_Cytometry_Workflow Flow Cytometry for Activation Markers Workflow Isolate PBMCs Isolate PBMCs Stimulate with αCD3/αCD28\n+ CA-170 Stimulate with αCD3/αCD28 + CA-170 Isolate PBMCs->Stimulate with αCD3/αCD28\n+ CA-170 Incubate (24-48h) Incubate (24-48h) Stimulate with αCD3/αCD28\n+ CA-170->Incubate (24-48h) Harvest & Stain\n(Surface Markers) Harvest & Stain (Surface Markers) Incubate (24-48h)->Harvest & Stain\n(Surface Markers) Wash Cells Wash Cells Harvest & Stain\n(Surface Markers)->Wash Cells Acquire on Flow Cytometer Acquire on Flow Cytometer Wash Cells->Acquire on Flow Cytometer Data Analysis Data Analysis Acquire on Flow Cytometer->Data Analysis ELISpot_Workflow IFN-γ ELISpot Assay Workflow Coat Plate (Capture Ab) Coat Plate (Capture Ab) Block Plate Block Plate Coat Plate (Capture Ab)->Block Plate Add Cells & Stimuli Add Cells & Stimuli Block Plate->Add Cells & Stimuli Prepare Cells Prepare PBMCs/T-cells + Antigen + CA-170 Prepare Cells->Add Cells & Stimuli Incubate (18-24h) Incubate (18-24h) Add Cells & Stimuli->Incubate (18-24h) Wash & Add Detection Ab Wash & Add Detection Ab Incubate (18-24h)->Wash & Add Detection Ab Wash & Add Streptavidin-HRP Wash & Add Streptavidin-HRP Wash & Add Detection Ab->Wash & Add Streptavidin-HRP Wash & Add Substrate Wash & Add Substrate Wash & Add Streptavidin-HRP->Wash & Add Substrate Stop Reaction & Dry Stop Reaction & Dry Wash & Add Substrate->Stop Reaction & Dry Count Spots Count Spots Stop Reaction & Dry->Count Spots

References

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following CA-170 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CA-170 is an orally available, first-in-class small molecule immune checkpoint inhibitor that dually targets Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA).[1][2][3][4] In the tumor microenvironment, cancer cells can express PD-L1, which binds to the PD-1 receptor on activated T cells, leading to T cell exhaustion and immune evasion.[3] VISTA is another critical negative checkpoint regulator that suppresses T cell function.[2][3] By inhibiting both PD-L1 and VISTA, CA-170 aims to restore and enhance the immune system's ability to recognize and eliminate tumor cells.[1][5][6]

Flow cytometry is an indispensable tool for elucidating the immunomodulatory effects of drugs like CA-170. It allows for the precise identification, quantification, and characterization of various immune cell subsets within heterogeneous populations, such as peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs). This application note provides a detailed protocol for the flow cytometric analysis of immune cell populations following treatment with CA-170, enabling researchers to assess its pharmacodynamic effects and therapeutic potential.

Mechanism of Action of CA-170

CA-170 functions by blocking the interaction of PD-L1 with its receptor PD-1, and by inhibiting the suppressive function of VISTA. This dual inhibition leads to the reactivation of exhausted T cells, enhances T cell proliferation, and increases the production of effector cytokines such as Interferon-gamma (IFN-γ).[3] Preclinical studies have demonstrated that oral administration of CA-170 leads to increased proliferation and activation of both CD4+ and CD8+ T cells within the tumor microenvironment.[5][6]

CA-170_Mechanism_of_Action cluster_TCell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal VISTA_APC VISTA VISTA_TCell VISTA Receptor VISTA_APC->VISTA_TCell Inhibitory Signal outcome T Cell Activation - Proliferation - Cytokine Release TCR TCR CA170 CA-170 CA170->PDL1 Inhibits CA170->VISTA_APC Inhibits

Caption: Mechanism of action of CA-170.

Experimental Protocol: Immunophenotyping of Human PBMCs

This protocol details the steps for analyzing changes in major T cell subsets in human peripheral blood mononuclear cells (PBMCs) following in vitro treatment with CA-170.

Materials and Reagents
  • Human PBMCs

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • CA-170 (and appropriate vehicle control, e.g., DMSO)

  • Phosphate Buffered Saline (PBS)

  • FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)

  • Fc Block (e.g., Human TruStain FcX™)

  • Fluorochrome-conjugated antibodies (see Table 1 for a recommended panel)

  • Live/Dead Fixable Viability Stain

  • Fixation/Permeabilization Buffer (if analyzing intracellular markers)

  • Flow cytometer

Table 1: Recommended Antibody Panel for T Cell Immunophenotyping

MarkerFluorochromeCellular Target
CD45BUV395All Leukocytes
Live/DeadZombie AquaDead Cells
CD3APC-H7T Cells
CD4PE-Cy7Helper T Cells
CD8BV605Cytotoxic T Cells
CD45RAFITCNaive T Cells
CCR7PENaive/Central Memory T Cells
Ki-67Alexa Fluor 647Proliferating Cells
Granzyme BPerCP-eFluor 710Cytotoxic Granules

Experimental Workflow

Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_acquisition Data Acquisition & Analysis PBMC_isolation Isolate PBMCs Cell_culture Culture cells with CA-170 or vehicle control PBMC_isolation->Cell_culture Viability_stain Stain with Live/Dead dye Cell_culture->Viability_stain Fc_block Block Fc receptors Viability_stain->Fc_block Surface_stain Stain for surface markers (CD3, CD4, CD8, etc.) Fc_block->Surface_stain Intracellular_stain Fix, permeabilize, and stain for intracellular markers (Ki-67, GzmB) Surface_stain->Intracellular_stain Flow_cytometry Acquire data on flow cytometer Intracellular_stain->Flow_cytometry Gating Gate on cell populations of interest Flow_cytometry->Gating Analysis Analyze data and quantify cell populations Gating->Analysis

Caption: Experimental workflow for flow cytometry analysis.

Step-by-Step Protocol
  • Cell Culture and Treatment:

    • Thaw and culture human PBMCs in complete RPMI-1640 medium.

    • Plate cells at a density of 1 x 10^6 cells/mL.

    • Treat cells with the desired concentration of CA-170 or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Staining:

    • Harvest cells and wash with PBS.

    • Resuspend cells in PBS and stain with a Live/Dead fixable viability dye according to the manufacturer's instructions.

    • Wash cells with FACS buffer.

    • Perform Fc block by incubating cells with an Fc receptor blocking antibody for 10 minutes at 4°C.

    • Without washing, add the cocktail of fluorochrome-conjugated surface antibodies and incubate for 30 minutes at 4°C in the dark.

    • Wash cells twice with FACS buffer.

    • For intracellular staining, fix and permeabilize the cells using a commercial fixation/permeabilization kit.

    • Add the intracellular antibody cocktail (e.g., anti-Ki-67 and anti-Granzyme B) and incubate for 30 minutes at 4°C in the dark.

    • Wash cells twice with permeabilization buffer.

  • Flow Cytometry Acquisition and Analysis:

    • Resuspend cells in FACS buffer.

    • Acquire data on a properly compensated flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo, FCS Express).

    • Use a sequential gating strategy to identify cell populations of interest (e.g., Live -> Singlets -> CD45+ -> CD3+ -> CD4+/CD8+).

Data Presentation and Expected Results

Treatment with CA-170 is expected to increase the proliferation and activation of T cells. The following tables summarize hypothetical quantitative data based on preclinical findings.

Table 2: Effect of CA-170 on T Cell Proliferation in Tumor-Infiltrating Lymphocytes

Treatment Group% Ki-67+ in CD4+ T Cells% Ki-67+ in CD8+ T Cells
Vehicle Control5.2 ± 1.18.7 ± 1.5
CA-170 (10 mg/kg)15.8 ± 2.325.4 ± 3.1

Data are presented as mean ± SEM.

Table 3: Effect of CA-170 on Effector Molecule Expression in CD8+ T Cells

Treatment Group% Granzyme B+ in CD8+ T Cells% IFN-γ+ in CD8+ T Cells
Vehicle Control12.3 ± 2.57.1 ± 1.8
CA-170 (10 mg/kg)35.1 ± 4.222.9 ± 3.7

Data are presented as mean ± SEM.

Table 4: Effect of CA-170 on T Cell Subsets in Tumor Microenvironment

Treatment Group% CD4+ of CD45+ Cells% CD8+ of CD45+ Cells% Effector Memory CD8+ T Cells
Vehicle Control10.5 ± 1.915.2 ± 2.420.1 ± 3.3
CA-170 (10 mg/kg)18.9 ± 2.828.6 ± 3.945.7 ± 5.1

Data are presented as mean ± SEM.

Conclusion

The protocols and information provided in this application note offer a comprehensive guide for researchers to effectively utilize flow cytometry for the immunophenotyping of immune cells following treatment with the dual PD-L1 and VISTA inhibitor, CA-170. By following these detailed methodologies, researchers can gain valuable insights into the pharmacodynamic effects of CA-170, contributing to a deeper understanding of its therapeutic potential in cancer immunotherapy.

References

Application Notes and Protocols: Preclinical Evaluation of CA-170 in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CA-170 is an orally bioavailable small molecule designed to dually inhibit the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA).[1][2] By targeting these two distinct negative regulatory pathways in the tumor microenvironment, CA-170 aims to restore and enhance anti-tumor T-cell responses.[2][3][4] Preclinical studies have demonstrated that CA-170 can promote T-cell proliferation and effector functions, leading to significant anti-tumor efficacy in various syngeneic mouse tumor models, both as a monotherapy and in combination with other anti-cancer agents.[2][3]

This document provides detailed application notes and protocols for the preclinical evaluation of CA-170 in combination with standard-of-care chemotherapeutic agents. The provided methodologies are based on published preclinical studies and are intended to guide researchers in designing and executing robust in vivo experiments to assess the synergistic potential of CA-170 with chemotherapy.

Data Presentation: In Vivo Efficacy of CA-170 Combination Therapy

The following tables summarize the quantitative data from preclinical studies evaluating the anti-tumor efficacy of CA-170 in combination with chemotherapy in the CT26 syngeneic mouse model.

Table 1: Efficacy of CA-170 in Combination with Docetaxel (B913) in the CT26 Colon Carcinoma Model

Treatment GroupDose and ScheduleTumor Growth Inhibition (TGI) (%)Statistical Significance (p-value)
CA-17010 mg/kg/day, oral43%< 0.05
Docetaxel1 mg/kg/day44%< 0.05
Docetaxel10 mg/kg/day43%< 0.05
CA-170 + Docetaxel10 mg/kg/day (CA-170) + 10 mg/kg/day (Docetaxel)68%< 0.05

Data from a study in Balb/c mice bearing CT26 tumors, with treatment administered for 12 days.[4]

Table 2: Efficacy of CA-170 in Combination with Cyclophosphamide (B585) in the CT26 Colon Carcinoma Model

Treatment GroupDose and ScheduleOutcomeStatistical Significance (p-value)
CA-170 + Cyclophosphamide3 mg/kg/day (CA-170, oral) + 100 mg/kg (CTX, single dose)Statistically significant survival advantage< 0.001
CA-170 + Cyclophosphamide10 mg/kg/day (CA-170, oral) + 100 mg/kg (CTX, single dose)Statistically significant survival advantage< 0.001

Data from a study in Balb/c mice bearing CT26 tumors.[4]

Signaling Pathways and Experimental Workflow

Signaling Pathway of CA-170 Action

CA170_Signaling_Pathway CA-170 Mechanism of Action cluster_APC Antigen Presenting Cell (APC) / Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal VISTA VISTA VISTA_R VISTA Receptor VISTA->VISTA_R Inhibitory Signal Activation T-Cell Activation PD1->Activation Inhibits VISTA_R->Activation Inhibits TCR TCR TCR->Activation Activates CA170 CA-170 (Oral Small Molecule) CA170->PDL1 Inhibits CA170->VISTA Inhibits

Caption: Dual inhibition of PD-L1 and VISTA by CA-170.

Experimental Workflow for In Vivo Combination Studies

InVivo_Workflow Preclinical In Vivo Combination Study Workflow cluster_setup Study Setup cluster_tumor_induction Tumor Induction cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint Cell_Culture CT26 Cell Culture Tumor_Implantation Subcutaneous Implantation of CT26 Cells Cell_Culture->Tumor_Implantation Animal_Acclimation Balb/c Mice Acclimation Animal_Acclimation->Tumor_Implantation Tumor_Growth Monitor Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization CA170_Admin Oral Gavage of CA-170 Randomization->CA170_Admin Chemo_Admin IP Injection of Chemotherapy Randomization->Chemo_Admin Combination_Admin Administer CA-170 and Chemotherapy Randomization->Combination_Admin Control_Admin Administer Vehicle/Control Randomization->Control_Admin Tumor_Measurement Measure Tumor Volume CA170_Admin->Tumor_Measurement Body_Weight Monitor Body Weight CA170_Admin->Body_Weight Chemo_Admin->Tumor_Measurement Chemo_Admin->Body_Weight Combination_Admin->Tumor_Measurement Combination_Admin->Body_Weight Control_Admin->Tumor_Measurement Control_Admin->Body_Weight Endpoint Endpoint: Tumor Size Limit or Study Duration Tumor_Measurement->Endpoint Body_Weight->Endpoint

Caption: Workflow for CA-170 and chemotherapy combination studies.

Experimental Protocols

In Vivo Syngeneic Tumor Model (CT26)

Objective: To evaluate the anti-tumor efficacy of CA-170 in combination with chemotherapy in a murine colon carcinoma model.

Materials:

  • Cell Line: CT26 murine colon carcinoma cells.

  • Animals: Female Balb/c mice, 6-8 weeks old.

  • Reagents:

    • CA-170 (formulated for oral administration).

    • Chemotherapeutic agent (e.g., Docetaxel, Cyclophosphamide).

    • Vehicle control for CA-170.

    • Saline or appropriate vehicle for chemotherapy.

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • Phosphate-Buffered Saline (PBS), sterile.

    • Trypsin-EDTA.

  • Equipment:

    • Laminar flow hood.

    • CO2 incubator (37°C, 5% CO2).

    • Centrifuge.

    • Hemocytometer or automated cell counter.

    • Syringes (1 mL) with needles (27-30 gauge).

    • Oral gavage needles.

    • Digital calipers.

    • Animal balance.

Protocol:

  • Cell Culture:

    • Culture CT26 cells in complete medium in a CO2 incubator.

    • Passage cells every 2-3 days to maintain exponential growth.

    • On the day of implantation, harvest cells using Trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/mL. Keep on ice.

  • Tumor Implantation:

    • Anesthetize mice according to approved institutional protocols.

    • Shave the right flank of each mouse.

    • Inject 100 µL of the CT26 cell suspension (5 x 10^5 cells) subcutaneously into the shaved flank.

    • Monitor mice until they recover from anesthesia.

  • Treatment:

    • Monitor tumor growth by measuring tumor dimensions with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

    • When tumors reach a mean volume of approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

    • CA-170 Administration: Administer CA-170 or vehicle control daily via oral gavage at the desired dose (e.g., 10 mg/kg).

    • Chemotherapy Administration: Administer the chemotherapeutic agent or its vehicle via intraperitoneal (IP) injection at the specified dose and schedule (e.g., Docetaxel daily, Cyclophosphamide as a single dose).

    • Combination Therapy: Administer both CA-170 and the chemotherapeutic agent according to their respective schedules.

  • Monitoring and Endpoint:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Euthanize mice if tumor volume exceeds the protocol-defined limit, if there is significant body weight loss (>20%), or at the end of the study period.

    • At the endpoint, tumors can be excised, weighed, and processed for further analysis (e.g., flow cytometry, immunohistochemistry).

Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.

Protocol:

  • Tumor Digestion:

    • Excise tumors and place them in cold PBS.

    • Mince the tumors into small pieces and digest using a tumor dissociation kit or a cocktail of collagenase and DNase.

    • Incubate at 37°C with agitation.

    • Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

    • Lyse red blood cells using an ACK lysis buffer.

  • Staining:

    • Count the cells and resuspend in FACS buffer (PBS with 2% FBS).

    • Block Fc receptors with an anti-CD16/32 antibody.

    • Stain for surface markers using fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-FoxP3, anti-PD-1).

    • For intracellular staining (e.g., for cytokines like IFN-γ or granzyme B), fix and permeabilize the cells after surface staining, then stain with the intracellular antibodies.

  • Data Acquisition and Analysis:

    • Acquire samples on a flow cytometer.

    • Analyze the data using appropriate software to quantify the different immune cell populations.

Discussion on Combination with Platinum-Based Chemotherapy

While direct preclinical data for the combination of CA-170 with platinum-based chemotherapies such as oxaliplatin (B1677828) or carboplatin (B1684641) are not currently available in the public domain, there is a strong scientific rationale for such a combination. Preclinical studies have demonstrated that oxaliplatin can induce immunogenic cell death, leading to an influx of T-cells into the tumor microenvironment. Furthermore, studies combining anti-PD-L1 antibodies with oxaliplatin in the CT26 syngeneic model have shown synergistic anti-tumor effects. This was associated with an increase in tumor-infiltrating activated CD8+ T cells and a decrease in regulatory T cells. Given that CA-170 targets the PD-L1 pathway, it is plausible that it would also synergize with platinum-based agents. Further preclinical investigation into this combination is warranted.

Conclusion

CA-170, as a dual inhibitor of PD-L1 and VISTA, shows significant promise for combination therapy with standard chemotherapeutic agents. The protocols outlined in this document provide a framework for the preclinical evaluation of these combinations in syngeneic mouse models. The data presented for combinations with docetaxel and cyclophosphamide demonstrate the potential for synergistic anti-tumor activity. Future studies exploring combinations with other chemotherapy agents, particularly platinum-based drugs, will be crucial in further defining the clinical potential of CA-170.

References

Application Notes and Protocols for Measuring Cytokine Production in Response to CA-170

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CA-170 is an orally bioavailable small molecule designed to act as a dual antagonist of Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA), two critical immune checkpoint proteins.[1][2] By inhibiting these pathways, CA-170 aims to restore and enhance the immune system's ability to recognize and eliminate tumor cells.[2] A primary mechanism of action for CA-170 is the reinvigoration of T-cell function, leading to increased proliferation, activation, and secretion of effector cytokines.[3][4] Preclinical studies have demonstrated that CA-170 can rescue the effector functions of T cells and promote the secretion of key anti-tumor cytokines, such as Interferon-gamma (IFN-γ).[4][5]

These application notes provide detailed protocols for measuring the production of key cytokines, including IFN-γ, Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2), in response to CA-170 treatment in vitro. The provided methodologies are essential for researchers evaluating the immunomodulatory activity of CA-170 and similar compounds.

CA-170 Signaling Pathway and Mechanism of Action

CA-170 functions by targeting and binding to the immune checkpoint proteins PD-L1, PD-L2, and VISTA.[1] This action inhibits the downstream signaling that leads to T-cell suppression. By blocking these negative regulatory signals, CA-170 facilitates the activation and proliferation of cytotoxic T-cells, which in turn enhances their ability to produce anti-tumor cytokines and attack cancer cells.[1]

CA170_Signaling_Pathway CA-170 Mechanism of Action cluster_APC Antigen Presenting Cell (APC) / Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Suppresses VISTA VISTA VISTA_R VISTA Receptor VISTA->VISTA_R Suppresses PD1->Inhibition VISTA_R->Suppression TCR TCR Activation T-Cell Activation TCR->Activation Stimulates Cytokines Cytokine Production (IFN-γ, TNF-α, IL-2) Activation->Cytokines CA170 CA-170 CA170->PDL1 Inhibits CA170->VISTA Inhibits Inhibition->Activation Suppression->Activation ELISA_Workflow ELISA Workflow for Cytokine Measurement cluster_setup Assay Setup cluster_incubation Incubation cluster_elisa ELISA Procedure Isolate_PBMCs Isolate PBMCs Seed_Cells Seed PBMCs into 96-well plate Isolate_PBMCs->Seed_Cells Add_Stimuli Add Anti-CD3/Anti-CD28 Seed_Cells->Add_Stimuli Add_CA170 Add CA-170 at various concentrations Add_Stimuli->Add_CA170 Incubate Incubate for 48-72 hours at 37°C Add_CA170->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Perform_ELISA Perform IFN-γ ELISA according to kit instructions Collect_Supernatant->Perform_ELISA Read_Plate Read absorbance at 450 nm Perform_ELISA->Read_Plate Analyze_Data Analyze Data and Calculate IFN-γ Concentration Read_Plate->Analyze_Data ICS_Workflow Intracellular Cytokine Staining Workflow cluster_stimulation Cell Stimulation cluster_staining Staining cluster_analysis Analysis Isolate_PBMCs Isolate PBMCs Add_CA170 Add CA-170 Isolate_PBMCs->Add_CA170 Stimulate_Cells Stimulate with PMA/Ionomycin Add_CA170->Stimulate_Cells Add_Inhibitor Add Brefeldin A/Monensin Stimulate_Cells->Add_Inhibitor Incubate Incubate for 4-6 hours Add_Inhibitor->Incubate Surface_Stain Stain for surface markers (CD3, CD4, CD8) Incubate->Surface_Stain Fix_Perm Fix and Permeabilize Cells Surface_Stain->Fix_Perm Intracellular_Stain Stain for intracellular cytokines (IFN-γ, TNF-α, IL-2) Fix_Perm->Intracellular_Stain Acquire_Data Acquire data on Flow Cytometer Intracellular_Stain->Acquire_Data Analyze_Data Gate on T-cell populations and analyze cytokine expression Acquire_Data->Analyze_Data

References

Troubleshooting & Optimization

potential off-target effects of CA-170 in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of CA-170 in research.

Frequently Asked Questions (FAQs)

Q1: What are the primary intended targets of CA-170?

CA-170 is an orally bioavailable small molecule designed as a dual inhibitor of Programmed Death-Ligand 1 (PD-L1) and V-domain Ig suppressor of T-cell activation (VISTA), two key immune checkpoint proteins.[1][2] It has also been shown to be active against PD-L2.[3][4][5] By targeting these pathways, CA-170 aims to restore T-cell activation and enhance the immune system's ability to recognize and eliminate tumor cells.[1][2]

Q2: What is the reported selectivity profile of CA-170?

Preclinical studies have indicated that CA-170 is selective for PD-L1, PD-L2, and VISTA.[1][3] It has been reported to have selectivity over other immune checkpoint proteins as well as a broad panel of other receptors and enzymes.[1][3] For instance, CA-170 did not show activity against the CTLA-4/B7-1 pathway in functional assays.[3]

Q3: What is the proposed mechanism of action for CA-170's on-target effects?

The proposed mechanism for CA-170's effect on the PD-L1 pathway involves the formation of a defective ternary complex with PD-1 and PD-L1, which blocks downstream signaling without preventing the initial binding of PD-1 to PD-L1.[1][3] For VISTA, it is understood to directly antagonize its suppressive function on T-cells.[6]

Q4: Are there any known off-target effects of CA-170?

Based on available preclinical and clinical data, CA-170 appears to have a favorable safety profile.[7][8] Preclinical toxicology studies in rodents and non-human primates did not show signs of toxicity even at high doses (up to 1000 mg/kg for 28 days).[5][7][9] Phase 1 clinical trials in patients with advanced tumors and lymphomas have reported that immune-related adverse events were generally milder and more reversible compared to those observed with antibody-based immune checkpoint inhibitors, which may be attributed to CA-170's shorter half-life.[8]

Q5: Is there conflicting data regarding the direct binding of CA-170 to PD-L1?

Yes, it is important for researchers to be aware of conflicting reports. While some studies support the direct targeting of PD-L1, at least one independent study using in vitro biophysical and cell-based assays (NMR, HTRF) did not observe direct binding of CA-170 to PD-L1.[4][10] This has led to speculation about a potential alternative mechanism of action for its observed functional effects on T-cell activation.[10] Researchers should consider these differing findings when designing experiments and interpreting results.

Quantitative Data Summary

ParameterTargetValueAssay TypeReference
Functional Activity
T-cell proliferation rescue (PD-L1 mediated suppression)Human PD-L1PotentIn vitro functional assay[3][9]
T-cell proliferation rescue (VISTA mediated suppression)Human VISTAPotentIn vitro functional assay[3][9]
IFN-γ secretion rescue (PD-L1 mediated suppression)Human PD-L1PotentIn vitro functional assay[3][9]
IFN-γ secretion rescue (VISTA mediated suppression)Human VISTAPotentIn vitro functional assay[3][9]
Pharmacokinetics
Oral BioavailabilityMouse~40%In vivo[5][9]
Oral BioavailabilityMonkey<10%In vivo[5][9]
Plasma Half-lifeMouse~0.5 hoursIn vivo[5][9]
Plasma Half-lifeCynomolgus Monkey~3.25 - 4.0 hoursIn vivo[5][9]
Safety
No Observed Adverse Effect Level (NOAEL)Rodents and non-human primates>1000 mg/kg/day (28 days)In vivo toxicology[9]

Troubleshooting Guides

Issue 1: Inconsistent results in T-cell activation assays.

  • Question: We are observing high variability in our T-cell activation assays (e.g., proliferation, cytokine release) when using CA-170. What could be the cause?

  • Answer:

    • Cellular Context: The expression levels of PD-L1 and VISTA on your target and effector cells are critical. Ensure you have characterized these expression levels by flow cytometry. Inconsistent expression can lead to variable results.

    • Assay Conditions: The functional activity of CA-170 may be sensitive to assay conditions. Ensure consistent cell plating densities, stimulation methods (e.g., anti-CD3/CD28 antibodies), and incubation times.

    • Compound Stability: CA-170 is a small molecule. Ensure proper storage and handling to maintain its stability. Prepare fresh dilutions for each experiment.

    • Alternative Mechanism: Given the debate on its direct binding to PD-L1, your assay system might be influenced by other cellular components that mediate an indirect effect of CA-170. Consider including control cell lines with varying expression of other immune-related molecules.

Issue 2: Lack of dose-dependent response in our in vitro experiments.

  • Question: We are not observing a clear dose-response curve with CA-170 in our cellular assays. Why might this be?

  • Answer:

    • Concentration Range: You may be working outside the optimal concentration range. Test a broader range of concentrations, from nanomolar to micromolar, to identify the active window.

    • Assay Sensitivity: Your assay may not be sensitive enough to detect subtle changes at lower concentrations. Optimize your readout (e.g., use a more sensitive cytokine detection method).

    • Target Saturation: It's possible that at the concentrations you are using, the relevant targets are already saturated, leading to a plateau in the response.

    • Indirect Effects: If the mechanism is indirect, a classical dose-response curve might not be observed. The effect might be more of a threshold phenomenon.

Issue 3: Unexpected cytotoxicity observed in our cell cultures.

  • Question: We are seeing unexpected levels of cell death in our cultures treated with CA-170. Is this a known off-target effect?

  • Answer:

    • On-Target T-cell Activation: High levels of T-cell activation can lead to activation-induced cell death (AICD). This may be an on-target effect rather than off-target cytotoxicity. Assess markers of T-cell activation (e.g., CD69, CD25) alongside viability.

    • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all conditions and is at a non-toxic level for your specific cell types.

    • Cell Line Sensitivity: Some cell lines may be more sensitive to small molecule inhibitors. Perform a baseline cytotoxicity assay on your specific cell lines in the absence of immune stimulation to determine the compound's intrinsic cytotoxicity.

    • Contamination: Rule out contamination (e.g., mycoplasma) in your cell cultures, which can affect cell health and response to treatment.

Experimental Protocols

Protocol 1: In Vitro T-Cell Activation Rescue Assay

This protocol is designed to assess the ability of CA-170 to rescue T-cell activation from PD-L1 or VISTA-mediated suppression.

  • Cell Preparation:

    • Co-culture human peripheral blood mononuclear cells (PBMCs) or purified T-cells with target cells expressing PD-L1 or VISTA (e.g., CHO-PD-L1 or CHO-VISTA cells).

    • Alternatively, use recombinant PD-L1 or VISTA protein coated on the culture plates.

  • Treatment:

    • Add CA-170 at a range of concentrations to the co-culture. Include a vehicle control (e.g., DMSO) and a positive control (e.g., anti-PD-1 or anti-VISTA antibody).

  • Stimulation:

    • Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies.

  • Incubation:

    • Incubate the cells for 48-72 hours.

  • Readout:

    • Proliferation: Measure T-cell proliferation using methods such as CFSE dilution by flow cytometry or a BrdU incorporation assay.

    • Cytokine Production: Measure the concentration of cytokines such as IFN-γ and IL-2 in the culture supernatant by ELISA or a multiplex bead-based assay.

Protocol 2: Off-Target Kinase Profiling

To investigate potential off-target effects on protein kinases, a broad panel kinase screen is recommended.

  • Compound Preparation:

    • Prepare a stock solution of CA-170 in DMSO.

  • Kinase Panel Selection:

    • Select a diverse panel of kinases representing different families of the human kinome. Several commercial services offer such panels.

  • Assay Performance:

    • The service provider will perform radiometric or fluorescence-based kinase activity assays in the presence of a fixed concentration of CA-170 (typically 1-10 µM).

  • Data Analysis:

    • The results are typically reported as the percentage of inhibition of kinase activity compared to a vehicle control.

    • Significant inhibition of any kinase would warrant further investigation with IC50 determination to assess the potency of the off-target interaction.

Visualizations

CA170_On_Target_Pathway cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 T_Cell_Inhibition T-Cell Inhibition PDL1->T_Cell_Inhibition Signal 2 (Inhibitory) VISTA VISTA VISTA_R VISTA Receptor (unknown) VISTA->VISTA_R Binding VISTA->T_Cell_Inhibition Signal 2 (Inhibitory) PD1 PD-1 PD1->PDL1 Binding TCR TCR T_Cell_Activation T-Cell Activation TCR->T_Cell_Activation Signal 1 CA170 CA-170 CA170->PDL1 Inhibits CA170->VISTA Inhibits T_Cell_Inhibition->T_Cell_Activation Blocks

Caption: Intended signaling pathways targeted by CA-170.

Experimental_Workflow_Off_Target Start Start: Unexpected Experimental Result Check_On_Target Verify On-Target Activity (e.g., T-cell rescue assay) Start->Check_On_Target Check_Assay_Conditions Troubleshoot Assay Conditions (cell lines, reagents, protocol) Check_On_Target->Check_Assay_Conditions Hypothesize_Off_Target Hypothesize Off-Target Effect Check_Assay_Conditions->Hypothesize_Off_Target Hypothesize_Off_Target->Check_Assay_Conditions No, re-evaluate Broad_Screen Broad Off-Target Screen (e.g., Kinase Panel, Receptor Profiling) Hypothesize_Off_Target->Broad_Screen Yes Identify_Hit Identify Potential Off-Target 'Hit' Broad_Screen->Identify_Hit Validate_Hit Validate 'Hit' with Specific Assays (e.g., IC50 determination, cellular assays) Identify_Hit->Validate_Hit Yes No_Hit No Significant 'Hit' Found Identify_Hit->No_Hit No Characterize_Mechanism Characterize Off-Target Mechanism Validate_Hit->Characterize_Mechanism End End: Understanding of Off-Target Effect Characterize_Mechanism->End No_Hit->Check_Assay_Conditions

Caption: Workflow for investigating potential off-target effects.

References

Technical Support Center: Optimizing CA-170 Dosing for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosing schedule of CA-170 for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is CA-170 and what is its mechanism of action?

A1: CA-170 is an orally bioavailable small molecule that acts as a dual inhibitor of two immune checkpoint proteins: Programmed Death-Ligand 1 (PD-L1) and V-domain Ig suppressor of T-cell activation (VISTA).[1][2] By targeting these two pathways, CA-170 aims to restore and enhance the immune system's ability to recognize and attack tumor cells.[1] There have been some conflicting reports regarding the direct binding of CA-170 to PD-L1.[3][4] Some studies suggest that CA-170 may not directly bind to PD-L1 but rather functions by forming a defective ternary complex, ultimately blocking PD-L1 signaling.[2][5][6] Other research indicates that CA-170's primary mechanism may be through the VISTA pathway.[7]

Q2: What are the recommended starting doses for CA-170 in mice?

A2: Based on preclinical studies, oral doses of CA-170 ranging from 3 mg/kg/day to 100 mg/kg/day have been shown to be effective in various syngeneic mouse tumor models, including MC38 colon adenocarcinoma, B16F10 melanoma, and CT26 colon carcinoma.[8] A common starting dose for efficacy studies is 10 mg/kg/day, administered orally.[8] Dose-escalation studies may be necessary to determine the optimal dose for a specific tumor model and experimental setup.[9][10][11]

Q3: How should CA-170 be formulated for oral administration in mice?

A3: While specific formulation details for CA-170 in preclinical studies are not always explicitly published, a common approach for oral administration of small molecules in mice is to use a vehicle that ensures solubility and stability. A suggested starting point for formulation development could be a mixture of DMSO and PEG300, or other aqueous solutions containing solubilizing agents like carboxymethyl cellulose (B213188) or Tween 80.[12] It is crucial to perform small-scale solubility and stability tests of CA-170 in the chosen vehicle before preparing a large batch for the in vivo study.[13][14]

Q4: What is the expected pharmacokinetic profile of CA-170 in mice?

A4: Preclinical studies have shown that CA-170 is orally bioavailable in mice.[5] The pharmacokinetic profile may vary depending on the mouse strain and the specific formulation used.

Q5: What are the expected pharmacodynamic effects of CA-170 in vivo?

A5: Successful treatment with CA-170 should lead to the activation and proliferation of T cells within the tumor microenvironment and in peripheral lymphoid organs.[1][2] This can be observed through an increase in the number of activated CD4+ and CD8+ T cells, as well as an increase in the expression of activation markers such as CD69, OX-40, and granzyme B.[5]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent tumor growth inhibition Improper drug formulation: Poor solubility or stability of CA-170 in the vehicle can lead to inaccurate dosing.- Test the solubility of CA-170 in various vehicles (e.g., 5% DMSO + 95% PEG300, or aqueous solutions with 0.5% carboxymethyl cellulose and 0.1% Tween 80).- Prepare fresh formulations regularly and store them appropriately to ensure stability.[13][14]- Visually inspect the formulation for any precipitation before each administration.
Inconsistent oral gavage technique: Stress induced by improper gavage technique can impact the immune system and experimental outcomes.[15][16]- Ensure all personnel are properly trained in oral gavage techniques.[17][18]- Consider using flexible gavage tubes to minimize the risk of esophageal injury.[17]- To reduce stress, habituate the mice to handling and the gavage procedure before the start of the experiment.[15]
No observable T cell activation Suboptimal dose: The dose of CA-170 may be too low to elicit a significant immune response in the specific tumor model.- Perform a dose-escalation study to determine the optimal dose for your model.[9][10][11]- Start with a dose of at least 10 mg/kg/day, as this has been shown to be effective in several models.[8]
Timing of analysis: Pharmacodynamic effects may be time-dependent.- Collect samples at multiple time points after the initiation of treatment to capture the peak of T cell activation.
Inappropriate pharmacodynamic assays: The chosen assays may not be sensitive enough to detect changes in T cell activation.- Utilize a comprehensive flow cytometry panel to assess a range of T cell activation and exhaustion markers.[19][20][21][22][23]
Animal distress or toxicity High dose of CA-170: The administered dose may be approaching the maximum tolerated dose (MTD).- If signs of toxicity (e.g., significant weight loss, lethargy) are observed, reduce the dose or the frequency of administration.[9]- Conduct a pilot study to determine the MTD of CA-170 in your specific mouse strain.[9]
Vehicle toxicity: The vehicle used for formulation may be causing adverse effects.- Include a vehicle-only control group in your study to assess any potential toxicity of the formulation itself.[12]

Experimental Protocols

CA-170 Formulation and Oral Administration

This protocol provides a general guideline for the preparation and oral administration of CA-170 to mice.

Materials:

  • CA-170 powder

  • Vehicle (e.g., 5% DMSO in PEG300, or 0.5% carboxymethyl cellulose with 0.1% Tween 80 in sterile water)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Animal feeding needles (gavage needles), flexible tip recommended (20-22 gauge for adult mice)

  • Syringes (1 mL)

Procedure:

  • Vehicle Preparation:

    • Prepare the chosen vehicle under sterile conditions. For example, to prepare a 0.5% carboxymethyl cellulose with 0.1% Tween 80 solution, dissolve the required amount of carboxymethyl cellulose and Tween 80 in sterile water with gentle heating and stirring. Allow the solution to cool to room temperature.

  • CA-170 Formulation:

    • Weigh the required amount of CA-170 powder based on the desired dose and the number of animals to be treated.

    • In a sterile microcentrifuge tube, add a small amount of the vehicle to the CA-170 powder to create a paste.

    • Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension. If solubility is an issue, brief sonication may be helpful.

    • Visually inspect the formulation for complete dissolution or a uniform suspension.

  • Oral Gavage Administration:

    • Accurately determine the weight of each mouse to calculate the correct volume of the CA-170 formulation to be administered.

    • Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

    • Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to avoid stomach perforation.

    • Gently insert the gavage needle into the esophagus. The mouse should swallow the needle. Do not force the needle.[18]

    • Slowly administer the calculated volume of the CA-170 formulation.

    • Carefully withdraw the gavage needle.

    • Monitor the mouse for any signs of distress after the procedure.

Pharmacodynamic Analysis: T Cell Activation by Flow Cytometry

This protocol outlines a general procedure for assessing T cell activation in splenocytes or tumor-infiltrating lymphocytes (TILs) from CA-170-treated mice.

Materials:

  • Spleen or tumor tissue

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • 70 µm cell strainer

  • Red Blood Cell (RBC) Lysis Buffer

  • FACS buffer (e.g., PBS with 2% FBS)

  • Fc block (anti-CD16/32)

  • Fluorescently conjugated antibodies (see suggested panel below)

  • Fixable viability dye

  • Flow cytometer

Suggested Flow Cytometry Panel:

TargetFluorochromePurpose
CD45e.g., BUV395Pan-leukocyte marker
CD3e.g., APC-Cy7T cell marker
CD4e.g., PE-Cy7Helper T cell marker
CD8e.g., BV786Cytotoxic T cell marker
CD69e.g., FITCEarly activation marker
OX-40 (CD134)e.g., PEActivation marker
PD-1e.g., BV605Exhaustion/activation marker
TIM-3e.g., PerCP-Cy5.5Exhaustion marker
LAG-3e.g., BV421Exhaustion marker
Ki-67e.g., Alexa Fluor 700Proliferation marker

Procedure:

  • Single-Cell Suspension Preparation:

    • Spleen: Gently mash the spleen through a 70 µm cell strainer into a petri dish containing RPMI medium. Collect the cell suspension and centrifuge. Resuspend the pellet in RBC lysis buffer and incubate for a few minutes. Wash the cells with RPMI and resuspend in FACS buffer.

    • Tumor: Mince the tumor tissue into small pieces and digest using a tumor dissociation kit or a cocktail of enzymes (e.g., collagenase, DNase). Pass the digested tissue through a 70 µm cell strainer. Purify lymphocytes using a density gradient centrifugation method if necessary.

  • Staining:

    • Count the cells and adjust the concentration to 1x10^6 cells per sample.

    • Stain with a fixable viability dye to exclude dead cells.

    • Block Fc receptors with anti-CD16/32 antibody.

    • Stain with the surface antibody cocktail for 30 minutes on ice in the dark.

    • Wash the cells with FACS buffer.

    • If staining for intracellular markers like Ki-67, fix and permeabilize the cells using a commercial kit, then stain for the intracellular target.

  • Data Acquisition and Analysis:

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software, gating on live, singlet, CD45+ cells, and then identifying CD4+ and CD8+ T cell populations to assess the expression of activation and exhaustion markers.

Visualizations

CA-170_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal VISTA_APC VISTA VISTA_TCell VISTA Receptor VISTA_APC->VISTA_TCell Inhibitory Signal Inhibition Inhibition PD1->Inhibition VISTA_TCell->Inhibition TCR TCR Activation T Cell Activation TCR->Activation Inhibition->Activation CA170 CA-170 CA170->PDL1 Inhibits CA170->VISTA_APC Inhibits

Caption: CA-170 dual inhibitory signaling pathway.

Experimental_Workflow Start Start: Syngeneic Tumor Model Formulation Prepare CA-170 Formulation Start->Formulation Dosing Daily Oral Gavage Formulation->Dosing Tumor_Measurement Monitor Tumor Growth Dosing->Tumor_Measurement Throughout study PD_Analysis Pharmacodynamic Analysis Dosing->PD_Analysis At defined time points Endpoint Endpoint: Efficacy Assessment Tumor_Measurement->Endpoint PD_Analysis->Endpoint

Caption: General experimental workflow for in vivo studies.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing immune-related adverse events (irAEs) in animal models.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving the induction and management of irAEs in animal models.

Issue 1: High mortality rate in experimental animals following immune checkpoint inhibitor (ICI) administration.

  • Question: My mice are experiencing unexpected mortality after administering a combination of anti-CTLA-4 and anti-PD-1 antibodies. How can I investigate and mitigate this?

  • Answer: High mortality is a critical concern and can be attributed to severe, uncontrolled irAEs leading to conditions like sepsis or organ failure.

    • Immediate Actions:

      • Clinical Monitoring: Immediately increase the frequency of monitoring for clinical signs of distress, such as significant weight loss (>15-20% of baseline), lethargy, ruffled fur, hunched posture, and labored breathing.[1]

      • Necropsy: Perform a thorough necropsy on deceased animals to identify signs of systemic inflammation, organ damage (e.g., colitis, hepatitis, pneumonitis), and potential infection.[2]

      • Blood Counts: If possible, collect blood from moribund animals for a complete blood count (CBC) to check for severe neutropenia, a common cause of susceptibility to infection.

    • Troubleshooting Steps:

      • Dose Reduction: Consider reducing the dose of the ICIs. A pilot dose-response study can help determine the optimal dose that induces manageable irAEs without causing excessive toxicity.

      • Animal Strain: The genetic background of the mice significantly influences susceptibility to irAEs. B6/lpr mice, for instance, are known to develop more substantial irAEs.[1][3][4] Consider using a less susceptible strain if mortality is too high.

      • Prophylactic Corticosteroids: While controversial due to potential interference with anti-tumor immunity, prophylactic low-dose corticosteroids (e.g., dexamethasone (B1670325) at 10 µg) can be considered to mitigate the severity of irAEs.[5] However, high doses (e.g., 200 µg dexamethasone) might abrogate the anti-tumor effects.[1][5]

Issue 2: High variability in the severity of irAEs between individual animals.

  • Question: I am observing a wide range of irAE severity within the same experimental group, making the data difficult to interpret. How can I reduce this variability?

  • Answer: Variability in irAE presentation is a known challenge in preclinical models.

    • Troubleshooting Steps:

      • Standardize Procedures: Ensure strict adherence to standardized protocols for animal handling, housing, and experimental procedures.

      • Control Environmental Factors: Maintain consistent environmental conditions (e.g., temperature, light cycle, diet) as these can influence the immune system.

      • Source of Animals: Use animals from a single, reputable vendor and of the same age and sex to minimize genetic and physiological variability.

      • Tumor Inoculation: Ensure consistent tumor cell numbers and injection technique, as tumor burden can influence the systemic immune response.

      • Increase Sample Size: A larger cohort of animals can help to statistically account for individual variability.

Issue 3: Difficulty in distinguishing irAEs from other potential causes of morbidity.

  • Question: How can I be certain that the symptoms I am observing are due to irAEs and not, for example, an infection or a direct effect of the tumor?

  • Answer: Differentiating irAEs from other conditions is crucial for accurate data interpretation.

    • Troubleshooting Steps:

      • Histopathological Analysis: This is the gold standard for confirming irAEs. Collect tissues from affected organs (e.g., colon, liver, lungs) and perform hematoxylin (B73222) and eosin (B541160) (H&E) staining to look for characteristic inflammatory infiltrates.[6][7][8]

      • Control Groups: Include appropriate control groups in your experimental design:

        • Tumor-bearing mice receiving a vehicle control (e.g., PBS).

        • Tumor-bearing mice receiving isotype control antibodies.

      • Microbiological Screening: If infection is suspected, perform microbiological screening of blood or affected tissues to rule out pathogenic organisms.

      • Biomarker Analysis: Monitor serum levels of inflammatory cytokines (e.g., TNF-α, IFN-γ, IL-6) and other biomarkers (e.g., ALT for liver damage) which are often elevated during irAEs.[6][9][10]

Frequently Asked Questions (FAQs)

Induction of irAEs

  • Q1: What is a reliable method to induce irAEs in mice?

    • A1: A common and effective method is the intraperitoneal (i.p.) administration of a combination of anti-CTLA-4 and anti-PD-1 antibodies to tumor-bearing mice.[1][6][11] For example, in BALB/c mice with 4T1 breast cancer xenografts, a regimen of anti-PD-1 and anti-CTLA-4 administered every three days for five cycles has been shown to successfully induce irAEs.[6][11]

  • Q2: Which mouse strains are most suitable for studying irAEs?

    • A2: The choice of mouse strain is critical. While common inbred strains like BALB/c can be used, some genetically modified strains are more susceptible.[6][11] For instance, B6/lpr mice are known to develop more significant hepatitis, pancreatitis, colitis, and pneumonitis.[1][3][4] Mice with a humanized CTLA-4 gene have also been used to model severe irAEs.[1]

Monitoring and Assessment of irAEs

  • Q3: What are the key parameters to monitor for assessing irAEs?

    • A3: A multi-parameter approach is recommended:

      • Clinical Signs: Daily monitoring of body weight, general appearance (fur, posture), and behavior.

      • Histopathology: H&E staining of key organs (liver, lungs, colon, heart) to assess inflammatory cell infiltration.[6][7][8]

      • Serum Biomarkers: Measurement of inflammatory cytokines (TNF-α, IFN-γ, IL-6), liver enzymes (ALT), and other relevant markers.[6][9][10]

      • Imaging: Techniques like lung computed tomography (CT) can be used to non-invasively monitor for pneumonitis.[6]

  • Q4: How can I quantitatively score the severity of irAEs?

    • A4: Histological scoring systems are commonly used to grade the severity of inflammation in different organs. These systems typically evaluate the extent and density of inflammatory cell infiltrates, as well as tissue damage such as ulceration or crypt abscesses in the colon.[12][13]

Management of irAEs

  • Q5: What is the standard treatment for managing severe irAEs in animal models?

  • Q6: Will treating irAEs with corticosteroids affect the anti-tumor efficacy of the immunotherapy?

    • A6: This is a significant concern. High-dose corticosteroids can potentially abrogate the anti-tumor effects of ICIs.[1] However, some studies suggest that low-dose corticosteroids may not significantly compromise anti-tumor efficacy.[5] It is crucial to carefully balance the management of irAEs with the goal of maintaining the therapeutic effect of the immunotherapy.

Data Presentation

Table 1: Incidence of irAEs in B6/lpr Mice Treated with Anti-CTLA-4 and Anti-PD-1 Antibodies

OrganIncidence of Inflammation
Liver (Hepatitis)High
Pancreas (Pancreatitis)High
Colon (Colitis)High
Lungs (Pneumonitis)High

Data compiled from studies on B6/lpr mice which show a high susceptibility to multi-organ inflammation following dual checkpoint blockade.[1][3][4]

Table 2: Histological Scoring of Colitis in Mouse Models

ScoreDescription
0Normal colon mucosa with intact epithelium
1Scattered inflammatory cell infiltrates in the mucosa
2Diffuse mucosal infiltrates without submucosal spreading and intact epithelial layer
3Moderate infiltration of inflammatory cells into mucosa and submucosa with epithelial hyperplasia and goblet cell loss
4Marked inflammatory cell infiltrates in mucosa and submucosa accompanied by crypt abscesses and loss of goblet cells and crypts
5Marked inflammatory cell infiltrates within the mucosa spreading to the submucosa going along with crypt loss and hemorrhage

This scoring system is adapted from established protocols for evaluating intestinal inflammation in mouse models.[12]

Experimental Protocols

Protocol 1: Induction of irAEs in a Syngeneic Mouse Tumor Model

  • Animal Model: BALB/c mice (female, 6-8 weeks old).

  • Tumor Cell Line: 4T1 mouse breast cancer cells.

  • Tumor Inoculation: Subcutaneously inject 1 x 10^5 4T1 cells in 100 µL of PBS into the right flank of each mouse.

  • Treatment Initiation: When tumors reach an average size of 30-50 mm³, begin treatment.

  • Immune Checkpoint Inhibition: Administer anti-mouse PD-1 and anti-mouse CTLA-4 antibodies intraperitoneally (i.p.) at a dose of 10 mg/kg for each antibody.

  • Dosing Schedule: Administer the antibody combination once every three days for a total of five doses.[6][11]

  • Monitoring:

    • Measure tumor volume and body weight every other day.

    • Monitor for clinical signs of irAEs daily.

    • At the end of the experiment, collect blood for serum biomarker analysis and tissues (liver, lungs, colon, heart, spleen) for histopathological evaluation.

Protocol 2: Management of irAEs with Corticosteroids

  • Initiation of Treatment: When mice exhibit signs of moderate to severe irAEs (e.g., >15% weight loss, significant lethargy, diarrhea), initiate corticosteroid treatment.

  • Drug and Dosage: Administer prednisolone at a dose of 1-2 mg/kg/day via i.p. injection or in the drinking water.[1][14]

  • Duration of Treatment: Continue corticosteroid treatment until clinical signs of irAEs resolve.

  • Tapering: Once symptoms improve, gradually taper the dose of prednisolone over several days to avoid adrenal insufficiency.

  • Monitoring: Continue to monitor for both the resolution of irAEs and any potential impact on tumor growth.

Visualizations

irae_troubleshooting_workflow Troubleshooting Workflow for High Mortality in irAE Models start High Mortality Observed investigate Investigate Cause start->investigate clinical_monitoring Increase Clinical Monitoring (Weight, Behavior) mitigate Mitigation Strategies clinical_monitoring->mitigate necropsy Perform Necropsy on Deceased Animals necropsy->mitigate blood_counts Collect Blood for CBC blood_counts->mitigate investigate->clinical_monitoring Assess clinical signs investigate->necropsy Identify organ damage investigate->blood_counts Check for neutropenia dose_reduction Reduce ICI Dose end Continue Experiment with Optimized Protocol dose_reduction->end change_strain Switch to Less Susceptible Mouse Strain change_strain->end prophylactic_steroids Consider Prophylactic Low-Dose Corticosteroids prophylactic_steroids->end mitigate->dose_reduction mitigate->change_strain mitigate->prophylactic_steroids

Caption: Troubleshooting workflow for high mortality in irAE animal models.

ctla4_pd1_signaling Simplified CTLA-4 and PD-1 Signaling Pathways in T-Cells cluster_tcell T-Cell cluster_apc Antigen Presenting Cell (APC) TCR TCR PI3K PI3K TCR->PI3K CD28 CD28 CD28->PI3K CTLA4 CTLA-4 PP2A PP2A CTLA4->PP2A Recruits PD1 PD-1 SHP2 SHP-2 PD1->SHP2 Recruits Akt Akt PI3K->Akt activation T-Cell Activation, Proliferation, Survival Akt->activation PP2A->Akt Dephosphorylates inhibition Inhibition of T-Cell Function PP2A->inhibition SHP2->PI3K Inhibits SHP2->inhibition MHC MHC-Antigen MHC->TCR Signal 1 B7 B7 (CD80/86) B7->CD28 Signal 2 (Co-stimulation) B7->CTLA4 Higher Affinity PDL1 PD-L1 PDL1->PD1

Caption: Simplified signaling pathways of CTLA-4 and PD-1 in T-cell activation and inhibition.

References

Technical Support Center: CA-170 Efficacy in Different Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing CA-170 in their experiments. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is CA-170 and what is its reported mechanism of action?

CA-170 is an orally bioavailable small molecule designed to function as an immune checkpoint inhibitor.[1] It is reported to dually target the Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA) pathways.[2][3][4] By inhibiting these negative checkpoint regulators, CA-170 is intended to restore and enhance the immune system's ability to recognize and eliminate tumor cells.[1][2] The proposed mechanism involves abrogating the suppression of T-lymphocyte responses, leading to enhanced cytotoxic T-cell proliferation, increased cytokine production, and subsequent inhibition of tumor cell growth.[2][5]

However, there is a significant controversy in the scientific literature regarding the direct binding of CA-170 to PD-L1. Some studies suggest that CA-170 does not directly bind to PD-L1 and fails to disrupt the PD-1/PD-L1 complex.[3][6][7][8] An alternative proposed mechanism is the formation of a defective ternary complex, which blocks PD-L1 signaling without preventing the assembly of the PD-1:PD-L1 complex.[9][10] It is also suggested that the therapeutic effects of CA-170 may be primarily mediated through the blockade of the VISTA signaling pathway.[11][12]

Q2: In which cancer cell lines or models has CA-170 shown preclinical efficacy?

Preclinical studies have demonstrated the anti-tumor effects of CA-170 in various syngeneic mouse models. Efficacy has been reported in the following models:

  • CT26 Colon Carcinoma: CA-170 has shown anti-tumor efficacy both as a single agent and in combination with other therapies in this model.

  • MC38 Colon Carcinoma: Significant tumor growth inhibition has been observed with oral administration of CA-170.[10]

  • B16/F1 Melanoma: CA-170 has demonstrated the ability to inhibit tumor growth in this aggressive melanoma model.[11]

  • Lewis Lung Carcinoma (LLC): Studies have shown that CA-170 can suppress lung tumorigenesis.

It is important to note that CA-170's efficacy in these models is primarily attributed to its immunomodulatory effects rather than direct cytotoxicity to the cancer cells.

Troubleshooting Guide

Issue 1: I am not observing the expected T-cell activation with CA-170 in my in vitro assay.

Possible Causes and Solutions:

  • Cell Viability and Density:

    • Cause: Low viability of Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells can significantly impact activation. Viability should be >90%.

    • Solution: Ensure proper sample handling, cryopreservation, and thawing procedures. Use freshly isolated cells whenever possible. Optimize cell density in your assay plates as too high or too low concentrations can inhibit proliferation.

  • Suboptimal Stimulation:

    • Cause: The concentration of stimulating agents (e.g., anti-CD3/CD28 antibodies, antigens) may not be optimal for your specific cell type and experimental conditions.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of your T-cell activators.

  • Reagent Quality:

    • Cause: Degradation of critical reagents such as cytokines (e.g., IL-2) or stimulating antibodies can lead to poor T-cell activation.

    • Solution: Ensure all reagents are stored correctly and are within their expiration dates. Use fresh media and supplements.

  • Assay Incubation Time:

    • Cause: The kinetics of T-cell activation can vary. The chosen time point for analysis might be too early or too late.

    • Solution: Perform a time-course experiment to identify the optimal incubation period for observing robust T-cell proliferation and cytokine production in your specific assay.

Issue 2: My in vivo syngeneic model is not showing a significant anti-tumor response to CA-170 treatment.

Possible Causes and Solutions:

  • Tumor Microenvironment (TME):

    • Cause: The specific tumor model may have a "cold" or non-immunogenic TME with low infiltration of T-cells. CA-170's efficacy relies on a pre-existing, albeit suppressed, anti-tumor immune response.

    • Solution: Characterize the immune infiltrate of your tumor model at baseline. Consider using models known to be responsive to checkpoint inhibitors. Combination therapies aimed at increasing T-cell infiltration may be necessary.

  • Expression of PD-L1 and VISTA:

    • Cause: The tumor cells or immune cells within the TME may have low or absent expression of PD-L1 and VISTA, the targets of CA-170.

    • Solution: Verify the expression of PD-L1 and VISTA in your chosen cancer cell line and in the tumor tissue from your in vivo model using techniques like flow cytometry or immunohistochemistry.

  • Drug Bioavailability and Dosing:

    • Cause: Inadequate dosing or poor oral bioavailability in the specific mouse strain could lead to insufficient drug exposure at the tumor site.

    • Solution: Refer to published studies for recommended dosing regimens for CA-170 in mice. If possible, perform pharmacokinetic studies to determine the drug concentration in plasma and tumor tissue.

  • Host Immune System Competency:

    • Cause: The immune system of the host mice may be compromised or may not mount a robust response even with checkpoint inhibition.

    • Solution: Ensure the use of healthy, immunocompetent mice of the appropriate strain for your syngeneic model.

Issue 3: I am observing inconsistent results between experiments.

Possible Causes and Solutions:

  • Cell Line Instability:

    • Cause: Cancer cell lines can undergo genetic drift and phenotypic changes over time in culture, leading to variability in their response to treatment.

    • Solution: Use low-passage number cells and ensure consistent cell culture practices. Periodically re-characterize your cell lines.

  • Reagent Variability:

    • Cause: Batch-to-batch variation in reagents such as serum, antibodies, or the CA-170 compound itself can introduce inconsistency.

    • Solution: Qualify new batches of critical reagents before use in large-scale experiments. Use a consistent source and lot of CA-170.

  • Experimental Technique:

    • Cause: Minor variations in experimental procedures, especially in sensitive assays like T-cell activation, can lead to significant differences in results.

    • Solution: Standardize all experimental protocols and ensure all personnel are trained and follow the same procedures. Include appropriate positive and negative controls in every experiment.

Quantitative Data Summary

While specific IC50 values for CA-170's direct cytotoxicity against a wide range of cancer cell lines are not extensively published, its efficacy is primarily measured by its ability to rescue T-cell function. The following table summarizes the reported functional efficacy from preclinical studies.

Assay TypeCell TypeReadoutReported Efficacy of CA-170
In Vitro T-cell Activation Rescue Human PBMCsIFN-γ releasePotent rescue of IFN-γ release inhibited by recombinant PD-L1, PD-L2, and VISTA.[10][13]
In Vivo Tumor Growth Inhibition CT26 Colon CarcinomaTumor VolumeSignificant tumor growth inhibition as a single agent and in combination with docetaxel.[10]
In Vivo Tumor Growth Inhibition MC38 Colon CarcinomaTumor VolumeSignificant tumor growth inhibition comparable to anti-PD-1 antibody treatment.[10]
In Vivo Metastasis Model B16/F10 MelanomaNumber of metastatic nodulesSignificant reduction in metastatic nodules.[10]

Experimental Protocols

1. In Vitro T-Cell Activation Rescue Assay

This protocol is a general guideline for assessing the ability of CA-170 to rescue T-cell function from PD-L1 or VISTA-mediated inhibition.

  • Materials:

    • Human Peripheral Blood Mononuclear Cells (PBMCs)

    • Anti-CD3 and Anti-CD28 antibodies

    • Recombinant human PD-L1 or VISTA protein

    • CA-170

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • 96-well culture plates

    • IFN-γ ELISA kit

  • Methodology:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL) overnight at 4°C.

    • Wash the plate to remove unbound antibody.

    • Seed PBMCs at a density of 1-2 x 10^5 cells/well.

    • Add soluble anti-CD28 antibody (e.g., 1 µg/mL).

    • Add recombinant PD-L1 or VISTA protein to the appropriate wells to inhibit T-cell activation.

    • Add varying concentrations of CA-170 to the wells. Include appropriate vehicle and antibody controls.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • After incubation, collect the supernatant and measure the concentration of IFN-γ using an ELISA kit according to the manufacturer's instructions.

    • T-cell proliferation can also be assessed by adding a proliferation dye (e.g., CFSE) to the PBMCs before stimulation and analyzing by flow cytometry.

2. In Vivo Syngeneic Mouse Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of CA-170 in a syngeneic mouse model.

  • Materials:

    • Immunocompetent mice (e.g., BALB/c for CT26, C57BL/6 for MC38 and B16/F1)

    • Syngeneic tumor cell line (e.g., CT26, MC38, B16/F1)

    • CA-170 formulated for oral gavage

    • Vehicle control

    • Calipers for tumor measurement

  • Methodology:

    • Inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) subcutaneously into the flank of the mice.

    • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

    • Randomize the mice into treatment groups (e.g., vehicle control, CA-170 low dose, CA-170 high dose, positive control antibody).

    • Administer CA-170 or vehicle control orally once daily.

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor animal health and body weight throughout the study.

    • Continue treatment for a predetermined period (e.g., 14-21 days) or until tumors in the control group reach a predetermined endpoint.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes, immunohistochemistry).

Visualizations

G cluster_tcell T-Cell cluster_apc Tumor Cell / APC TCR TCR Activation T-Cell Activation TCR->Activation Signal 1 PD1 PD-1 Suppression Suppression PD1->Suppression VISTA_Receptor VISTA Receptor VISTA_Receptor->Suppression Suppression->Activation MHC MHC MHC->TCR PDL1 PD-L1 PDL1->PD1 VISTA VISTA VISTA->VISTA_Receptor CA170 CA-170 CA170->PDL1 Inhibits (Controversial) CA170->VISTA Inhibits

Caption: CA-170 Signaling Pathway.

G start Start: Inconsistent T-Cell Activation check_viability Check Cell Viability (>90%) start->check_viability check_viability->start Low Viability: Review Cell Handling optimize_stim Optimize Stimulator Concentration check_viability->optimize_stim Viability OK optimize_stim->start Suboptimal: Titrate Stimulators check_reagents Check Reagent Quality & Storage optimize_stim->check_reagents Stimulation OK check_reagents->start Degraded: Replace Reagents time_course Perform Time-Course check_reagents->time_course Reagents OK time_course->start Kinetics Off: Adjust Endpoint end Resolution: Consistent Activation time_course->end Optimal Time Found

References

Technical Support Center: Navigating the Translation of CA-170 Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the preclinical data of CA-170, a first-in-class oral small molecule antagonist of PD-L1 and VISTA.[1][2][3] This guide addresses common challenges and frequently asked questions to facilitate the smooth translation of preclinical findings.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for CA-170?

A1: CA-170 is an orally available small molecule designed to selectively inhibit the immune checkpoint proteins PD-L1 and VISTA.[3] Preclinical studies suggest that CA-170 functions by inducing the formation of a defective ternary complex with PD-L1, which blocks downstream signaling without physically preventing the assembly of the PD-1:PD-L1 complex.[4][5] This mechanism is proposed to rescue the proliferation and effector functions of T cells that are suppressed by PD-L1, PD-L2, and VISTA.[4][5]

Q2: What are the key preclinical findings for CA-170?

A2: In preclinical studies, CA-170 has demonstrated the ability to rescue T-cell proliferation and IFN-γ secretion in the presence of inhibitory PD-L1, PD-L2, or VISTA proteins.[2] Oral administration in immunocompetent mouse tumor models has been shown to inhibit tumor growth, enhance T-cell activation, and increase the proliferation of tumor-infiltrating CD8+ T cells in a dose-dependent manner.[2][6]

Q3: Are there any known controversies or challenges associated with CA-170's preclinical data?

A3: Yes, some studies have raised questions about the direct binding of CA-170 to human PD-L1.[7] One study using NMR binding assays, HTRF, and cell-based activation assays reported no direct binding between CA-170 and PD-L1.[7] This suggests that the precise mechanism of action may be more complex than initially proposed and warrants further investigation. Researchers should be aware of this when designing and interpreting their experiments.

Q4: What is the oral bioavailability of CA-170 in preclinical models?

A4: The oral bioavailability of CA-170 has been reported to be approximately 40% in mice and less than 10% in cynomolgus monkeys.[2][6] The plasma half-life is about 0.5 hours in mice and ranges from 3.25 to 4.0 hours in cynomolgus monkeys.[2][6]

Troubleshooting Guide

Issue 1: Inconsistent in vivo anti-tumor efficacy.
Potential Cause Troubleshooting Steps
Suboptimal Dosing Schedule Preclinical data suggests a dose-dependent effect.[2][6] Consider performing a dose-response study to determine the optimal dose for your specific tumor model. Note that clinical studies have observed a bell-shaped curve of immune activation, with lower doses showing better efficacy.[8]
Tumor Model Selection The anti-tumor activity of CA-170 is dependent on a functional immune system. Ensure you are using immunocompetent mouse models (e.g., syngeneic models). The expression levels of PD-L1 and VISTA in your chosen tumor model may also influence the response.
Pharmacokinetics/Pharmacodynamics (PK/PD) Mismatch The short half-life of CA-170 in mice (~0.5 hours) may require more frequent dosing to maintain therapeutic concentrations.[2][6] Consider a twice-daily dosing regimen and perform PK/PD studies to correlate drug exposure with immune cell activation.
Issue 2: Discrepancies between in vitro and in vivo results.
Potential Cause Troubleshooting Steps
Lack of Direct PD-L1 Binding in in vitro Assays As some studies have questioned the direct binding of CA-170 to PD-L1, consider using functional assays that measure the rescue of T-cell activity from PD-L1 or VISTA-mediated suppression rather than relying solely on binding assays.[7]
Complexity of the Tumor Microenvironment The in vivo tumor microenvironment is significantly more complex than in vitro co-culture systems. The presence of other immune cell types and suppressive factors can influence the activity of CA-170.
Metabolism of CA-170 The discrepancy could be due to the metabolic products of CA-170 being more or less active than the parent compound. This is a common challenge in translating small molecule drug data.

Quantitative Data Summary

Table 1: Preclinical Pharmacokinetics of CA-170

Species Oral Bioavailability Plasma Half-life Reference
Mouse~40%~0.5 hours[2][6]
Cynomolgus Monkey<10%3.25 - 4.0 hours[2][6]

Table 2: Preclinical In Vivo Efficacy Studies

Tumor Model Dosing Key Findings Reference
CT26 Colon Carcinoma10 mg/kg dailyIncreased proliferation and activation of CD8+ and CD4+ T cells.[4]
MC38 Colon Adenocarcinoma3 mg/kg daily for 7 daysIncreased granzyme B and IFN-γ secreting CD8+ T cells in blood and tumor.[4]
Multiple Syngeneic ModelsNot specifiedAnti-tumor effects similar to anti-PD-1 or anti-VISTA antibodies.[1]

Experimental Protocols

Protocol 1: In Vitro T-Cell Rescue Assay
  • Cell Culture: Co-culture human peripheral blood mononuclear cells (PBMCs) with target cells expressing PD-L1 or VISTA.

  • Stimulation: Stimulate the T cells with anti-CD3 and anti-CD28 antibodies.

  • Treatment: Add CA-170 at various concentrations to the co-culture.

  • Incubation: Incubate for 72 hours.

  • Readout: Measure T-cell proliferation (e.g., using CFSE dilution by flow cytometry) and IFN-γ secretion (e.g., by ELISA).

  • Controls: Include a positive control (e.g., a blocking anti-PD-L1 or anti-VISTA antibody) and a negative control (vehicle).

Protocol 2: In Vivo Syngeneic Mouse Tumor Model
  • Tumor Implantation: Implant tumor cells (e.g., CT26 or MC38) subcutaneously into immunocompetent mice (e.g., BALB/c or C57BL/6).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 50-100 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Treatment: Administer CA-170 orally at the desired dose and schedule. Administer vehicle to the control group. An antibody-based immune checkpoint inhibitor can be used as a positive control.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, harvest tumors and spleens for immune cell profiling by flow cytometry (e.g., staining for CD4, CD8, Ki67, OX-40, Granzyme B, IFN-γ).

Mandatory Visualizations

G cluster_tcell T-Cell cluster_apc Tumor Cell / APC TCR TCR Activation T-Cell Activation TCR->Activation Signal 1 PD1 PD-1 Inhibition Inhibition PD1->Inhibition VISTA_R VISTA Receptor VISTA_R->Inhibition Inhibition->Activation MHC MHC MHC->TCR PDL1 PD-L1 PDL1->PD1 Inhibitory Signal VISTA_L VISTA Ligand VISTA_L->VISTA_R Inhibitory Signal CA170 CA-170 CA170->PDL1 Forms Defective Ternary Complex CA170->VISTA_L Inhibits Interaction

Caption: Proposed mechanism of action of CA-170 in blocking PD-L1 and VISTA signaling pathways.

G start Start implant Implant Syngeneic Tumor Cells start->implant tumor_growth Allow Tumor Growth (50-100 mm³) implant->tumor_growth randomize Randomize Mice tumor_growth->randomize treatment Oral Administration: - Vehicle (Control) - CA-170 - Anti-PD-1 Ab (Positive Control) randomize->treatment monitor Monitor Tumor Volume & Body Weight treatment->monitor endpoint Endpoint Analysis: - Tumor & Spleen Harvest - Immune Cell Profiling (FACS) monitor->endpoint end End endpoint->end

References

Technical Support Center: Refining Protocols for CA-170 and Peptide Vaccine Combinations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the combined use of CA-170 and peptide vaccines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of CA-170?

CA-170 is an orally bioavailable small molecule designed to dually target the immune checkpoint proteins PD-L1 and V-domain Ig suppressor of T-cell activation (VISTA).[1][2] By inhibiting these negative regulators of T-cell function, CA-170 aims to restore and enhance anti-tumor immunity.[1][2]

Q2: Is there a controversy surrounding CA-170's binding to PD-L1?

Yes, some studies have reported a lack of direct binding of CA-170 to PD-L1 in certain in vitro assays.[3][4][5] However, other research suggests that CA-170 may function by inducing a defective ternary complex, thereby blocking PD-L1 signaling without preventing the PD-1:PD-L1 interaction.[1][2] It is also proposed that the primary anti-tumor effects of CA-170 may be mediated through its inhibition of VISTA.[1][2] Researchers should be aware of this and consider including additional controls to investigate the specific mechanism in their experimental system.

Q3: Why combine CA-170 with a peptide vaccine?

Peptide vaccines are designed to elicit a tumor-specific T-cell response.[6] However, their efficacy can be limited by the immunosuppressive tumor microenvironment.[6] CA-170, by blocking the PD-L1 and VISTA checkpoints, can help overcome this suppression, creating a more favorable environment for the vaccine-induced T-cells to effectively target and eliminate cancer cells.[1][7] Preclinical studies have shown that the combination of VISTA blockade and a peptide vaccine can act synergistically to impair tumor growth.[7]

Q4: What type of peptide vaccine is best to combine with CA-170?

The optimal peptide vaccine will depend on the specific tumor type and its associated antigens. The vaccine should contain immunogenic peptides capable of being presented by both MHC class I and class II molecules to stimulate both CD8+ cytotoxic T-lymphocytes and CD4+ helper T-cells.[6][8] The inclusion of a potent adjuvant is also critical to enhance the immunogenicity of the peptide vaccine.[1]

Q5: What are the expected synergistic effects of this combination?

The combination of CA-170 and a peptide vaccine is expected to result in:

  • Increased infiltration of tumor-specific T-cells into the tumor microenvironment.[7]

  • Enhanced activation and effector function of vaccine-induced T-cells.[1][2]

  • Overcoming resistance to either agent alone.[9]

  • Potentially leading to more durable anti-tumor responses and improved survival.[7][9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
No synergistic effect observed in co-culture assays. 1. Suboptimal dosage of CA-170 or peptide vaccine. 2. Low expression of VISTA and/or PD-L1 on target cells. 3. Poor immunogenicity of the peptide vaccine. 4. T-cell exhaustion in the in vitro system.[10][11]1. Perform a dose-response matrix to identify optimal concentrations. 2. Verify VISTA and PD-L1 expression on tumor cells and relevant immune cells by flow cytometry or IHC. 3. Ensure the use of a potent adjuvant with the peptide vaccine. 4. Limit the duration of the co-culture and assess markers of T-cell exhaustion (e.g., PD-1, TIM-3, LAG-3).[12]
High background T-cell activation. 1. Non-specific activation by components in the media. 2. Pre-activated T-cells from the donor.1. Use fresh, high-quality reagents and screen for endotoxin (B1171834) contamination. 2. Rest T-cells in cytokine-free media before starting the experiment.
Inconsistent results between experiments. 1. Variability in cell health and passage number. 2. Inconsistent reagent preparation. 3. Technical variability in assay execution.1. Use cells within a consistent passage number range and ensure high viability. 2. Prepare fresh dilutions of CA-170 and peptides for each experiment. 3. Standardize all incubation times, washing steps, and pipetting techniques.
CA-170 does not appear to block PD-L1 in our binding assay. 1. As noted in the FAQs, direct binding may not be the mechanism of action.[3][4][5] 2. The assay conditions may not be suitable for detecting the proposed "defective ternary complex."[1][2]1. Focus on functional readouts of PD-L1 pathway inhibition, such as restoration of T-cell proliferation or cytokine production in the presence of PD-L1-expressing cells. 2. Investigate the impact of CA-170 on VISTA-mediated immunosuppression as its primary mechanism.

Data Presentation

Preclinical Efficacy of CA-170 Monotherapy
Tumor Model CA-170 Dose Tumor Growth Inhibition (TGI) Reference
MC38 Colon Carcinoma10 mg/kg/day43%
B16F10 Melanoma MetastasisNot specifiedStatistically significant reduction in lung metastases
CT26 Colon Carcinoma10 mg/kg/day43%
Synergistic Efficacy of VISTA Blockade and Peptide Vaccine
Tumor Model Treatment Outcome Reference
B16-BL6 MelanomaVISTA mAb + Peptide VaccineImpaired tumor growth[2]
B16-BL6 MelanomaVISTA mAb + Peptide VaccineIncreased IFN-γ production by tumor-infiltrating lymphocytes[2]

Experimental Protocols

Key Experiment: In Vitro Co-culture Assay to Evaluate Synergy

This protocol is designed to assess the synergistic effect of CA-170 and a peptide vaccine on T-cell activation and tumor cell killing.

1. Materials:

  • Tumor cell line expressing the target antigen for the peptide vaccine.

  • Peripheral Blood Mononuclear Cells (PBMCs) from a healthy donor.

  • CA-170 (dissolved in DMSO).

  • Peptide vaccine and a suitable adjuvant.

  • Recombinant human IL-2.

  • T-cell activation and proliferation detection kits (e.g., CFSE, Ki67).

  • Cytokine detection assays (e.g., ELISA, Luminex).

  • Flow cytometer and relevant antibodies (e.g., CD3, CD8, CD4, CD69, Granzyme B, PD-1, TIM-3, LAG-3).

2. Experimental Workflow:

G cluster_prep Preparation cluster_stim Stimulation cluster_coculture Co-culture cluster_analysis Analysis p1 Isolate PBMCs s1 Pulse PBMCs with Peptide Vaccine + Adjuvant p1->s1 p2 Culture Tumor Cells c1 Co-culture expanded T-cells with Tumor Cells p2->c1 s2 Incubate for 7-10 days with IL-2 to expand antigen-specific T-cells s1->s2 s2->c1 c2 Add CA-170 at various concentrations c1->c2 c3 Incubate for 48-72 hours c2->c3 a1 T-cell Proliferation (CFSE/Ki67) c3->a1 a2 T-cell Activation (CD69/Granzyme B) c3->a2 a3 Cytokine Release (ELISA/Luminex) c3->a3 a4 Tumor Cell Killing (Cytotoxicity Assay) c3->a4 a5 T-cell Exhaustion Markers (PD-1, TIM-3, LAG-3) c3->a5

Experimental workflow for in vitro synergy assessment.

3. Detailed Methodology:

  • T-cell Expansion:

    • Isolate PBMCs from a healthy donor using Ficoll-Paque density gradient centrifugation.

    • Pulse PBMCs with the peptide vaccine at a predetermined optimal concentration in the presence of a suitable adjuvant.

    • Culture the cells for 7-10 days in complete RPMI-1640 medium supplemented with 10% FBS and recombinant human IL-2 to expand the antigen-specific T-cell population.

  • Co-culture:

    • Plate the target tumor cells in a 96-well plate and allow them to adhere overnight.

    • Add the expanded T-cells to the tumor cells at an appropriate effector-to-target (E:T) ratio (e.g., 10:1).

    • Add CA-170 at a range of concentrations to different wells. Include vehicle control (DMSO) wells.

    • Co-culture the cells for 48-72 hours.

  • Analysis:

    • T-cell Proliferation and Activation: Harvest the cells and stain for viability, CD3, CD8, CD4, and activation markers like CD69 and Ki67. Analyze by flow cytometry.

    • Cytokine Release: Collect the supernatant from the co-culture and measure the concentration of key cytokines such as IFN-γ, TNF-α, and IL-2 using ELISA or a multiplex bead array.

    • Tumor Cell Killing: Assess tumor cell viability using a cytotoxicity assay (e.g., LDH release assay or a fluorescence-based live/dead stain).

    • T-cell Exhaustion: Stain for exhaustion markers like PD-1, TIM-3, and LAG-3 on the T-cell populations to assess the impact of the combination on T-cell phenotype.

Signaling Pathways and Experimental Workflows

CA-170 Signaling Pathways

G cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal VISTA_APC VISTA VISTA_R VISTA Receptor VISTA_APC->VISTA_R Inhibitory Signal SHP2 SHP-2 PD1->SHP2 Tcell_inhibition T-Cell Inhibition VISTA_R->Tcell_inhibition TCR TCR SHP2->Tcell_inhibition CA170 CA-170 CA170->PDL1 Blocks Interaction CA170->VISTA_APC Blocks Interaction

CA-170 targets PD-L1 and VISTA to block T-cell inhibition.
Peptide Vaccine Antigen Presentation Pathway

G cluster_apc Antigen Presenting Cell (APC) cluster_endo Endosome cluster_cyto Cytosol cluster_er Endoplasmic Reticulum peptide_ext Exogenous Peptide lysosome Lysosome peptide_ext->lysosome peptide_frag Peptide Fragments lysosome->peptide_frag MHCII_loading MHC-II Loading peptide_frag->MHCII_loading MHCII MHC-II MHCII_loading->MHCII peptide_int Endogenous Peptide proteasome Proteasome peptide_int->proteasome peptide_frag_cyto Peptide Fragments proteasome->peptide_frag_cyto TAP TAP Transporter peptide_frag_cyto->TAP MHCI_loading MHC-I Loading TAP->MHCI_loading MHCI MHC-I MHCI_loading->MHCI CD4 CD4+ T-Cell MHCII->CD4 Presents to CD8 CD8+ T-Cell MHCI->CD8 Presents to

Peptide antigens are processed and presented via MHC-I and MHC-II pathways.
Synergistic Action of CA-170 and Peptide Vaccine

G cluster_workflow Therapeutic Synergy peptide_vaccine Peptide Vaccine + Adjuvant apc_activation APC Activation & Antigen Presentation peptide_vaccine->apc_activation tcell_priming Priming & Expansion of Tumor-Specific T-cells apc_activation->tcell_priming t_cell Tumor-Specific T-cell tcell_priming->t_cell tumor_cell Tumor Cell t_cell->tumor_cell Recognizes tcell_reinvigoration T-cell Reinvigoration & Enhanced Effector Function t_cell->tcell_reinvigoration Enhanced by ca170 CA-170 checkpoint_blockade Blockade of PD-L1 & VISTA ca170->checkpoint_blockade checkpoint_blockade->tcell_reinvigoration tumor_killing Tumor Cell Killing tcell_reinvigoration->tumor_killing

CA-170 enhances the efficacy of peptide vaccine-induced T-cells.

References

Validation & Comparative

A Comparative Guide: CA-170 vs. Anti-PD-1 Antibodies in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and mechanisms of CA-170 and anti-PD-1 antibodies, two distinct classes of checkpoint inhibitors in cancer immunotherapy. The information is supported by preclinical and clinical data to aid in research and development decisions.

Introduction

Immune checkpoint inhibitors have revolutionized cancer treatment by targeting pathways that tumor cells exploit to evade the immune system. The PD-1/PD-L1 axis is a critical inhibitory pathway that suppresses T-cell activity. While anti-PD-1 monoclonal antibodies were the first to clinically validate this target, novel small molecule inhibitors like CA-170 are emerging with distinct pharmacological profiles. This guide compares these two therapeutic modalities.

CA-170 is an investigational, orally bioavailable, small molecule designed to inhibit the immune checkpoint proteins PD-L1 and V-domain Ig suppressor of T-cell activation (VISTA).[1][2] By targeting these pathways, CA-170 aims to restore T-cell function and enhance anti-tumor immunity.[1][2]

Anti-PD-1 antibodies are intravenously administered monoclonal antibodies that bind to the PD-1 receptor on T-cells, blocking its interaction with PD-L1 and PD-L2 on tumor cells and other cells in the tumor microenvironment. This blockade releases the "brakes" on the T-cells, enabling them to recognize and attack cancer cells.

Mechanism of Action

While both CA-170 and anti-PD-1 antibodies aim to disrupt the PD-1 pathway, their mechanisms of action and molecular targets differ significantly.

CA-170:

  • Dual Target Inhibition: CA-170 is designed to selectively target both PD-L1 and VISTA, two independent and non-redundant immune checkpoint pathways.[3]

  • Oral Administration: As a small molecule, CA-170 offers the potential for oral administration, which could improve patient convenience and allow for more flexible dosing regimens compared to intravenous infusions.[1][4]

  • Controversial Binding: It is important to note that while initial reports suggested CA-170 directly inhibits PD-L1, some studies have questioned a direct binding interaction, suggesting its anti-tumor effects might be mediated through alternative mechanisms.[5][6]

Anti-PD-1 Antibodies:

  • Direct PD-1 Blockade: These antibodies directly bind to the PD-1 receptor on activated T-cells, preventing its engagement with PD-L1 and PD-L2.

  • High Specificity: Monoclonal antibodies are known for their high specificity and affinity for their target.

  • Intravenous Administration: Anti-PD-1 antibodies are administered intravenously, leading to a different pharmacokinetic and pharmacodynamic profile compared to small molecules.

Signaling Pathway Diagrams

Anti-PD-1_Antibody_Signaling_Pathway Figure 1: Anti-PD-1 Antibody Mechanism of Action Tumor Cell Tumor Cell PD-L1 PD-L1 Tumor Cell->PD-L1 expresses T-Cell T-Cell PD-1 PD-1 T-Cell->PD-1 expresses T-Cell Activation T-Cell Activation T-Cell->T-Cell Activation leads to PD-L1->PD-1 binds & inhibits Anti-PD-1 Antibody Anti-PD-1 Antibody Anti-PD-1 Antibody->PD-1 blocks binding Tumor Cell Killing Tumor Cell Killing T-Cell Activation->Tumor Cell Killing

Figure 1: Anti-PD-1 Antibody Mechanism of Action

CA-170_Signaling_Pathway Figure 2: Proposed CA-170 Mechanism of Action cluster_tumor Tumor Microenvironment cluster_tcell T-Cell Tumor Cell Tumor Cell PD-L1 PD-L1 Tumor Cell->PD-L1 expresses Antigen Presenting Cell Antigen Presenting Cell VISTA VISTA Antigen Presenting Cell->VISTA expresses PD-1 PD-1 PD-L1->PD-1 inhibits T-Cell T-Cell VISTA->T-Cell inhibits T-Cell->PD-1 expresses T-Cell Activation T-Cell Activation T-Cell->T-Cell Activation leads to CA-170 CA-170 CA-170->PD-L1 inhibits CA-170->VISTA inhibits Tumor Cell Killing Tumor Cell Killing T-Cell Activation->Tumor Cell Killing

Figure 2: Proposed CA-170 Mechanism of Action

Preclinical Efficacy Comparison

Preclinical studies have provided initial insights into the comparative efficacy of CA-170 and anti-PD-1 antibodies.

In Vitro T-Cell Activation

In vitro studies have shown that CA-170 can rescue the proliferation and effector functions of T-cells that are suppressed by PD-L1 or VISTA.[1][7] The potency of CA-170 in these assays has been reported to be comparable to that of blocking anti-PD-1 or anti-VISTA antibodies.[2]

Parameter CA-170 Anti-PD-1 Antibodies Reference
T-Cell Proliferation Rescue Potent rescue of proliferation in the presence of PD-L1/L2 and VISTA.Potent rescue of proliferation in the presence of PD-L1/L2.[1][2]
IFN-γ Secretion Rescue Potent rescue of IFN-γ secretion inhibited by PD-L1 or VISTA.Potent rescue of IFN-γ secretion inhibited by PD-L1.[4][7]
In Vivo Anti-Tumor Efficacy

In immunocompetent mouse tumor models, oral administration of CA-170 has demonstrated significant anti-tumor efficacy, both as a single agent and in combination with other therapies.[1] Studies have shown that CA-170 can lead to increased proliferation and activation of tumor-infiltrating T-cells.[1] In some preclinical models, CA-170 has exhibited anti-tumor effects similar to those of anti-PD-1 antibodies.[3]

Parameter CA-170 Anti-PD-1 Antibody (Control) Tumor Model Reference
Tumor Growth Inhibition Significant inhibition of tumor growth.Significant inhibition of tumor growth.CT26 colon carcinoma[7]
CD8+ T-Cell Proliferation Increased proliferation of tumor-infiltrating CD8+ T-cells.Increased proliferation of tumor-infiltrating CD8+ T-cells.CT26 colon carcinoma[7]
CD4+ T-Cell Proliferation Increased proliferation of tumor-infiltrating CD4+ T-cells.Increased proliferation of tumor-infiltrating CD4+ T-cells.CT26 colon carcinoma[7]

Clinical Efficacy and Safety

CA-170 has undergone Phase 1 and 2 clinical trials in patients with advanced solid tumors and lymphomas.[5][8] While direct head-to-head comparative trials with anti-PD-1 antibodies are limited, initial clinical data for CA-170 are emerging. It is important to note that anti-PD-1 antibodies are already established as standard-of-care in numerous cancer types.

Experimental Protocols

In Vivo Mouse Tumor Model

A general protocol for evaluating the in vivo efficacy of CA-170 in a subcutaneous tumor model is outlined below.

In_Vivo_Tumor_Model_Workflow Figure 3: In Vivo Mouse Tumor Model Workflow Cell_Culture Tumor Cell Culture Implantation Subcutaneous Implantation of Tumor Cells into Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Treatment Treatment Initiation (CA-170, anti-PD-1 Ab, Vehicle) Tumor_Growth->Treatment Efficacy_Measurement Tumor Volume Measurement & Survival Analysis Treatment->Efficacy_Measurement Immunophenotyping Immunophenotyping of Tumor-Infiltrating Lymphocytes Efficacy_Measurement->Immunophenotyping T_Cell_Activation_Assay_Workflow Figure 4: T-Cell Activation Assay Workflow PBMC_Isolation Isolate PBMCs from Healthy Donor Blood T_Cell_Stimulation Stimulate T-Cells (e.g., with anti-CD3/CD28) PBMC_Isolation->T_Cell_Stimulation Inhibition Add Inhibitory Protein (Recombinant PD-L1 or VISTA) T_Cell_Stimulation->Inhibition Treatment Add Test Compounds (CA-170 or anti-PD-1 Ab) Inhibition->Treatment Incubation Incubate for 72-96 hours Treatment->Incubation Readout Measure T-Cell Proliferation (e.g., CFSE dilution) or Cytokine Secretion (e.g., IFN-γ ELISA) Incubation->Readout

References

A Comparative Analysis of CA-170 and Other Small Molecule PD-L1 Inhibitors in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small molecule immune checkpoint inhibitor CA-170 against other notable small molecule inhibitors targeting the PD-L1 pathway. The comparison is supported by available preclinical and early clinical data, with a focus on mechanism of action, potency, and efficacy.

The advent of immune checkpoint inhibitors has revolutionized cancer treatment. While monoclonal antibodies targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) axis have shown significant clinical success, the development of small molecule inhibitors offers potential advantages, including oral bioavailability, shorter half-life for better management of immune-related adverse events, and potentially improved tumor penetration.

This guide focuses on CA-170, a first-in-class oral small molecule designed to dually target PD-L1 and V-domain Ig suppressor of T-cell activation (VISTA), and compares it with other prominent small molecule PD-L1 inhibitors such as BMS-1166, INCB086550, and CCX559.

Mechanism of Action: A Point of Contention for CA-170

A key differentiator among these small molecules lies in their precise mechanism of action. While most small molecule PD-L1 inhibitors, such as those developed by Bristol-Myers Squibb (BMS), induce dimerization of PD-L1 to block its interaction with PD-1, the mechanism of CA-170 is a subject of ongoing discussion.

Initial reports from its developers, Aurigene and Curis, suggested that CA-170 is an oral immune checkpoint inhibitor that dually targets PD-L1 and VISTA.[1][2] The proposed mechanism for its PD-L1 inhibition involves the formation of a defective ternary complex, which blocks PD-L1 signaling without preventing the physical interaction between PD-1 and PD-L1.[2] However, some independent studies have questioned the direct binding of CA-170 to PD-L1, suggesting its biological activity might be mediated through other pathways.[3]

In contrast, BMS-1166 and its analogs have been shown to bind to the PD-L1 dimerization interface, inducing a conformational change that prevents PD-1 binding.[4] Similarly, INCB086550 and CCX559 are also reported to induce PD-L1 dimerization and internalization.[5][6]

PD-L1 Inhibition Mechanisms cluster_0 CA-170 (Proposed) cluster_1 BMS-1166 / INCB086550 / CCX559 CA170 CA-170 Ternary Defective Ternary Complex CA170->Ternary Forms PDL1_CA PD-L1 PDL1_CA->Ternary PD1_CA PD-1 PD1_CA->Ternary TCell_Activation_CA T-Cell Activation Ternary->TCell_Activation_CA Leads to Inhibitor Small Molecule Inhibitor PDL1_Dimer PD-L1 Dimer Inhibitor->PDL1_Dimer Induces PD1_Block PD-1 PDL1_Dimer->PD1_Block Blocks Binding TCell_Activation_Block T-Cell Activation PD1_Block->TCell_Activation_Block Leads to

Figure 1: Proposed mechanisms of action for small molecule PD-L1 inhibitors.

Comparative Performance Data

The following tables summarize the available quantitative data for CA-170 and other selected small molecule PD-L1 inhibitors. Direct comparison is challenging due to variations in assay conditions and reporting standards across different studies.

Table 1: In Vitro Potency of Small Molecule PD-L1 Inhibitors

CompoundTarget(s)Assay TypeIC50 / EC50 / KdSource
CA-170 PD-L1, VISTAT-cell Activation (IFN-γ rescue)Not explicitly reported, described as "potent"[7]
BMS-1166 PD-L1HTRF Binding Assay1.4 nM (IC50)[4][8]
INCB086550 PD-L1Not SpecifiedNot explicitly reported, described as "potent"[6]
CCX559 PD-L1Not SpecifiedNot explicitly reported, described as "highly potent"[5]
Compound 17 PD-L1Not SpecifiedNanomolar range (IC50)[1][9]
Compound X14 PD-L1HTRF Binding Assay15.73 nM (IC50)[10]
SPR14.62 nM (Kd, human PD-L1)[10]
SPR392 nM (Kd, mouse PD-L1)[10]

Table 2: Preclinical In Vivo Efficacy of Small Molecule PD-L1 Inhibitors

CompoundMouse ModelDosingTumor Growth Inhibition (TGI)Source
CA-170 CT26 Colon Carcinoma10 mg/kg/day, oral43%[11]
B16/F1 Melanoma100 mg/kg, oral41%[12]
INCB086550 MC38-huPD-L1200 mg/kg b.i.d., oralSignificant TGI[13]
Compound X14 4T1 Breast Cancer10 mg/kg, intragastric66%[10]

Experimental Protocols

To understand the basis of the presented data, it is crucial to consider the methodologies employed in these studies. Below are representative protocols for key experiments.

Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay

This assay is commonly used to screen for inhibitors of the PD-1/PD-L1 interaction.

HTRF_Workflow start Start dispense_compound Dispense test compound/ control into 384-well plate start->dispense_compound add_pd1 Add His-tagged PD-L1 dispense_compound->add_pd1 add_pdl1 Add Biotinylated PD-1 add_pd1->add_pdl1 add_beads Add Anti-6xHis Acceptor beads & Streptavidin Donor beads add_pdl1->add_beads incubate Incubate for 90 minutes at room temperature add_beads->incubate read_plate Read plate on HTRF-compatible reader incubate->read_plate analyze Analyze data to determine IC50 read_plate->analyze end End analyze->end

Figure 2: Generalized workflow for an HTRF-based PD-1/PD-L1 binding assay.

Protocol:

  • Test compounds are serially diluted and dispensed into a low-volume 384-well plate.

  • A solution containing His-tagged human PD-L1 is added to the wells.

  • A solution of biotinylated human PD-1 is then added.

  • A mixture of anti-6xHis acceptor beads and streptavidin-coated donor beads is added.

  • The plate is incubated in the dark at room temperature for a defined period (e.g., 90 minutes) to allow the binding reaction to reach equilibrium.[14]

  • The plate is read on an HTRF-compatible reader, and the ratio of acceptor to donor emission is calculated. A decrease in this ratio indicates inhibition of the PD-1/PD-L1 interaction.

  • IC50 values are determined from the dose-response curves.

T-Cell Activation Assay (IFN-γ Secretion)

This assay measures the ability of a compound to restore T-cell function in the presence of PD-L1-mediated inhibition.

TCell_Activation_Workflow start Start isolate_pbmcs Isolate PBMCs from healthy donor blood start->isolate_pbmcs stimulate_tcells Stimulate T-cells with anti-CD3/anti-CD28 antibodies isolate_pbmcs->stimulate_tcells add_pdl1 Add recombinant PD-L1 to inhibit T-cell activation stimulate_tcells->add_pdl1 add_inhibitor Add serial dilutions of test compound add_pdl1->add_inhibitor incubate Co-culture for 72 hours add_inhibitor->incubate collect_supernatant Collect supernatant incubate->collect_supernatant measure_ifng Measure IFN-γ concentration by ELISA collect_supernatant->measure_ifng analyze Analyze data to determine EC50 for IFN-γ rescue measure_ifng->analyze end End analyze->end

Figure 3: Generalized workflow for a T-cell activation assay measuring IFN-γ secretion.

Protocol:

  • Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.

  • T-cells within the PBMC population are stimulated with anti-CD3 and anti-CD28 antibodies to induce activation and IFN-γ secretion.

  • Recombinant human PD-L1 is added to the culture to inhibit T-cell activation.

  • Serial dilutions of the test inhibitor are added to the wells.

  • The cells are co-cultured for a period of time (e.g., 72 hours).[15]

  • The supernatant is collected, and the concentration of IFN-γ is measured using an ELISA kit.

  • The ability of the inhibitor to rescue IFN-γ secretion is quantified, and an EC50 value can be determined.

Conclusion

The landscape of small molecule PD-L1 inhibitors is rapidly evolving, with several promising candidates in preclinical and clinical development. CA-170 stands out due to its proposed dual targeting of PD-L1 and VISTA, although its precise mechanism of action on PD-L1 remains an area of active investigation. In contrast, other leading small molecules like BMS-1166, INCB086550, and CCX559 appear to converge on a mechanism involving the induction of PD-L1 dimerization.

While direct, quantitative comparisons of potency and efficacy are challenging due to the lack of standardized reporting, the available data suggest that several small molecule inhibitors exhibit potent anti-tumor activity in preclinical models. The continued development and clinical evaluation of these compounds will be critical in determining their ultimate role in cancer immunotherapy, potentially offering new therapeutic options for patients. Researchers and drug developers should closely monitor the emerging data to better understand the relative advantages and disadvantages of these different therapeutic strategies.

References

comparative analysis of CA-170 and VISTA-blocking antibodies

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of CA-170 and VISTA-Blocking Antibodies for Immunotherapy Research

In the rapidly evolving landscape of cancer immunotherapy, the V-domain Ig Suppressor of T-cell Activation (VISTA) has emerged as a critical immune checkpoint inhibitor.[1] VISTA, a negative regulator of T-cell function, is a promising target for novel cancer therapies.[2][3] This guide provides a comparative analysis of two distinct therapeutic modalities targeting this pathway: CA-170, a first-in-class oral small molecule, and VISTA-blocking monoclonal antibodies (mAbs).

Introduction to VISTA and Its Inhibition

VISTA, also known as PD-1H, is a member of the B7 family of immune checkpoint molecules.[3][4] It is predominantly expressed on hematopoietic cells, with the highest levels found on myeloid cells like macrophages and myeloid-derived suppressor cells (MDSCs), as well as on naive and activated T-cells.[2][5][6] VISTA functions as both a ligand and a receptor, suppressing T-cell activation, proliferation, and cytokine production, thereby maintaining immune homeostasis and T-cell quiescence.[6] However, in the tumor microenvironment (TME), VISTA contributes to an immunosuppressive landscape that allows cancer cells to evade immune destruction.[1]

Blocking the VISTA pathway is a compelling strategy to restore anti-tumor immunity. Preclinical studies have demonstrated that inhibiting VISTA can enhance T-cell responses and, notably, that dual blockade of VISTA and the PD-1/PD-L1 pathway results in synergistic anti-tumor activity.[4][7][8] This has led to the development of both small molecule inhibitors and monoclonal antibodies targeting VISTA.

Mechanism of Action: A Tale of Two Modalities

VISTA-Blocking Antibodies: Monoclonal antibodies represent the conventional approach to blocking immune checkpoints. Anti-VISTA mAbs are designed to physically bind to the VISTA protein, preventing it from interacting with its binding partners (such as PSGL-1 and VSIG-3) on T-cells.[9][10] This blockade releases the "brakes" on T-cell activation, enabling a more robust anti-tumor immune response.[11] Depending on their design, these antibodies can be antagonistic, blocking VISTA's suppressive function, or agonistic, mimicking it.[9] For cancer therapy, antagonistic antibodies are employed. Some newer antibodies are engineered with specific Fc regions (e.g., IgG4) to be non-depleting, thereby blocking VISTA's function without eliminating the immune cells that express it.[12]

CA-170 (Ciforadenant): CA-170 is an orally bioavailable small molecule designed as a dual antagonist of VISTA and the PD-L1/PD-L2 pathways.[13][14][15] As a small molecule, its mechanism differs from the steric hindrance provided by large antibodies. Preclinical data suggests that CA-170 potently rescues the proliferation and effector functions of T-cells that have been suppressed by VISTA, PD-L1, or PD-L2.[13][16] One proposed mechanism for its PD-L1 activity is the formation of a defective ternary complex with PD-1 and PD-L1, which blocks downstream signaling without preventing the proteins from binding to each other.[13][16] However, it is worth noting that some independent studies have questioned the direct binding of CA-170 to PD-L1, suggesting its mechanism may be more complex or indirect.[17][18]

G cluster_APC Antigen Presenting Cell (APC) / Tumor Cell cluster_TCell T-Cell VISTA_APC VISTA VISTA_Receptor VISTA Receptor (e.g., PSGL-1) VISTA_APC->VISTA_Receptor Signal 2 (Inhibition) PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Signal 2 (Inhibition) MHC MHC TCR TCR MHC->TCR Signal 1 (Activation) Activation T-Cell Activation VISTA_Receptor->Activation PD1->Activation TCR->Activation CA170 CA-170 CA170->VISTA_APC Blocks CA170->PDL1 Blocks Anti_VISTA_mAb Anti-VISTA mAb Anti_VISTA_mAb->VISTA_APC Blocks

Caption: Simplified VISTA and PD-L1 inhibitory signaling pathways and points of intervention.

Comparative Data: CA-170 vs. VISTA-Blocking Antibodies

The choice between a small molecule inhibitor and a monoclonal antibody depends on various factors, from the desired pharmacokinetic profile to the specific research or clinical context. The table below summarizes the key characteristics of each approach.

FeatureCA-170 (Ciforadenant)VISTA-Blocking Antibodies (e.g., CI-8993)
Modality Small MoleculeMonoclonal Antibody (Biologic)
Target(s) VISTA, PD-L1, PD-L2[15]VISTA[19]
Administration Oral[14]Intravenous (IV) Infusion[20]
Bioavailability ~40% (mouse), <10% (monkey)[21]~100% (IV)
Plasma Half-life Short: ~0.5h (mouse), ~3-4h (monkey)[21]Long (typically days to weeks)[20]
Key Advantage Oral dosing, shorter half-life may allow for better management of adverse events, targets multiple checkpoints.[16][20]High target specificity, established modality for checkpoint inhibition.
Preclinical Efficacy Rescues T-cell proliferation and IFN-γ secretion; inhibits tumor growth in syngeneic models.[4][21]Reduces MDSCs and Tregs, increases proliferation and effector function of tumor-infiltrating lymphocytes.[9]
Clinical Status Has undergone Phase 1 and 2 trials.[22][23]Various mAbs in clinical development, including Phase 1 trials.[19][24]
Reported Clinical Data Favorable safety profile; reversible immune-related adverse events (irAEs); Clinical Benefit Rate similar to anti-PD-1 mAbs but lower Objective Response Rate.[22][23]Early-phase trials are ongoing to establish safety and efficacy.[24][25]

Key Experimental Protocols

The efficacy of VISTA-targeting agents is evaluated through a series of standardized in vitro and in vivo assays.

In Vitro T-Cell Activation Rescue Assay

This assay measures the ability of a drug to restore T-cell function in the presence of immunosuppressive checkpoint proteins.

Methodology:

  • Cell Culture: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood.

  • T-Cell Stimulation: PBMCs are stimulated with anti-CD3 and anti-CD28 antibodies to activate T-cells.

  • Immunosuppression: Recombinant VISTA or PD-L1 protein is added to the culture to inhibit T-cell activation.

  • Treatment: The test compound (CA-170 or an anti-VISTA antibody) is added at various concentrations. A vehicle control (e.g., DMSO) and an antibody control are also included.

  • Incubation: The cells are incubated for a period of 48-72 hours.

  • Readout: The supernatant is collected, and the concentration of Interferon-gamma (IFN-γ) is measured using an ELISA kit. An increase in IFN-γ levels in the treated groups compared to the suppressed control indicates a rescue of T-cell effector function.[13][21]

G cluster_workflow Experimental Workflow: T-Cell Activation Rescue Assay A Isolate PBMCs from Donor Blood B Stimulate T-Cells (anti-CD3/anti-CD28) A->B C Add Inhibitory Protein (e.g., recombinant VISTA) B->C D Add Test Compound (CA-170 or anti-VISTA mAb) C->D E Incubate (48-72 hours) D->E F Measure IFN-γ Release (ELISA) E->F G Analyze Data: Compare Treated vs. Control F->G

Caption: Workflow for a typical in vitro T-cell activation rescue experiment.
In Vivo Syngeneic Mouse Tumor Models

These experiments assess the anti-tumor efficacy of a drug in an immunocompetent animal model.

Methodology:

  • Tumor Implantation: A specific number of cancer cells (e.g., CT26 colon carcinoma or MC38 colorectal adenocarcinoma) are subcutaneously injected into immunocompetent mice (e.g., BALB/c or C57BL/6).

  • Treatment Initiation: Once tumors reach a palpable size, mice are randomized into treatment groups.

  • Drug Administration: CA-170 is administered orally on a daily schedule.[13] Anti-VISTA antibodies are typically administered via intraperitoneal (IP) injection on a less frequent schedule (e.g., twice weekly). A vehicle control group and often an anti-PD-1 antibody control group are included.

  • Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) with calipers. Mouse body weight and overall health are also monitored.

  • Endpoint & Analysis: The experiment concludes when tumors in the control group reach a predetermined size. Tumors and spleens may be harvested for immunological analysis (e.g., flow cytometry to assess T-cell activation markers like Ki67 and OX-40).[13] The primary endpoint is typically a reduction in tumor growth rate or complete tumor regression in the treated groups compared to the control group.

Conclusion

Both CA-170 and VISTA-blocking antibodies offer promising avenues for targeting the VISTA immune checkpoint, but they do so with distinct characteristics.

  • VISTA-blocking antibodies represent a highly specific, potent, and clinically validated modality for targeting cell-surface proteins. Their long half-life allows for infrequent dosing but can make management of severe immune-related adverse events more challenging.[20]

  • CA-170 provides the convenience of oral administration and a novel, dual-targeting mechanism against both VISTA and PD-L1/L2.[4] Its short pharmacokinetic profile could offer a safety advantage by allowing for rapid cessation of treatment if toxicity occurs.[22][26]

The choice between these agents depends on the specific therapeutic goal. For researchers, the dual antagonism of CA-170 may be useful for studying synergistic checkpoint blockade, while specific anti-VISTA mAbs are better suited for dissecting the singular role of the VISTA pathway. In the clinic, the development of both modalities provides a broader range of options to overcome resistance to existing immunotherapies and improve patient outcomes.

References

Validating the In Vivo Anti-Tumor Efficacy of CA-170: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

CA-170 is an orally bioavailable, small molecule immune checkpoint inhibitor that dually targets Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA).[1][2] Its development marks a significant step in cancer immunotherapy, offering a potential alternative to monoclonal antibody-based treatments. This guide provides an objective comparison of CA-170's in vivo anti-tumor effects with other alternatives, supported by experimental data from preclinical studies.

Comparative Efficacy of CA-170 in Syngeneic Mouse Models

Preclinical studies have demonstrated the anti-tumor efficacy of CA-170 in various immunocompetent mouse tumor models.[3][4] The oral administration of CA-170 has been shown to inhibit tumor growth, enhance T cell activation, and increase the proliferation of tumor-infiltrating CD8+ T cells in a dose-dependent manner.[5][6]

Tumor Model Treatment Group Dose & Regimen Tumor Growth Inhibition (TGI) Key Findings Reference
MC38 Colon Carcinoma CA-17010 mg/kg/day, orally43% (p < 0.01)Efficacy was comparable to an anti-PD-1 antibody which showed 36% TGI.[7]
CT26 Colon Carcinoma CA-17010 mg/kg/day, orally43%-[7]
CA-170 + Docetaxel10 mg/kg/day (CA-170) + 10 mg/kg/day (Docetaxel)68% (p < 0.05)Enhanced tumor growth inhibition in combination with docetaxel.[7]
CA-170 + Cyclophosphamide3 mg/kg/day or 10 mg/kg/day (CA-170) + 100 mg/kg (Cyclophosphamide, single dose)Statistically significant survival advantage (p < 0.01 and p < 0.001, respectively)Additive anti-tumor effect observed in combination with cyclophosphamide.[7]
B16F10 Melanoma Metastasis CA-17010 mg/kg/day, orally73% reduction in metastatic nodules (p < 0.01)Significant reduction in lung metastasis compared to vehicle control.[7]

Experimental Protocols

The following are generalized experimental protocols based on published preclinical studies of CA-170.

Cell Lines and Tumor Models:

  • MC38 and CT26 Colon Carcinoma Cells: These murine cancer cell lines are commonly used to establish syngeneic tumor models in C57BL/6 and BALB/c mice, respectively.

  • B16F10 Melanoma Cells: This cell line is used to create a lung metastasis model in C57BL/6 mice.

Animal Models:

  • Female C57BL/6 or BALB/c mice are typically used for tumor implantation.

  • For efficacy studies, tumors are allowed to grow to a palpable size before treatment initiation.

Dosing and Administration:

  • CA-170 is administered orally, typically on a daily basis.

  • Control groups often include a vehicle control and a positive control, such as an anti-PD-1 monoclonal antibody.

Endpoint Analysis:

  • Tumor growth is monitored regularly by measuring tumor volume.

  • At the end of the study, tumors and spleens may be harvested for immunological analysis.

  • Tumor-infiltrating lymphocytes (TILs) are often analyzed by flow cytometry to assess the proliferation and activation of T cells (e.g., using markers like Ki67 and OX-40).[3]

  • The secretion of effector cytokines, such as Interferon-gamma (IFN-γ) and Granzyme B, by CD8+ T cells is also measured.[3]

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental design and the mechanism of action of CA-170, the following diagrams are provided.

G cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis start Select Syngeneic Tumor Model (e.g., MC38, CT26) implant Implant Tumor Cells into Mice start->implant growth Allow Tumors to Establish implant->growth randomize Randomize Mice into Treatment Groups growth->randomize treat_ca170 Oral Administration of CA-170 randomize->treat_ca170 treat_control Administer Vehicle or Control Antibody randomize->treat_control monitor Monitor Tumor Growth treat_ca170->monitor treat_control->monitor harvest Harvest Tumors and Spleens monitor->harvest flow Flow Cytometry of TILs harvest->flow cytokine Cytokine Analysis harvest->cytokine efficacy Determine Anti-Tumor Efficacy flow->efficacy cytokine->efficacy

Caption: Experimental workflow for evaluating the in vivo anti-tumor effects of CA-170.

G cluster_tcell T Cell cluster_apc Antigen Presenting Cell (APC) or Tumor Cell TCell T Cell PD1 PD-1 TCell_Inactivation T Cell Inactivation (Immune Suppression) PD1->TCell_Inactivation VISTA_Receptor VISTA Receptor VISTA_Receptor->TCell_Inactivation APC APC / Tumor Cell PDL1 PD-L1 PDL1->PD1 Interaction VISTA_Ligand VISTA VISTA_Ligand->VISTA_Receptor Interaction CA170 CA-170 CA170->PDL1 Inhibits CA170->VISTA_Ligand Inhibits

Caption: CA-170 mechanism of action targeting PD-L1 and VISTA pathways.

Mechanism of Action

CA-170 functions by blocking the interaction between PD-L1 and its receptor PD-1, as well as the interaction involving the VISTA checkpoint.[1] These interactions typically lead to the suppression of T cell activity, allowing tumors to evade the immune system. By inhibiting these negative checkpoint regulators, CA-170 restores T cell proliferation and effector functions, such as the production of IFN-γ, leading to an anti-tumor immune response.[1][3] Some studies suggest that CA-170 may not directly bind to PD-L1 but rather disrupts the signaling complex.[8]

Conclusion

The preclinical data strongly support the in vivo anti-tumor effects of CA-170. Its oral bioavailability and dual targeting of PD-L1 and VISTA present a promising therapeutic strategy in oncology.[4][5] The observed efficacy, both as a monotherapy and in combination with conventional chemotherapies, warrants its continued clinical development. The distinct mechanism and oral administration of CA-170 may offer advantages over existing antibody-based immunotherapies, potentially leading to better management of immune-related adverse events due to its shorter half-life.[4][9]

References

Comparative Analysis of CA-170 and Other VISTA/PD-L1 Inhibitors on T-Cell Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CA-170, a first-in-class oral small molecule antagonist of V-domain Ig suppressor of T-cell activation (VISTA) and Programmed Death-Ligand 1 (PD-L1), with other investigational agents targeting the VISTA pathway. The objective is to offer a data-driven overview of their respective impacts on T-cell function, supported by experimental data and detailed methodologies.

Introduction to VISTA and PD-L1 Inhibition

Immune checkpoints are crucial regulators of T-cell activation and play a significant role in preventing autoimmunity. However, cancer cells can exploit these pathways to evade immune surveillance. PD-L1, expressed on tumor cells, binds to PD-1 on T-cells, leading to T-cell exhaustion. VISTA, another key negative checkpoint regulator, is highly expressed on myeloid cells and is also implicated in the suppression of T-cell responses. Dual inhibition of both PD-L1 and VISTA pathways presents a promising strategy to overcome immune resistance and enhance anti-tumor immunity.[1][2]

CA-170 is an orally bioavailable small molecule designed to dually target PD-L1 and VISTA.[1][3] This guide compares the preclinical and clinical data available for CA-170 with other VISTA-targeting agents, namely CI-8993 (a monoclonal antibody) and HMBD-002 (a monoclonal antibody), to provide a clear perspective on their potential as immunotherapeutic agents.

Quantitative Comparison of In Vitro T-Cell Function

The following tables summarize the available quantitative data on the effects of CA-170 and its comparators on T-cell function. It is important to note that direct head-to-head studies are limited, and data are compiled from various sources, which may involve different experimental conditions.

Compound Assay Target Cells/System Key Findings EC50 / Potency Reference
CA-170 IFN-γ Release RescueHuman Peripheral Blood Mononuclear Cells (PBMCs)Rescues IFN-γ release in the presence of recombinant VISTA or PD-L1.VISTA: 82.9 ± 37.1 nM; PD-L1: 66.1 ± 23.2 nM[2]
T-Cell ProliferationMouse SplenocytesDose-dependently enhances the proliferation of T lymphocytes.Data not specified[4]
CI-8993 Monocyte and T-Cell ActivationEx vivo human PBMC assaysIncreased monocyte and T-cell activation with active Fc CI-8993.Data not specified[5]
Cytokine ReleasePatient Samples (Phase 1 Trial)Rapid, transient increase in pro-inflammatory cytokines and chemokines (e.g., IL-6, IL-18, IP-10, MCP-1).Not applicable[6][7]
HMBD-002 Cell Surface BindingHEK293T cells expressing VISTA orthologsDose-dependent binding to human, NHP, rat, and mouse VISTA.Human VISTA: 3.738 nM[8]
Mixed Lymphocyte Reaction (MLR)Human PBMCsDose-dependent increase in inflammatory cytokines (IFN-γ, TNF-α) and suppression of CD14+ monocyte expansion.Not applicable[9][10]

Detailed Experimental Protocols

T-Cell Proliferation Assay (CFSE-based)

This assay is used to assess the ability of a compound to promote T-cell proliferation, often in the context of co-stimulation and suppression.

Objective: To measure the extent of T-cell division in response to stimulation in the presence or absence of an investigational compound.

Methodology:

  • Cell Preparation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling: Resuspend PBMCs in PBS at a concentration of 1-2 x 10^7 cells/mL. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1 µM and incubate for 4 minutes at room temperature. Quench the staining by adding 5 volumes of ice-cold RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS). Wash the cells twice with complete medium.

  • Cell Culture: Plate CFSE-labeled PBMCs in 96-well round-bottom plates at a density of 1 x 10^5 cells/well.

  • Stimulation and Treatment: Add stimulating agents, such as anti-CD3 (plate-bound at 1-3 µg/mL) and soluble anti-CD28 (3-5 µg/mL) antibodies, to induce T-cell activation and proliferation. Add the investigational compound (e.g., CA-170) at various concentrations. Include appropriate controls (unstimulated cells, stimulated cells with vehicle).

  • Incubation: Incubate the plates for 4-6 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Acquire data on a flow cytometer. Proliferation is measured by the progressive halving of CFSE fluorescence intensity in daughter cells. The percentage of proliferated cells is determined by gating on the CFSE-low population.

Cytokine Release Assay

This assay quantifies the production of key cytokines by T-cells upon activation, providing insight into the functional polarization of the T-cell response.

Objective: To measure the concentration of cytokines (e.g., IFN-γ, TNF-α, IL-2) secreted by T-cells following stimulation and treatment with an investigational compound.

Methodology:

  • Cell Culture Setup: Follow steps 1-4 of the T-Cell Proliferation Assay protocol.

  • Supernatant Collection: After the desired incubation period (typically 24-72 hours), centrifuge the 96-well plates and carefully collect the culture supernatants.

  • Cytokine Quantification: Analyze the supernatants for cytokine concentrations using a multiplex immunoassay (e.g., Luminex) or individual ELISAs according to the manufacturer's instructions.

  • Data Analysis: Generate standard curves for each cytokine and calculate the concentration in each sample. Compare the cytokine levels in treated wells to the vehicle control to determine the effect of the compound.

Mixed Lymphocyte Reaction (MLR)

The MLR is an in vitro assay that mimics the T-cell response to foreign antigens and is useful for evaluating the activity of immunomodulatory drugs.

Objective: To assess the ability of a compound to enhance T-cell responses to allogeneic stimulation.

Methodology:

  • Cell Preparation: Isolate PBMCs from two different healthy donors (allogeneic).

  • One-Way MLR Setup:

    • Stimulator Cells: Treat PBMCs from one donor with mitomycin C (to inhibit proliferation) or irradiate them. These will be the stimulator cells.

    • Responder Cells: Label the PBMCs from the second donor with CFSE as described in the proliferation assay protocol. These will be the responder cells.

  • Co-culture: Co-culture the responder and stimulator cells at a suitable ratio (e.g., 1:1) in a 96-well plate.

  • Treatment: Add the investigational compound at various concentrations.

  • Incubation and Analysis: Incubate the plates for 5-7 days. Analyze T-cell proliferation by flow cytometry (CFSE dilution) and collect supernatants for cytokine analysis as described in the previous protocols.

Visualizing the Mechanisms and Workflows

To better understand the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

G cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal VISTA_APC VISTA VISTA_TCell VISTA Receptor VISTA_APC->VISTA_TCell Inhibitory Signal Activation T-Cell Activation PD1->Activation Inhibits VISTA_TCell->Activation Inhibits TCR TCR TCR->Activation Activation Signal CA170 CA-170 CA170->PDL1 Blocks Interaction CA170->VISTA_APC Blocks Interaction

Caption: CA-170 Signaling Pathway.

G cluster_workflow T-Cell Function Assay Workflow cluster_analysis Analysis start Isolate PBMCs labeling Label with CFSE start->labeling setup Co-culture with Stimuli (e.g., anti-CD3/CD28) labeling->setup treatment Add CA-170 or Alternative Inhibitor setup->treatment incubation Incubate for 4-6 Days treatment->incubation flow Flow Cytometry: - Proliferation (CFSE dilution) - Activation Markers (e.g., CD69) incubation->flow cytokine Multiplex/ELISA: - IFN-γ, TNF-α, IL-2 incubation->cytokine

Caption: Experimental Workflow.

G cluster_comparison Comparative Analysis Logic cluster_alternatives Alternatives cluster_params Performance Parameters product CA-170 (Oral Small Molecule) param1 T-Cell Proliferation (EC50, % Increase) product->param1 param2 Cytokine Release (IFN-γ, TNF-α) product->param2 param3 Mechanism of Action product->param3 alt1 CI-8993 (Monoclonal Antibody) alt1->param1 alt1->param2 alt1->param3 alt2 HMBD-002 (Monoclonal Antibody) alt2->param1 alt2->param2 alt2->param3 conclusion Comparative Efficacy and Potential param1->conclusion param2->conclusion param3->conclusion

Caption: Comparative Logic.

Conclusion

The available data suggest that CA-170 is a potent oral dual inhibitor of PD-L1 and VISTA that can effectively rescue T-cell function in vitro.[1][2] Its oral bioavailability offers a potential advantage over the intravenously administered monoclonal antibodies, CI-8993 and HMBD-002.[3] HMBD-002 has demonstrated high binding affinity to VISTA and robust induction of pro-inflammatory cytokines in an MLR setting.[8][9][10] CI-8993 has shown promising pharmacodynamic effects in a clinical setting, with evidence of T-cell activation.[6][7][11]

A definitive comparison of the potency and efficacy of these agents is challenging due to the lack of standardized, head-to-head preclinical studies. The choice of a particular inhibitor for further development or clinical application will likely depend on a variety of factors, including the specific tumor microenvironment, desired safety profile, and route of administration. Further clinical investigation is necessary to fully elucidate the therapeutic potential of CA-170 and other VISTA-targeting agents in oncology.

References

A Comparative Safety Profile: CA-170 vs. Monoclonal Antibodies in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of CA-170, an oral small-molecule immune checkpoint inhibitor, and monoclonal antibodies (mAbs), a cornerstone of modern cancer therapy. The analysis is supported by available preclinical and clinical data to inform research and development decisions.

Introduction: Two Distinct Approaches to Immune Checkpoint Inhibition

CA-170 is a first-in-class, orally available small molecule designed to selectively inhibit the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig suppressor of T cell activation (VISTA).[1][2] These proteins act as negative regulators of T-cell activation, and their inhibition is intended to restore the immune system's ability to attack tumor cells.[1]

Monoclonal antibodies are laboratory-engineered proteins that function as substitute antibodies, enhancing or mimicking the immune system's response to unwanted cells like cancer cells.[3] In oncology, mAbs can work through various mechanisms, including blocking immune checkpoints (e.g., PD-1/PD-L1), targeting cancer cell growth signals, or delivering cytotoxic agents directly to tumors.[3][4][5] Unlike small molecules, mAbs are large proteins typically administered intravenously.

Mechanisms of Action: A Tale of Two Modalities

The fundamental differences in the molecular nature and delivery of CA-170 and monoclonal antibodies underpin their distinct pharmacological and safety profiles.

CA-170 Signaling Pathway

CA-170 is an oral small molecule that can permeate cells and modulate intracellular pathways. It is designed to inhibit both PD-L1 and VISTA, potentially offering a dual blockade of immune suppression.[2][6] Its small size and oral administration lead to a shorter pharmacokinetic exposure, which may allow for more flexible dosing and quicker management of adverse events.[6][7]

cluster_tcell T-Cell cluster_apc Antigen Presenting Cell / Tumor Cell PD1 PD-1 T_Cell_Activation T-Cell Activation PD1->T_Cell_Activation Inhibits VISTA_Receptor VISTA Receptor VISTA_Receptor->T_Cell_Activation Inhibits PDL1 PD-L1 PDL1->PD1 Inhibitory Signal VISTA_Ligand VISTA Ligand VISTA_Ligand->VISTA_Receptor Inhibitory Signal CA170 CA-170 (Oral) i1 CA170->i1 i2 CA170->i2 i1->PDL1 Blocks i2->VISTA_Ligand Blocks

Caption: CA-170 Mechanism of Action

Monoclonal Antibody Signaling Pathway

Monoclonal antibodies are large proteins that bind to extracellular targets. Checkpoint inhibitor mAbs, for example, block the interaction between PD-1 on T-cells and PD-L1 on tumor cells from outside the cell.[8] Their larger size and intravenous administration result in a longer half-life, which can lead to sustained therapeutic effects but may also prolong adverse events.[9]

cluster_tcell T-Cell cluster_apc Antigen Presenting Cell / Tumor Cell PD1 PD-1 T_Cell_Activation T-Cell Activation PD1->T_Cell_Activation Inhibits PDL1 PD-L1 PDL1->PD1 Inhibitory Signal mAb mAb (IV) mAb->PDL1 Blocks start Patient Screening (Advanced Solid Tumors/Lymphoma) cohort1 Enroll Cohort 1 (n=3) Low Dose (e.g., 50 mg) start->cohort1 eval1 Evaluate for Dose-Limiting Toxicities (DLTs) in Cycle 1 cohort1->eval1 no_dlt No DLTs or <1/3 Patients with DLT eval1->no_dlt dlt ≥1/3 Patients with DLT eval1->dlt escalate Escalate to Next Dose Level (Cohort 2) no_dlt->escalate expand Expand Cohort (n=3) dlt->expand eval2 Re-evaluate DLTs in Expanded Cohort expand->eval2 eval2->escalate <2/6 Patients with DLT mtd MTD Established (Dose below DLT level) eval2->mtd ≥2/6 Patients with DLT escalate->cohort1 Repeat with New Cohort stop Stop Escalation mtd->stop

References

Evaluating the Therapeutic Potential of CA-170: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the novel oral immune checkpoint inhibitor, CA-170, in various tumor types, with a comparative look at established therapies.

CA-170, an orally bioavailable small molecule, has emerged as a novel investigational agent in cancer immunotherapy. It is designed to dually target the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA), both of which act as negative regulators of T-cell function.[1][2] By inhibiting these pathways, CA-170 aims to restore and enhance the immune system's ability to recognize and eliminate tumor cells.[1] This guide provides a comprehensive evaluation of the therapeutic potential of CA-170 across different tumor types, comparing its performance with current standard-of-care treatments, supported by available experimental data.

Mechanism of Action: A Dual Approach to Immune Reinvigoration

CA-170 is designed to block the interaction between PD-L1 and its receptor, PD-1, on T-cells, as well as inhibit the VISTA pathway. This dual inhibition is intended to provide a more comprehensive reversal of tumor-induced immune suppression compared to agents that target a single pathway.[1][3] Preclinical studies have suggested that the combined blockade of PD-1/PD-L1 and VISTA pathways can result in synergistic anti-tumor responses.[1][3]

A point of contention has arisen regarding the direct binding of CA-170 to PD-L1. While initial reports from the developers suggested this direct interaction, at least one independent study has challenged this, indicating a lack of direct binding. This ongoing scientific debate is a critical consideration in fully understanding the compound's mechanism of action.

dot

CA-170_Mechanism_of_Action Proposed Mechanism of Action of CA-170 cluster_APC Antigen Presenting Cell (APC) / Tumor Cell cluster_T_Cell T-Cell PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Inhibition VISTA VISTA VISTA_Receptor VISTA Receptor VISTA->VISTA_Receptor Inhibition T_Cell_Activation T-Cell Activation PD-1->T_Cell_Activation Suppresses VISTA_Receptor->T_Cell_Activation Suppresses CA-170 CA-170 CA-170->PD-L1 Blocks CA-170->VISTA Blocks

Caption: Proposed dual inhibitory mechanism of CA-170 on PD-L1 and VISTA pathways.

Preclinical Evaluation of CA-170

In preclinical studies, CA-170 demonstrated the ability to rescue the proliferation and effector functions of T-cells that were inhibited by PD-L1, PD-L2, and VISTA.[4][5] Oral administration of CA-170 in immunocompetent mouse tumor models resulted in significant anti-tumor efficacy, comparable to that of anti-PD-1 or anti-VISTA antibodies.[4][5][6] These studies showed an increase in the proliferation and activation of T-cells within the tumor microenvironment.[4][5]

Key Preclinical Experiments and Methodologies

T-Cell Proliferation and Cytokine Release Assays:

  • Objective: To assess the ability of CA-170 to restore the function of T-cells suppressed by PD-L1 or VISTA.

  • Methodology: Human peripheral blood mononuclear cells (PBMCs) were stimulated with anti-CD3 and anti-CD28 antibodies in the presence of recombinant PD-L1 or VISTA proteins, with or without CA-170. T-cell proliferation was measured using techniques like CFSE dilution assays, and cytokine release (e.g., IFN-γ) was quantified by ELISA.[4][5]

dot

T_Cell_Assay_Workflow Workflow for In Vitro T-Cell Functional Assays Isolate_PBMCs Isolate PBMCs from healthy donors Stimulate_T_Cells Stimulate T-cells (anti-CD3/CD28) Isolate_PBMCs->Stimulate_T_Cells Add_Inhibitors Add recombinant PD-L1 or VISTA Stimulate_T_Cells->Add_Inhibitors Add_CA170 Add CA-170 at various concentrations Add_Inhibitors->Add_CA170 Incubate Incubate for a defined period Add_CA170->Incubate Measure_Proliferation Measure T-cell proliferation (e.g., CFSE) Incubate->Measure_Proliferation Measure_Cytokines Measure cytokine release (e.g., IFN-γ ELISA) Incubate->Measure_Cytokines

Caption: Experimental workflow for assessing CA-170's effect on T-cell function.

In Vivo Tumor Models:

  • Objective: To evaluate the anti-tumor efficacy of orally administered CA-170.

  • Methodology: Syngeneic mouse tumor models, such as CT26 colon carcinoma, were used. Tumor-bearing mice were treated with daily oral doses of CA-170, a vehicle control, or an anti-PD-1 antibody. Tumor growth was monitored over time, and upon study completion, tumors were often excised for analysis of tumor-infiltrating lymphocytes by flow cytometry.[5]

Clinical Evaluation of CA-170

CA-170 has undergone Phase 1 (NCT02812875) and Phase 2 clinical trials in patients with advanced solid tumors and lymphomas.[2][3][7][8] These trials aimed to establish the safety, recommended Phase 2 dose, and preliminary efficacy of CA-170.

Phase 1 Trial (NCT02812875)

This first-in-human, open-label, dose-escalation study enrolled patients with advanced solid tumors or lymphomas who had progressed on or were not candidates for standard therapies.[2][7][8] The trial showed that CA-170 was generally well-tolerated, with a manageable safety profile.[1] Evidence of anti-tumor activity was observed, including tumor shrinkage and stable disease in some patients.[1]

Phase 2 Trial (India)

A Phase 2 study was conducted in India across multiple tumor types, including Head and Neck Squamous Cell Carcinoma (HNSCC), Non-Small Cell Lung Cancer (NSCLC), MSI-High (MSI-H) solid tumors, and classical Hodgkin Lymphoma (cHL).[3] This trial investigated two different dosages of CA-170.[3]

Key Findings from Clinical Trials:

  • Safety: CA-170 was generally well-tolerated. Immune-related adverse events (irAEs) were observed, including hypothyroidism, skin rash, and hematological events, which were reported to be reversible and of shorter duration compared to those seen with antibody-based immunotherapies.[3]

  • Efficacy: The clinical benefit rate (CBR), defined as stable disease or better, was noted to be in a similar range to that of approved PD-1/PD-L1 antibodies in some cohorts.[3] However, the objective response rates (ORR) were generally lower.[3] Interestingly, some data suggested better efficacy at a lower dosage, a phenomenon the investigators noted as consistent with a bell-shaped curve of immune activation observed in preclinical studies.[3] In patients with Hodgkin lymphoma, partial responses were observed.[3]

Comparative Analysis with Standard of Care

The primary competitors for CA-170 in the investigated tumor types are monoclonal antibody-based immune checkpoint inhibitors that target the PD-1/PD-L1 pathway. These include pembrolizumab (B1139204) (Keytruda®) and nivolumab (B1139203) (Opdivo®).

Non-Small Cell Lung Cancer (NSCLC)

Standard of Care: For patients with advanced NSCLC and high PD-L1 expression (Tumor Proportion Score [TPS] ≥ 50%), single-agent pembrolizumab is a standard first-line treatment.[7][9][10][11][12]

Parameter CA-170 (Phase 2) Pembrolizumab (KEYNOTE-024) [7][9][10][11][12]
Mechanism of Action Oral small molecule inhibitor of PD-L1 and VISTAIV monoclonal antibody against PD-1
Objective Response Rate (ORR) Data not fully mature, generally lower than antibodies~45%
Median Progression-Free Survival (PFS) Data not fully mature~10.3 months
Median Overall Survival (OS) Data not fully mature~30.0 months
Administration Oral, dailyIntravenous, every 3 or 6 weeks
Head and Neck Squamous Cell Carcinoma (HNSCC)

Standard of Care: For patients with recurrent or metastatic HNSCC that has progressed after platinum-based chemotherapy, nivolumab is an approved treatment option.[13][14][15]

Parameter CA-170 (Phase 2) Nivolumab (CheckMate-141) [13][14][15]
Mechanism of Action Oral small molecule inhibitor of PD-L1 and VISTAIV monoclonal antibody against PD-1
Objective Response Rate (ORR) One patient showed 48.1% tumor reduction~13.3%
Median Progression-Free Survival (PFS) Data not fully mature~2.0 months
Median Overall Survival (OS) Data not fully mature~7.5 months
Administration Oral, dailyIntravenous, every 2 or 4 weeks
MSI-High (MSI-H) Solid Tumors

Standard of Care: Pembrolizumab is approved for the treatment of adult and pediatric patients with unresectable or metastatic MSI-H or mismatch repair deficient (dMMR) solid tumors that have progressed following prior treatment.[8][16][17][18][19][20][21]

Parameter CA-170 (Phase 2) Pembrolizumab (KEYNOTE-158) [8][16][17][18][19]
Mechanism of Action Oral small molecule inhibitor of PD-L1 and VISTAIV monoclonal antibody against PD-1
Objective Response Rate (ORR) Data not fully mature~34.3% (non-colorectal)
Median Progression-Free Survival (PFS) Data not fully mature~4.1 months (non-colorectal)
Median Overall Survival (OS) Data not fully mature~23.5 months (non-colorectal)
Administration Oral, dailyIntravenous, every 3 or 6 weeks
Classical Hodgkin Lymphoma (cHL)

Standard of Care: For patients with relapsed or refractory cHL after autologous stem cell transplant, nivolumab is an established treatment option.[22][23][24][25][26]

Parameter CA-170 (Phase 2) Nivolumab (CheckMate-205) [22][23][24][25][26]
Mechanism of Action Oral small molecule inhibitor of PD-L1 and VISTAIV monoclonal antibody against PD-1
Objective Response Rate (ORR) Partial responses observed in 2 of 12 patients~69-71%
Median Progression-Free Survival (PFS) Data not fully mature~14.7 months
5-Year Overall Survival (OS) Rate Data not fully mature~71.4%
Administration Oral, dailyIntravenous, every 2 or 4 weeks

Discussion and Future Directions

CA-170 represents a promising step towards an orally administered immunotherapy for cancer. Its dual targeting of PD-L1 and VISTA offers a potentially broader mechanism of immune activation compared to single-pathway inhibitors. The preclinical data are encouraging, demonstrating potent anti-tumor activity.

The clinical data, while still maturing, suggest that CA-170 is well-tolerated and can provide clinical benefit to some patients with advanced cancers. The observation of a potential bell-shaped dose-response curve warrants further investigation to optimize dosing strategies. The lower objective response rates compared to approved antibody therapies in some settings may suggest that CA-170 could be more effective in specific patient populations or in combination with other agents. The controversy surrounding its direct interaction with PD-L1 also needs to be resolved to fully elucidate its mechanism of action.

Future research should focus on identifying biomarkers to predict which patients are most likely to respond to CA-170. Combination studies with other anti-cancer therapies, such as chemotherapy, targeted therapies, or other immunotherapies, could also unlock the full potential of this novel oral agent. The convenience of oral administration could offer a significant quality of life advantage for patients compared to intravenous infusions.

dot

CA-170_Development_Logic Logical Flow of CA-170 Development and Evaluation Unmet_Need Unmet Need: Oral, broad-spectrum immunotherapy Target_ID Target Identification: PD-L1 and VISTA Unmet_Need->Target_ID Preclinical Preclinical Studies: In vitro T-cell assays In vivo tumor models Target_ID->Preclinical Phase1 Phase 1 Clinical Trial: Safety and Dose Escalation Preclinical->Phase1 Phase2 Phase 2 Clinical Trial: Preliminary Efficacy in specific tumors Phase1->Phase2 Comparison Comparison with Standard of Care: Monoclonal Antibodies Phase2->Comparison Future Future Directions: Biomarker discovery Combination therapies Comparison->Future

Caption: Logical progression of CA-170's development and evaluation pathway.

References

Safety Operating Guide

Navigating the Disposal of PD 160170: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential information for the safe disposal of PD 160170, a potent and selective non-peptidic neuropeptide Y1 (NPY Y1) receptor antagonist used in research settings. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

This compound: Key Data

For quick reference, the following table summarizes the key quantitative data for this compound.

PropertyValue
CAS Number 181468-88-2
Molecular Formula C₁₈H₁₇N₃O₄S
Molecular Weight 371.41 g/mol

Experimental Context and Waste Generation

This compound is utilized in pharmacological research to study the roles of the NPY Y1 receptor. Experimental protocols may involve dissolving the compound in solvents such as DMSO for in vitro assays or preparing solutions for in vivo studies. Consequently, waste generated can include:

  • Unused or expired solid this compound.

  • Solutions of this compound in various solvents.

  • Contaminated laboratory supplies, such as pipette tips, vials, and well plates.

  • Personal Protective Equipment (PPE) that has come into contact with the compound.

Proper Disposal Procedures for this compound

It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines, as regulations can vary.

Step 1: Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling this compound and its associated waste. This includes:

  • Safety glasses or goggles

  • A laboratory coat

  • Chemical-resistant gloves (nitrile is a common choice)

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure correct disposal.

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.

    • Contaminated items such as pipette tips, microfuge tubes, and gloves should be placed in a designated solid chemical waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated liquid chemical waste container.

    • Crucially, segregate halogenated and non-halogenated solvent waste streams. For example, waste containing dichloromethane (B109758) or chloroform (B151607) should not be mixed with waste containing solvents like DMSO, ethanol, or acetone.

  • Aqueous Waste:

    • Aqueous solutions containing this compound must be collected as hazardous chemical waste. Do not dispose of these solutions down the drain.

  • Sharps Waste:

    • Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated sharps container for chemically contaminated sharps.

Step 3: Waste Container Labeling and Storage

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name(s) of the contents (e.g., "this compound in DMSO")

    • The approximate concentrations and volumes

    • The primary hazard(s) (e.g., "Toxic," "Flammable")

    • The date the waste was first added to the container

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

    • Keep containers securely closed except when adding waste.

    • Ensure secondary containment (e.g., a chemical-resistant tub) is used to capture any potential leaks.

    • Store incompatible waste streams separately to prevent accidental mixing.

Step 4: Arranging for Disposal

  • Once a waste container is full or has reached the accumulation time limit set by your institution, contact your EHS office to schedule a waste pickup.

  • Do not transport hazardous waste outside of your laboratory. Trained EHS personnel will handle the collection and final disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.

G cluster_waste_type 1. Identify Waste Type cluster_liquid_segregation 2. Segregate Liquid Waste cluster_containment 3. Contain and Label cluster_storage_disposal 4. Store and Dispose start Waste Generation (this compound) solid Solid Waste (e.g., powder, contaminated labware) start->solid liquid Liquid Waste (e.g., solutions) start->liquid sharps Sharps Waste (e.g., contaminated needles) start->sharps solid_container Labeled Solid Chemical Waste Container solid->solid_container halogenated Halogenated Solvent Waste liquid->halogenated Contains halogenated solvents non_halogenated Non-Halogenated Solvent Waste liquid->non_halogenated Contains non- halogenated solvents aqueous Aqueous Waste liquid->aqueous Aqueous solution sharps_container Labeled Chemical Sharps Container sharps->sharps_container liquid_container_halo Labeled Halogenated Liquid Waste Container halogenated->liquid_container_halo liquid_container_nonhalo Labeled Non-Halogenated Liquid Waste Container non_halogenated->liquid_container_nonhalo aqueous_container Labeled Aqueous Waste Container aqueous->aqueous_container saa Store in Satellite Accumulation Area (SAA) with Secondary Containment solid_container->saa liquid_container_halo->saa liquid_container_nonhalo->saa aqueous_container->saa sharps_container->saa ehs Contact EHS for Pickup saa->ehs

Caption: Workflow for the safe disposal of this compound waste.

Personal protective equipment for handling PD 160170

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for PD 160170 was publicly available at the time of this writing. The following guidance is based on best practices for handling potent, research-grade kinase inhibitors. Researchers, scientists, and drug development professionals must treat this compound as a potentially hazardous substance and conduct a thorough risk assessment before handling.

This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound, offering procedural, step-by-step guidance to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound to create a barrier between the researcher and the potentially hazardous compound. The following table summarizes the recommended PPE for various laboratory activities.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. - Gloves: Two pairs of nitrile gloves (double-gloving), changed immediately upon contamination.[1] - Eye Protection: Chemical splash goggles for a complete seal around the eyes.[1] - Lab Coat: A dedicated, disposable or non-absorbent lab coat.[1] - Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[1]
Solution Preparation and Handling - Gloves: Two pairs of nitrile gloves.[1] - Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[1] - Lab Coat: Standard laboratory coat.[1] - Ventilation: Work should be conducted in a chemical fume hood.[1][2]
Cell Culture and In Vitro Assays - Gloves: Nitrile gloves.[1] - Eye Protection: Safety glasses with side shields.[1][2] - Lab Coat: Standard laboratory coat.[1] - Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet.[1]
Waste Disposal - Gloves: Heavy-duty nitrile or butyl rubber gloves.[1] - Eye Protection: Chemical splash goggles.[1] - Lab Coat: Standard laboratory coat.[1]

Operational Plan: From Receipt to Experimentation

A clear and concise operational plan is crucial for the safe management of this compound within the laboratory. All personnel handling the compound must be trained on these procedures.

Experimental Workflow for Handling this compound

cluster_receipt Receiving and Storage cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment receive Receive Shipment inspect Inspect for Damage receive->inspect log Log in Inventory inspect->log store Store in Designated, Secure Location log->store don_ppe Don Appropriate PPE store->don_ppe weigh Weigh Solid Compound in Fume Hood don_ppe->weigh dissolve Prepare Stock Solution in Fume Hood weigh->dissolve aliquot Prepare Working Solutions dissolve->aliquot cell_culture Treat Cells in Biosafety Cabinet aliquot->cell_culture data_acq Data Acquisition cell_culture->data_acq decontaminate Decontaminate Equipment data_acq->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for the safe handling of this compound from receipt to post-experiment cleanup.

Step-by-Step Handling Procedures:

  • Receiving and Storage:

    • Upon receipt, visually inspect the package for any signs of damage or leakage.

    • Log the compound into the laboratory's chemical inventory system.

    • Store this compound in a designated, well-ventilated, and secure location, following any specific temperature requirements. Keep the container tightly sealed.[2]

  • Preparation of Stock Solutions:

    • All manipulations of solid this compound must be performed in a certified chemical fume hood to avoid inhalation of powder.[1][2]

    • Wear the appropriate PPE as outlined in the table above, including double gloves and a respirator.

    • Use dedicated spatulas and weighing boats. If not possible, thoroughly decontaminate all equipment after use.

    • Prepare concentrated stock solutions within the fume hood.

  • Experimental Use:

    • Conduct all work involving this compound in a designated and clearly marked area.[1]

    • When diluting stock solutions or treating cell cultures, wear appropriate PPE.

    • For cell culture experiments, perform all manipulations within a Class II biological safety cabinet to maintain sterility and protect the user.[1]

  • Post-Experiment Cleanup:

    • Decontaminate all surfaces and equipment that have come into contact with this compound.

    • Properly dispose of all contaminated waste as described in the disposal plan below.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[1]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.[3] Adherence to institutional and local regulations for hazardous waste disposal is mandatory.

Disposal Decision Pathway for this compound Waste

cluster_waste_type Categorize Waste Type cluster_disposal_action Segregate and Dispose start Waste Generated solid Solid Waste (e.g., contaminated gloves, tubes, paper towels) start->solid liquid Liquid Waste (e.g., unused solutions, cell culture media) start->liquid sharps Contaminated Sharps (e.g., needles, serological pipettes) start->sharps solid_container Collect in a dedicated, labeled, and sealed hazardous solid waste container. solid->solid_container liquid_container Collect in a dedicated, labeled, and sealed hazardous liquid waste container. liquid->liquid_container sharps_container Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste. sharps->sharps_container end Arrange for Pickup by Environmental Health & Safety solid_container->end liquid_container->end sharps_container->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.